Product packaging for 5-(4-Fluorophenyl)-1h-indazole(Cat. No.:CAS No. 885272-86-6)

5-(4-Fluorophenyl)-1h-indazole

Cat. No.: B1441080
CAS No.: 885272-86-6
M. Wt: 212.22 g/mol
InChI Key: HKAWBFIKAUENTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(4-Fluorophenyl)-1H-indazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Indazole derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities. Research on closely related fluorophenyl-indazole compounds has demonstrated potent inhibitory effects on enzymes like monoamine oxidase (MAO), indicating potential for the development of novel neuropsychiatric and neurodegenerative disorder therapeutics . Furthermore, structural analogs have been investigated as c-Jun N-terminal kinase (JNK) inhibitors, highlighting the potential of this chemical class in exploring pathways for treating diseases associated with JNK activity . The incorporation of the 4-fluorophenyl moiety is a common strategy in medicinal chemistry to influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable building block and intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FN2 B1441080 5-(4-Fluorophenyl)-1h-indazole CAS No. 885272-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWBFIKAUENTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696163
Record name 5-(4-Fluorophenyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-86-6
Record name 5-(4-Fluorophenyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-86-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(4-Fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-(4-Fluorophenyl)-1H-indazole (CAS No. 885272-86-6). The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This guide details a probable synthetic route via Suzuki-Miyaura cross-coupling, discusses its physicochemical characteristics, and explores its potential reactivity, providing a critical resource for researchers engaged in drug discovery and development. The insights herein are grounded in established chemical principles and supported by authoritative references to guide further investigation and application of this versatile heterocyclic compound.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[2] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind with high affinity and selectivity to biological targets.[3] Numerous indazole-containing drugs have reached clinical use, including the anti-emetic agent Granisetron and the tyrosine kinase inhibitor Axitinib, highlighting the therapeutic potential of this heterocyclic system.[3]

The introduction of a 4-fluorophenyl group at the 5-position of the indazole core, as in this compound, can significantly modulate the compound's physicochemical and pharmacological properties. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and alter the electronic nature of the molecule. This guide focuses specifically on this fluorinated derivative, providing a detailed examination of its chemical characteristics.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in drug development, influencing aspects from solubility and permeability to formulation and in vivo disposition.

PropertyValueSource
CAS Number 885272-86-6--INVALID-LINK--
Molecular Formula C₁₃H₉FN₂--INVALID-LINK--[4]
Molecular Weight 212.22 g/mol --INVALID-LINK--[4]
Boiling Point 401.2 ± 20.0 °C (Predicted)--INVALID-LINK--[4]
Density 1.289 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--[4]
pKa 13.61 ± 0.40 (Predicted)--INVALID-LINK--[4]

Note: The boiling point, density, and pKa are predicted values and should be confirmed by experimental data.

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of 5-aryl-1H-indazoles is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, offering high yields and broad functional group tolerance.[6][7]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis of this compound would logically proceed via the coupling of a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with 4-fluorophenylboronic acid.

G cluster_reactants Reactants cluster_reagents Catalytic System A 5-Bromo-1H-indazole F This compound A->F B 4-Fluorophenylboronic acid B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., DME) E->F

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

The choice of catalyst, ligand, base, and solvent is critical for reaction efficiency. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for such transformations.[4] A suitable base, such as potassium carbonate (K₂CO₃), is required to facilitate the transmetalation step, and an appropriate solvent system, like dimethoxyethane (DME), is used to solubilize the reactants.[4]

Detailed Experimental Protocol (Generalized)

The following is a generalized, yet detailed, protocol based on established methodologies for Suzuki-Miyaura couplings of similar indazole systems.[4] Note: This protocol should be optimized for the specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed dimethoxyethane (DME) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show signals for the indazole and fluorophenyl protons. The indazole C-H protons will appear in the aromatic region, with the H3 proton likely being the most deshielded. The protons of the fluorophenyl group will exhibit characteristic splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR: The spectrum will display signals for all 13 carbon atoms. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

For comparison, the related compound Methyl 1-(4-fluorophenyl)-1H-indazole-3-carboxylate shows a ¹⁹F NMR signal at -112.9 ppm.[5] The ¹H NMR signals for the fluorophenyl group in this related compound appear as a triplet at 7.26 ppm.[5]

Reactivity and Potential Applications

The this compound molecule offers several sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.

N-Functionalization

The indazole core has two nitrogen atoms, and the N-H proton is acidic, allowing for deprotonation and subsequent alkylation or arylation. The regioselectivity of N-functionalization can be influenced by the choice of base, solvent, and electrophile. This allows for the introduction of various substituents to modulate the compound's properties and explore structure-activity relationships.

Potential as a Kinase Inhibitor Scaffold

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[8] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 5-(4-fluorophenyl) substituent can be directed towards the solvent-exposed region or other pockets within the ATP-binding site, providing a vector for further optimization of potency and selectivity. The development of novel indazole derivatives as inhibitors of various kinases is an active area of cancer research.[3][9]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is readily achievable through robust and versatile methods like the Suzuki-Miyaura cross-coupling. The presence of the fluorophenyl moiety offers opportunities for favorable interactions with biological targets and improved pharmacokinetic properties. This technical guide provides a foundational understanding of its chemical properties and synthetic accessibility, intended to facilitate its use in the design and development of novel therapeutic agents. Further experimental work is warranted to fully characterize this compound and explore its biological activity.

References

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-(4-Fluorophenyl)-1H-indazole

The 1H-indazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Compounds such as Axitinib, a potent tyrosine kinase inhibitor used in oncology, and Granisetron, a 5-HT3 receptor antagonist for controlling chemotherapy-induced nausea, highlight the therapeutic importance of this heterocyclic system.[1] The introduction of specific substituents, such as the 4-fluorophenyl group at the 5-position, is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. The fluorine atom, in particular, can alter metabolic stability and binding affinity through favorable electronic interactions.

Given its potential role in drug discovery programs, the unambiguous structural confirmation of this compound (Molecular Formula: C₁₃H₉FN₂, Molecular Weight: 212.22 g/mol ) is a critical first step.[2] This guide provides a comprehensive, multi-technique approach to its structure elucidation, grounded in established analytical principles. We will proceed through a logical workflow, using each piece of data to build and validate the structural hypothesis, ensuring the highest degree of scientific integrity.

The Elucidation Workflow: A Multi-Pillar Approach

A robust structure elucidation is not reliant on a single technique but is a process of convergent validation. Our approach integrates mass spectrometry for molecular formula confirmation, a suite of nuclear magnetic resonance (NMR) experiments for mapping atomic connectivity, and X-ray crystallography for definitive spatial arrangement.

Elucidation_Workflow cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray Crystallography Sample Synthesized Compound (Purity >95%) MS HRMS (e.g., ESI-TOF) Sample->MS Provides MW Formula Confirm Molecular Formula C₁₃H₉FN₂ MS->Formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Formula->NMR_1D Validates Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Informs 2D Setup Connectivity Establish C-H Framework & Connectivity NMR_2D->Connectivity XRay Single Crystal X-ray Diffraction Connectivity->XRay Validates Connectivity Structure_3D Absolute 3D Structure & Confirmation XRay->Structure_3D

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: The first step in any structure elucidation is to confirm the molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or more decimal places, which allows for the confident assignment of a unique elemental composition. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

Experimental Protocol: HRMS via ESI-TOF
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • Mass Spectrometer: Time-of-Flight (TOF) analyzer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum.

  • Data Analysis: Identify the most intense peak in the spectrum, corresponding to the [M+H]⁺ ion. Compare the measured accurate mass to the theoretical mass calculated for C₁₃H₁₀FN₂⁺.

Expected Data and Interpretation

The analysis should yield a prominent ion that corresponds to the protonated molecule.

ParameterExpected ValueRationale
Molecular Formula C₁₃H₉FN₂Based on synthesis precursors.
Exact Mass 212.0750Calculated for the neutral molecule.
[M+H]⁺ Ion (Theoretical) 212.0828Calculated for C₁₃H₁₀FN₂⁺.
[M+H]⁺ Ion (Observed) 212.0828 ± 5 ppmThe measured mass should be within 5 parts-per-million of the theoretical value for high confidence.

A measured mass within this tolerance strongly corroborates the proposed molecular formula, providing a solid foundation for subsequent NMR analysis.[3]

NMR Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[3] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required to assign every proton and carbon and to confirm the substitution pattern on both the indazole and phenyl rings.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.[4]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using CFCl₃ as an external reference.[5]

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond carbon-proton (C-H) correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) carbon-proton (C-H) correlations, which are crucial for connecting different spin systems.

Data Interpretation: A Step-by-Step Assignment

A. ¹H NMR Spectroscopy

The proton spectrum provides the first glimpse of the molecular framework. We expect to see signals corresponding to the indazole ring protons, the fluorophenyl ring protons, and the N-H proton.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton Label Predicted Shift (δ, ppm) Multiplicity Integration Rationale & Expected Coupling (J, Hz)
H-1 (NH )~13.1broad singlet1HAcidic proton on nitrogen, broad due to exchange. Its downfield shift is characteristic of indazoles.[6]
H-3~8.2singlet1HProton on the pyrazole ring of the indazole, typically a singlet with no adjacent protons.
H-4~7.9doublet1HOrtho to the phenyl substituent and adjacent to H-6. Appears as a doublet (J ≈ 8.8 Hz).
H-6~7.6doublet of doublets1HCoupled to H-4 (J ≈ 8.8 Hz) and H-7 (J ≈ 7.0 Hz).
H-7~7.5doublet1HCoupled to H-6 (J ≈ 7.0 Hz).
H-2'/H-6'~7.8doublet of doublets2HProtons on the fluorophenyl ring ortho to the indazole link. Coupled to adjacent H-3'/H-5' (J ≈ 8.5 Hz) and to the fluorine atom (J ≈ 5.5 Hz).
H-3'/H-5'~7.3triplet (or dd)2HProtons on the fluorophenyl ring meta to the indazole link. Coupled to adjacent H-2'/H-6' (J ≈ 8.5 Hz) and the fluorine atom (J ≈ 8.5 Hz), often appearing as a triplet.[7]

B. ¹⁹F NMR Spectroscopy

This simple but critical experiment confirms the electronic environment of the fluorine atom.

  • Expected Shift: -110 to -115 ppm (relative to CFCl₃). The chemical shift for aryl fluorides is well-established in this region.[8]

  • Expected Multiplicity: A multiplet, primarily showing coupling to the ortho protons (H-2'/H-6'). The presence of a single signal in this region confirms the monosubstituted fluorophenyl moiety.[9]

C. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C spectrum should reveal 11 distinct aromatic carbon signals (two pairs of carbons on the fluorophenyl ring are equivalent by symmetry).

Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon Label Predicted Shift (δ, ppm)
C-3~135
C-3a~122
C-4~128
C-5~138
C-6~121
C-7~111
C-7a~141
C-1'~129 (doublet, J ≈ 3 Hz)
C-2'/C-6'~129 (doublet, J ≈ 8 Hz)
C-3'/C-5'~116 (doublet, J ≈ 21 Hz)
C-4'~162 (doublet, J ≈ 245 Hz)

Causality: The carbon directly attached to fluorine (C-4') will exhibit a very large one-bond coupling constant (¹JCF ≈ 245 Hz) and will be shifted significantly downfield. The other carbons in the fluorophenyl ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, which is a key diagnostic feature.[7]

D. 2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

  • COSY: Will confirm the H-6/H-7 and H-2'/H-3' (and H-5'/H-6') coupling networks as distinct spin systems.

  • HSQC: Will unambiguously link each proton to its directly attached carbon (e.g., H-6 to C-6, H-2' to C-2', etc.).

  • HMBC: This is the key experiment for final confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away, connecting the isolated spin systems.

Caption: Key expected HMBC correlations to confirm the C5-C1' bond.

The crucial HMBC correlation would be from the ortho protons of the fluorophenyl ring (H-2'/H-6') to the C-5 carbon of the indazole ring. This three-bond correlation unambiguously confirms that the fluorophenyl group is attached at the 5-position. Further correlations from indazole protons H-4 and H-6 to C-5 will solidify this assignment.

X-ray Crystallography: The Gold Standard

Expertise & Causality: For an unambiguous and definitive proof of structure, including stereochemistry (though not applicable here) and precise bond lengths and angles, single-crystal X-ray diffraction is the ultimate technique.[10][11] Its primary limitation is the requirement to grow a single, diffraction-quality crystal, which can be a significant challenge. The process involves diffracting X-rays off the electron clouds of the atoms arranged in a regular crystal lattice. The resulting diffraction pattern is then used to compute a 3D electron density map, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is often a trial-and-error process.

    • Method: Slow evaporation is a common starting point.

    • Solvent Systems: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, dichloromethane/hexane, ethyl acetate).

    • Procedure: Prepare a saturated solution of the compound in a chosen solvent system at room temperature or slightly elevated temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Mounting: Once suitable crystals have formed, select a well-formed, clear crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

    • Procedure: The instrument will rotate the crystal through a series of angles, collecting hundreds or thousands of diffraction images.

  • Structure Solution and Refinement:

    • Specialized software is used to integrate the diffraction spots and determine the unit cell parameters.

    • The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

    • The atomic positions and thermal parameters are then "refined" to achieve the best possible fit between the observed diffraction data and the calculated data based on the structural model.

The final refined structure provides an absolute confirmation of the atomic connectivity and the 5-(4-fluorophenyl) substitution pattern determined by NMR.

Conclusion: A Convergent and Validated Structure

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry first confirms the elemental formula of C₁₃H₉FN₂. A comprehensive suite of 1D and 2D NMR experiments then maps the molecular framework, with key HMBC correlations definitively establishing the connectivity between the fluorophenyl and indazole rings at the C-5 position. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of this structure. This rigorous, self-validating workflow ensures the highest level of confidence in the compound's identity, a prerequisite for its advancement in any research or drug development context.

References

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)-1H-indazole Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic routes for obtaining the crucial starting materials required for the synthesis of 5-(4-fluorophenyl)-1H-indazole, a significant scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 5-Aryl-1H-Indazole Moiety

The 1H-indazole core is a privileged scaffold in drug discovery, serving as a bioisostere for indole and appearing in numerous biologically active compounds.[1][2][3] The introduction of an aryl group at the 5-position, particularly a 4-fluorophenyl group, has been shown to impart favorable pharmacokinetic and pharmacodynamic properties. This structural motif is a cornerstone in the development of various therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[2][3] Consequently, efficient and scalable access to the key starting materials for this compound is of paramount importance.

This guide will focus on the most prevalent and practical synthetic strategies, with a primary emphasis on the Suzuki-Miyaura cross-coupling reaction due to its versatility and high yields. Alternative approaches, such as those based on the Fischer indole synthesis, will also be discussed to provide a broader perspective on available synthetic methodologies.

Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1] For the synthesis of this compound, this typically involves the coupling of a 5-halo-1H-indazole with 4-fluorophenylboronic acid. The most common halogenated precursor is 5-bromo-1H-indazole due to its commercial availability and favorable reactivity.

Diagram of the Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling Start Starting Materials BromoIndazole 5-Bromo-1H-indazole Start->BromoIndazole BoronicAcid 4-Fluorophenylboronic acid Start->BoronicAcid Coupling Suzuki-Miyaura Cross-Coupling BromoIndazole->Coupling BoronicAcid->Coupling Product This compound Coupling->Product

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Part 1: Synthesis of Key Starting Material: 5-Bromo-1H-indazole

5-Bromo-1H-indazole is a readily available starting material, but its synthesis from more common precursors is often necessary. A common route involves the diazotization of a substituted aniline followed by cyclization.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole from 5-Bromo-2-fluorobenzaldehyde

This protocol describes a straightforward synthesis of 5-bromo-1H-indazole from 5-bromo-2-fluorobenzaldehyde and hydrazine.[4]

Step-by-Step Methodology:

  • To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, e.g., 10 eq).

  • Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess hydrazine and solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure 5-bromo-1H-indazole.

Reactant Molecular Weight ( g/mol ) Equivalents
5-Bromo-2-fluorobenzaldehyde205.011.0
Hydrazine Hydrate50.0610.0
Product Molecular Weight ( g/mol ) Theoretical Yield
5-Bromo-1H-indazole197.03Varies

Note: The yield for this reaction is reported to be in the range of 50-60%.[4]

Part 2: Synthesis of Key Starting Material: 4-Fluorophenylboronic Acid

4-Fluorophenylboronic acid is a commercially available reagent.[5][6][7] However, for large-scale syntheses or when commercial sources are unavailable, it can be prepared from 4-bromo-fluorobenzene via a Grignard reaction followed by quenching with a borate ester. A more direct method involves the lithiation of 4-bromo-fluorobenzene followed by reaction with a trialkyl borate.[8]

Experimental Protocol: Synthesis of 4-Fluorophenylboronic Acid from 4-Bromo-fluorobenzene

This protocol outlines the synthesis of 4-fluorophenylboronic acid from 4-bromo-fluorobenzene.[8]

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve trimethyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the aryllithium solution to the trimethyl borate solution via cannula, keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-fluorophenylboronic acid can be purified by recrystallization.

Reactant Molecular Weight ( g/mol ) Equivalents
4-Bromo-fluorobenzene175.001.0
n-Butyllithium64.061.1
Trimethyl borate103.911.2
Product Molecular Weight ( g/mol ) Theoretical Yield
4-Fluorophenylboronic Acid139.92Varies

Note: Yields for this type of reaction are typically in the range of 70-85%.

Part 3: The Core Reaction: Suzuki-Miyaura Cross-Coupling Protocol

With the two key starting materials in hand, the Suzuki-Miyaura cross-coupling can be performed to yield the target molecule, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indazole and 4-fluorophenylboronic acid.[1][9]

Step-by-Step Methodology:

  • To a reaction vessel, add 5-bromo-1H-indazole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Reactant Molecular Weight ( g/mol ) Equivalents
5-Bromo-1H-indazole197.031.0
4-Fluorophenylboronic Acid139.921.2
Pd(dppf)Cl₂816.640.02-0.05
Potassium Carbonate138.212.0-3.0
Product Molecular Weight ( g/mol ) Theoretical Yield
This compound212.22Varies

Note: Yields for Suzuki-Miyaura cross-coupling reactions of this type are often reported to be good to excellent, typically in the range of 70-95%.[1]

Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling is a highly effective method, other synthetic strategies can also be employed, particularly for the construction of the indazole ring itself.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10][11][12][13] While primarily used for indoles, this methodology can be adapted for the synthesis of indazoles. For the synthesis of a precursor to this compound, one could envision reacting a (4-bromophenyl)hydrazine with a suitable carbonyl compound, followed by cyclization and subsequent Suzuki coupling.

Fischer_Synthesis Hydrazine (4-Bromophenyl)hydrazine Fischer Fischer Indole Synthesis Hydrazine->Fischer Carbonyl Suitable Carbonyl Compound Carbonyl->Fischer BromoIndole 5-Bromo-indole Derivative Fischer->BromoIndole Suzuki Suzuki Coupling BromoIndole->Suzuki Product 5-(4-Fluorophenyl)-indole Derivative Suzuki->Product

Caption: Conceptual workflow for a Fischer indole synthesis approach to a 5-aryl indole derivative.

Cadogan-Sundberg Indole Synthesis

The Cadogan-Sundberg indole synthesis is another powerful method for forming the indole ring system, which proceeds via the reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents like triethyl phosphite.[14][15][16][17] This reaction could be adapted to form an indazole precursor, although it may be less direct for the target molecule compared to the Suzuki coupling approach.

Conclusion

The synthesis of this compound is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction between 5-bromo-1H-indazole and 4-fluorophenylboronic acid. This guide has provided detailed, practical protocols for the synthesis of these key starting materials, as well as for the final coupling step. The presented methodologies are robust, scalable, and rely on well-established chemical transformations. By understanding the nuances of these synthetic routes, researchers and drug development professionals can confidently and efficiently access this important molecular scaffold for the advancement of their research and development programs.

References

The Alchemist's Guide to a Privileged Scaffold: Novel Synthesis Routes for Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole core is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of therapeutic agents, from potent kinase inhibitors in oncology to novel anti-inflammatory drugs.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an invaluable pharmacophore. However, the efficient and regioselective synthesis of diversely substituted indazoles remains a significant challenge, driving continuous innovation in synthetic organic chemistry. This in-depth guide moves beyond a simple recitation of methods to provide a field-proven perspective on the synthesis of this vital heterocycle. We will dissect the causality behind key experimental choices, compare classical and contemporary strategies, and provide detailed, validated protocols for the synthesis of substituted 1H-indazoles, grounded in authoritative literature.

The Strategic Imperative: Why New Routes to 1H-Indazoles?

The demand for novel indazole derivatives is relentless, fueled by their success in drug discovery. Marketed drugs like Niraparib (an anti-cancer agent) and Pazopanib (a tyrosine kinase inhibitor) underscore the scaffold's therapeutic importance.[1] The core challenge for process and medicinal chemists is not merely to make indazoles, but to do so with precision, efficiency, and scalability, often requiring access to specific substitution patterns that are inaccessible via traditional routes. This necessity has spurred the development of powerful new methodologies, particularly in the realm of transition-metal catalysis, which offer unprecedented control over bond formation.[3][4]

This guide will focus on four key pillars of modern 1H-indazole synthesis:

  • Classical Foundations: The Jacobson Synthesis

  • Transition-Metal-Catalyzed C-H Activation: The New Frontier

  • Intramolecular Ullmann-Type Couplings: A Robust Workhorse

  • [3+2] Cycloaddition Strategies: Elegant and Convergent

Classical Foundations: The Jacobson Synthesis

First reported by Jacobson and Huber, this method relies on the nitrosation of N-acetyl-o-toluidine derivatives, followed by a base-promoted cyclization.[5] While a foundational method, it often requires harsh conditions and has limitations regarding substrate scope.

Mechanistic Insight

The accepted mechanism involves an initial N-nitrosation of the acetylated amine. The subsequent addition of a base (e.g., aqueous alkali) facilitates the removal of the acetyl group and promotes an intramolecular azo coupling. This proceeds via an initial acyl shift, which is the rate-determining step, followed by cyclization and aromatization to yield the 1H-indazole core.[5]

Visualizing the Jacobson Pathway

Jacobson_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_product Product Start N-Acetyl-o-toluidine Nitroso N-Nitroso-N-acetyl- o-toluidine Start->Nitroso Nitrosation Reagents 1. Nitrous Gases (from NaNO2/HNO3) 2. Base (e.g., NaOH) Reagents->Nitroso Azo Intramolecular Azo Intermediate Reagents->Azo Nitroso->Azo Base-promoted Acyl Shift & Cyclization Product 1H-Indazole Azo->Product Aromatization Rh_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_reagents Reagents & Oxidant cluster_product Product Rh_III [Rh(III)Cp*]+ Rhodacycle Five-membered Rhodacycle II Rh_III->Rhodacycle C(aryl)-H Activation Hydrazone Aldehyde Phenylhydrazone Hydrazone->Rhodacycle Insertion C(aldehyde)-H Insertion Intermediate Rhodacycle->Insertion C(aldehyde)-H Insertion Product_Rh Product Complex Insertion->Product_Rh Reductive Elimination Product_Rh->Rh_III Oxidation Product Substituted 1H-Indazole Product_Rh->Product Releases Product Catalyst [RhCp*Cl2]2 / AgOTf Catalyst->Rh_III Forms active catalyst Oxidant Cu(OAc)2 Oxidant->Product_Rh Regenerates Rh(III) Cycloaddition_Mechanism cluster_start Precursors cluster_reagents Activator cluster_intermediates Key Intermediates cluster_product Product Aryne_Precursor o-(TMS)aryl triflate Aryne Benzyne Aryne_Precursor->Aryne Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Indazole_3H 3H-Indazole Adduct Diazo->Indazole_3H Fluoride Fluoride Source (CsF or TBAF) Fluoride->Aryne Generates Aryne Aryne->Indazole_3H [3+2] Cycloaddition Indazole_1H 1H-Indazole Indazole_3H->Indazole_1H 1,3-H Shift (Tautomerization)

References

Biological activity screening of fluorinated indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Fluorinated Indazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in the Privileged Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold"—a molecular framework that consistently yields compounds with potent and diverse biological activities.[1][2][3][4] Its versatile structure is a cornerstone in numerous FDA-approved drugs, particularly in oncology.[2][5] When this potent scaffold is strategically augmented with fluorine, a paradigm of enhanced therapeutic potential emerges.

Fluorine, the most electronegative element, is far from a simple bulky substituent. Its introduction into a molecule like an indazole derivative can profoundly alter key physicochemical and pharmacokinetic properties.[6][7][8] These modulations are not serendipitous; they are deliberate, strategic choices made to enhance a drug candidate's profile. Key benefits include:

  • Metabolic Stability: The exceptional strength of the carbon-fluorine bond can shield metabolically vulnerable positions on the drug molecule, preventing rapid breakdown by metabolic enzymes and thereby extending its half-life in the body.[6][9]

  • Enhanced Binding Affinity: Fluorine can engage in unique, non-covalent interactions (such as orthogonal multipolar C-F---C=O interactions) within a protein's binding pocket, leading to a significant increase in target affinity and potency.

  • Modulated Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa.[6][8] This fine-tuning is critical for optimizing membrane permeability, bioavailability, and CNS penetration.[6]

This guide provides a comprehensive framework for the systematic biological evaluation of novel fluorinated indazole derivatives. It is structured not as a rigid protocol, but as a logical cascade that mirrors the drug discovery process—from broad, cell-based screening to specific, target-based validation and preliminary in vivo assessment. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system designed to identify and characterize promising therapeutic candidates.

Part 1: The Primary Screening Cascade: Identifying Bioactive Hits

The initial goal is to cast a wide net to determine if a library of novel fluorinated indazole derivatives possesses any significant biological activity. This is typically achieved through high-throughput screening (HTS) using cell-based assays. The choice of assays is dictated by the known therapeutic potential of the indazole scaffold, which is particularly rich in anticancer and antimicrobial activities.[1][2]

Anticancer Activity: A Focus on Cytotoxicity

The most fundamental question for a potential anticancer agent is whether it can kill or inhibit the proliferation of cancer cells.[10] Colorimetric assays that measure cell viability are the workhorses of primary anticancer screening due to their reliability, cost-effectiveness, and scalability for high-throughput formats.[11][12]

The following diagram illustrates the logical flow from compound preparation to data analysis in a typical cytotoxicity screen.

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound Compound Library (Fluorinated Indazoles) Stock Prepare Stock Solutions (e.g., 10 mM in DMSO) Compound->Stock Serial Create Serial Dilutions (e.g., 100 µM to 0.1 µM) Stock->Serial Treat Treat Cells with Compound Dilutions Serial->Treat Seed Seed Cancer Cell Lines in 96-well Plates Seed->Treat Incubate Incubate (24, 48, or 72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT or SRB) Incubate->Assay Read Measure Absorbance (Plate Reader) Assay->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Curve Generate Dose-Response Curves Calculate->Curve IC50 Determine IC50 Values Curve->IC50

Caption: High-level workflow for cytotoxicity screening.

Two of the most common cytotoxicity assays are the MTT and SRB assays.[13][14] While both are effective, the choice between them is a critical experimental decision.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell viability based on the metabolic activity of mitochondria.[12][15] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.[15] The amount of formazan, solubilized by DMSO, is proportional to the number of living cells.

  • SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[14][15] The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of cells.[12]

Expert Insight: For primary screening of novel chemical entities, the SRB assay is often preferable .[13] The reason is twofold: First, the MTT assay's reliance on mitochondrial activity can be a confounding factor. Some compounds might interfere with mitochondrial function without being directly cytotoxic, leading to false positives. Second, the SRB assay is generally more sensitive, has a better linearity with cell number, and the stained plates are more stable, allowing for storage before reading.[16]

This protocol is a self-validating system that includes necessary controls for robust data generation.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Fluorinated indazole derivatives (dissolved in DMSO).

  • 96-well flat-bottom sterile microplates.

  • Trichloroacetic acid (TCA), 10% (w/v), cold.

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Tris-base solution, 10 mM, pH 10.5.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the various compound concentrations.

    • Crucial Controls: Include wells with vehicle only (e.g., 0.5% DMSO in medium) as the negative control (100% viability) and a known cytotoxic drug (e.g., Doxorubicin) as a positive control. Also include wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] * 100. Plot the percentage of viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) from the dose-response curve.[17]

Antimicrobial Activity Screening

Indazole derivatives have also shown promise as antimicrobial agents.[1] Primary screening for this activity is typically done using agar diffusion or broth microdilution methods to determine the compound's ability to inhibit the growth of pathogenic bacteria or fungi.[18]

While agar diffusion assays are simple and cost-effective, the broth microdilution method is superior for quantitative analysis as it provides a direct measure of the Minimum Inhibitory Concentration (MIC).[18] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This method is also readily adaptable to a 96-well plate format for higher throughput.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

  • Fungal strain (e.g., Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds dissolved in DMSO.

  • 96-well sterile microplates.

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Essential Controls: Include a growth control well (inoculum + broth, no compound), a sterility control well (broth only), and a positive control well (inoculum + standard antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the OD at 600 nm.

Part 2: Secondary Screening & Mechanism of Action

Once a primary screen identifies "hit" compounds with significant cytotoxic or antimicrobial activity, the next critical phase is to elucidate their mechanism of action (MoA). For indazole derivatives, a primary hypothesis is the inhibition of protein kinases, as this is a well-established MoA for this scaffold.[1][19]

Kinase Inhibition Assays

Protein kinases are enzymes that play pivotal roles in cell signaling pathways controlling proliferation, survival, and differentiation.[1] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[20] Fluorinated indazoles have been successfully developed as potent inhibitors of various kinases, such as VEGFR, FGFR, and Aurora kinases.[21]

Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common format involves incubating the kinase, a specific substrate (a peptide or protein), and a phosphate donor (usually ATP) together with the test compound. The amount of phosphorylated substrate is then quantified. A reduction in phosphorylation compared to a control reaction indicates inhibition.

G Kinase Purified Kinase (e.g., VEGFR2) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Catalytic Reaction NoReaction Inhibition (No Phosphorylation) Kinase->NoReaction Inhibition Substrate Substrate (Peptide) Substrate->PhosphoSubstrate Catalytic Reaction Substrate->NoReaction Inhibition ATP ATP (Phosphate Donor) ATP->PhosphoSubstrate Catalytic Reaction ADP ADP ATP->ADP ATP->NoReaction Inhibition Compound Fluorinated Indazole (Inhibitor) Compound->NoReaction Inhibition

Caption: Principle of a biochemical kinase inhibition assay.

Presenting data in a clear, tabular format is essential for comparing the potency and selectivity of new derivatives against established drugs.

Table 1: In Vitro Cytotoxicity of Representative Fluorinated Indazole Derivative (Compound 2f)

Cell LineCancer TypeIC₅₀ (µM)[5][22]
4T1Breast Cancer0.23
A549Lung Cancer1.15
HepG2Liver Cancer0.80
MCF-7Breast Cancer0.34
HCT116Colon Cancer0.51
DoxorubicinReference Drug0.19 - 6.50

Table 2: Kinase Inhibitory Activity of Representative Fluorinated Indazole Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference InhibitorIC₅₀ (nM)
Derivative A[23]FGFR1< 4.1--
Derivative A[23]FGFR22.0--
Entrectinib[23]ALK12Crizotinib24
Derivative 52[24][25]ROCK114--
Indazole Amide[21]Aurora A< 1000Alisertib1.2
Indazole Amide[21]Aurora B-Barasertib0.37

Note: Data is illustrative and compiled from multiple sources. Direct comparison of IC₅₀ values requires identical assay conditions.

This type of assay is widely used due to its high sensitivity and simple "add-mix-read" format. It quantifies the amount of ATP remaining in the reaction after kinase activity. Low ATP levels correspond to high kinase activity, while high ATP levels indicate inhibition.

Materials:

  • Purified recombinant target kinase (e.g., VEGFR2).

  • Kinase-specific substrate peptide.

  • Assay buffer (containing MgCl₂, DTT, etc.).

  • Test compounds and a known inhibitor (e.g., Axitinib for VEGFR2).

  • ATP solution (at a concentration near the Kₘ for the kinase).

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar).

  • White, opaque 96- or 384-well plates.

Procedure:

  • Reaction Setup: In a white assay plate, add the assay buffer, the test compound at various concentrations, and the purified kinase.

  • Initiate Reaction: Add the substrate and ATP solution to initiate the kinase reaction. The final volume is typically 10-25 µL.

    • Controls: Include "No Kinase" wells (for background) and "Vehicle" wells (for 0% inhibition).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence data into percent inhibition relative to the controls. Plot percent inhibition against compound concentration to determine the IC₅₀ value.

Part 3: Advancing the Hit—A Glimpse into Preclinical Evaluation

Identifying a potent and selective inhibitor in biochemical and cellular assays is a major milestone, but it is only the beginning. The journey from a "hit" to a "drug" requires further rigorous testing.

In Vivo Efficacy Studies

To determine if a compound's in vitro activity translates into a therapeutic effect in a living organism, in vivo studies are essential.[26][27] The standard approach for anticancer agents is to use xenograft models.[26][28]

Xenograft Model Workflow:

  • Model Creation: Human tumor cells (e.g., HCT116) are injected subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice).[29]

  • Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into groups and treated with the test compound (administered orally or via injection) or a vehicle control.

  • Monitoring: Tumor volume and the body weight of the mice (a measure of toxicity) are monitored regularly over several weeks.[29][30]

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. The key endpoint is Tumor Growth Inhibition (TGI), which compares the final tumor volume in the treated group to the control group.[29] A successful compound will show significant TGI without causing unacceptable weight loss in the animals.[22][30]

The successful in vivo validation of a fluorinated indazole derivative provides the compelling evidence needed to advance the compound into more formal preclinical development, including detailed toxicology studies and pharmacokinetic profiling, on the long path toward clinical application.[28][29]

References

5-(4-Fluorophenyl)-1h-indazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Fluorophenyl)-1H-indazole

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The indazole core is a privileged scaffold, meaning it is a structural framework that frequently appears in biologically active compounds, including several marketed drugs.[1] The addition of a fluorophenyl group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for further investigation and development.

This guide provides a comprehensive overview of the essential technical information required by researchers and drug development professionals to effectively work with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885272-86-6[2]
Molecular Formula C₁₃H₉FN₂[2]
Molecular Weight 212.22 g/mol [2]
Boiling Point (Predicted) 401.2 ± 20.0 °C[2]
Density (Predicted) 1.289 ± 0.06 g/cm³[2]
pKa (Predicted) 13.61 ± 0.40[2]

Synthesis and Mechanistic Rationale

The synthesis of 5-aryl-1H-indazoles like this compound can be achieved through various modern synthetic methodologies. A prevalent and effective strategy is the Suzuki cross-coupling reaction. This approach is favored for its high tolerance of functional groups, generally high yields, and commercially available starting materials.

The proposed synthesis would involve the coupling of a halogenated indazole, such as 5-bromo-1H-indazole, with a boronic acid derivative, in this case, (4-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.

Experimental Protocol: Suzuki Cross-Coupling Synthesis

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is based on its proven efficacy in C-C bond formation. A base, such as sodium carbonate, is crucial for the transmetalation step of the catalytic cycle. The solvent system (e.g., a mixture of toluene, ethanol, and water) is selected to ensure the solubility of both organic and inorganic reagents.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a condenser and under an inert nitrogen atmosphere, combine 5-bromo-1H-indazole (1 equivalent), (4-fluorophenyl)boronic acid (1.2 equivalents), and sodium carbonate (2.5 equivalents).

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water. The volume should be sufficient to dissolve the reagents upon heating.

  • Catalyst Introduction: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 2-5 mol%.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process cluster_purification Work-up & Purification A 5-Bromo-1H-indazole F Reflux at 80-90°C (8-12 hours) A->F B (4-Fluorophenyl)boronic acid B->F C Pd(PPh₃)₄ (Catalyst) C->F D Na₂CO₃ (Base) D->F E Toluene/Ethanol/Water (Solvent) E->F G Aqueous Work-up & Extraction F->G H Column Chromatography G->H I This compound H->I

Caption: Suzuki coupling workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Aromatic protons of the indazole and fluorophenyl rings would appear in the δ 7.0-8.5 ppm range. The N-H proton of the indazole ring would likely appear as a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR Signals corresponding to the 13 carbon atoms would be observed, with aromatic carbons typically appearing in the δ 110-150 ppm range. The carbon attached to the fluorine atom will show a characteristic large C-F coupling constant.
¹⁹F NMR A single resonance is expected for the fluorine atom on the phenyl ring.
HRMS (ESI) The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₃H₁₀FN₂⁺.
Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for N-H containing compounds to clearly observe the exchangeable proton.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Analysis: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

Applications in Research and Development

The indazole scaffold is a cornerstone in drug discovery due to its ability to mimic purine bases and interact with a wide array of biological targets.[1]

  • Oncology: Many indazole derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, Axitinib, an indazole-containing drug, is a tyrosine kinase inhibitor used in cancer therapy.[1] The this compound structure could serve as a foundational molecule for developing new kinase inhibitors.

  • Anti-inflammatory: Certain indazole-based compounds, like Benzydamine, exhibit anti-inflammatory properties.[1] This suggests that derivatives of this compound could be explored for their potential in treating inflammatory conditions.

  • Materials Science: The highly conjugated and chromophoric nature of the indazole ring makes it suitable for applications in organic electronics, such as in the development of dyes for dye-sensitized solar cells (DSSCs) or as components of organic light-emitting diodes (OLEDs).[3] The fluorine substitution can be used to fine-tune the electronic energy levels of the material.

Visualization of a Potential Biological Target Pathway

KinasePathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds Kinase Intracellular Kinase (e.g., PLK4, etc.) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor 5-(4-Fluorophenyl) -1H-indazole (Potential Inhibitor) Inhibitor->Kinase Inhibits

Caption: Potential inhibitory action of an indazole derivative on a cellular kinase pathway.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, safety protocols can be established based on data for similar fluorinated and heterocyclic compounds.[4][5][6][7] It should be handled as a potentially hazardous chemical.

Table 3: General Safety and Handling Guidelines

CategoryRecommendation
Hazard Statements (Anticipated) May cause skin, eye, and respiratory irritation.[4][6]
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4][5]
Handling Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][8]
Storage Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[4][5]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a compound with significant potential, stemming from the proven biological and material properties of the indazole scaffold. Its well-defined structure, accessible synthesis via methods like Suzuki coupling, and the strategic placement of a fluorine atom make it a valuable building block for further research. This guide provides the foundational technical knowledge for scientists to synthesize, characterize, and safely handle this compound, paving the way for its exploration in drug discovery and advanced materials development.

References

Spectroscopic data (NMR, IR, Mass Spec) of 5-(4-Fluorophenyl)-1h-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a core scaffold in the development of therapeutic agents. Its structural elucidation and purity assessment are paramount, relying on a suite of analytical techniques. This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)—for this compound. We delve into the interpretation of the spectral data, explaining the underlying principles and structural correlations. Furthermore, this document furnishes detailed, field-proven protocols for data acquisition, ensuring researchers can generate high-quality, reproducible results.

Molecular Structure and Analytical Framework

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a bicyclic indazole core connected at the 5-position to a 4-fluorophenyl ring. This arrangement dictates a unique electronic environment for each atom, which is reflected in the spectroscopic output. The numbering convention used for NMR assignments is presented below.

Caption: Numbering scheme for this compound.

The logical workflow for confirming the structure of a synthesized compound like this involves a multi-pronged spectroscopic approach. Each technique provides a unique piece of the puzzle, and together they offer definitive proof of identity and purity.

Caption: Spectroscopic workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis post-synthesis, providing the molecular weight of the compound, which is a critical validation checkpoint.

Expected Data: The molecular formula for this compound is C₁₃H₉FN₂. The monoisotopic mass is calculated to be approximately 212.07 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

IonCalculated m/z
[M+H]⁺213.0823
[M+Na]⁺235.0642
[M]⁺˙ (Radical Cation)212.0744

Interpretation: In positive-ion mode electrospray ionization (ESI), the most prominent peak observed will be the protonated molecule, [M+H]⁺, at m/z 213.08. Depending on the solvent system, a sodium adduct [M+Na]⁺ may also be visible. For techniques like electron ionization (EI), the molecular ion peak [M]⁺˙ would be observed at m/z 212.07. The presence of these ions at their predicted high-resolution masses provides strong evidence for the compound's identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameters: Optimize ESI source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow, to achieve a stable and robust signal for the ion of interest.

  • Mass Analyzer Settings: Set the mass analyzer to acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da) with high resolution (>10,000).

  • Data Acquisition: Acquire data for a sufficient duration to obtain a high-quality mass spectrum with good signal-to-noise ratio.

  • Data Analysis: Process the acquired data to determine the accurate mass of the observed ions. Compare the experimental mass to the theoretical mass calculated for the expected elemental formula to confirm the compound's identity within a narrow mass tolerance (typically < 5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3150-3000N-H Stretch (indazole)Medium
3100-3000Aromatic C-H StretchMedium
~1620, ~1500, ~1450C=C Aromatic Ring StretchesStrong
~1230C-F Stretch (Aryl-Fluoride)Strong
850-800C-H Bending (para-substituted)Strong

Interpretation: The IR spectrum provides clear evidence for the key structural components.

  • N-H Stretch: A broad to medium peak above 3000 cm⁻¹ is characteristic of the N-H bond in the indazole ring, confirming the presence of the 1H-tautomer.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on both the indazole and fluorophenyl rings.

  • C=C Ring Stretches: A series of strong absorptions in the 1620-1450 cm⁻¹ region confirms the presence of the aromatic systems.

  • C-F Stretch: A very strong and characteristic absorption around 1230 cm⁻¹ is a definitive indicator of the aryl-fluoride bond, a crucial piece of evidence for the 4-fluorophenyl substituent.[2]

  • Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region is highly suggestive of the 1,4- (or para-) substitution pattern on the fluorophenyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Process the resulting interferogram with a Fourier transform to generate the IR spectrum. Perform a baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for detailed structural elucidation in solution, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. The spectrum is expected to be complex due to the multiple aromatic protons.

Expected Data (in DMSO-d₆, ~400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant(s) (J, Hz)
~13.1br s1HN1-H -
~8.2s1HC3-H ~0.9 (to H7)
~7.9d1HC7-H ~8.5
~7.8dd2HC2'/C6'-H ~8.8 (³JHH), ~5.5 (³JHF)
~7.6s (or d)1HC4-H -
~7.4dd1HC6-H ~8.5, ~1.5
~7.3t2HC3'/C5'-H ~8.8 (³JHH), ~8.8 (⁴JHF)

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Assignments are based on general indazole spectra and fluorine substituent effects.[3][4]

Interpretation:

  • N-H Proton: The downfield, broad singlet around 13 ppm is characteristic of the acidic indazole N-H proton.[5]

  • Indazole Protons: The protons on the indazole core (H3, H4, H6, H7) will appear as distinct signals. H3 is often a singlet or a narrow doublet, while H7, H4, and H6 will show doublet and doublet of doublets patterns consistent with ortho and meta couplings.

  • Fluorophenyl Protons: The 4-fluorophenyl group presents a symmetrical AA'BB' system, further complicated by coupling to fluorine. The protons ortho to the fluorine (H3'/H5') will appear as a triplet-like signal due to coupling with both the adjacent protons and the fluorine atom (⁴JHF). The protons meta to the fluorine (H2'/H6') will appear as a doublet of doublets due to ortho coupling to H3'/H5' (³JHH) and meta coupling to fluorine (³JHF).[6]

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. The presence of the fluorine atom introduces characteristic C-F coupling, which is highly diagnostic.

Expected Data (in DMSO-d₆, ~100 MHz):

Chemical Shift (δ, ppm)C-F Coupling (¹⁻⁴JC-F, Hz)Assignment
~162d, ¹JC-F ≈ 245C4'
~141sC7a
~135sC3
~132d, ⁴JC-F ≈ 3C1'
~129d, ³JC-F ≈ 8C2'/C6'
~125sC5
~123sC3a
~122sC6
~121sC4
~116d, ²JC-F ≈ 22C3'/C5'
~110sC7

Note: Chemical shifts are predictive. The key diagnostic feature is the C-F coupling.[2][6]

Interpretation: The most striking feature is the large one-bond coupling (¹JC-F) for C4', which splits the signal into a doublet with a coupling constant of ~245 Hz. The carbons two, three, and four bonds away from the fluorine also show smaller doublet splittings (²JC-F, ³JC-F, ⁴JC-F), confirming the position of the fluorine atom and aiding in the assignment of the fluorophenyl ring carbons.[2][7] The remaining signals correspond to the carbons of the indazole core. Unambiguous assignment often requires 2D NMR experiments like HSQC and HMBC.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition parameters for the desired experiment (¹H, ¹³C).

  • Tuning and Shimming: The instrument will automatically tune the probe to the correct frequencies for ¹H and ¹³C and then perform an automated shimming routine to optimize the magnetic field homogeneity, which is critical for high resolution.

  • ¹H Acquisition: Acquire the ¹H spectrum. A typical experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 128 to 1024 or more), and a longer relaxation delay may be necessary.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and perform baseline correction. For ¹H spectra, integrate the signals. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provide a definitive and multi-faceted confirmation of the structure of this compound. The molecular weight is confirmed by MS, key functional groups (N-H, C-F, aromatic rings) are identified by IR, and the precise atomic arrangement and connectivity are elucidated by ¹H and ¹³C NMR. The characteristic C-F coupling patterns in the NMR spectra serve as an unambiguous marker for the fluorophenyl moiety. By following the detailed protocols outlined in this guide, researchers can reliably generate and interpret the spectroscopic data required to validate the synthesis and purity of this important chemical entity.

References

An In-depth Technical Guide to the Therapeutic Potential of the 5-(4-Fluorophenyl)-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value. The specific substitution with a 5-(4-fluorophenyl) moiety introduces unique physicochemical properties that can enhance target binding affinity and improve pharmacokinetic profiles. While 5-(4-Fluorophenyl)-1H-indazole itself is not an established therapeutic agent, it represents a critical pharmacophore. This guide analyzes derivatives containing this core structure to elucidate its most promising therapeutic targets. We delve into the molecular pathways these compounds modulate, focusing primarily on protein kinase inhibition and the induction of apoptosis, and provide validated experimental protocols for researchers aiming to explore this chemical space.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole-containing compounds are a cornerstone of modern drug development, with approved drugs and clinical candidates spanning oncology, inflammation, and neurology. The bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for interacting with various biological targets. The inclusion of a fluorophenyl group at the 5-position is a strategic design choice. The fluorine atom can enhance metabolic stability, increase lipophilicity, and form specific hydrogen bonds or electrostatic interactions within target protein binding pockets, often leading to improved potency and selectivity.

This technical guide will explore the primary therapeutic targets of compounds built upon the this compound core, synthesizing data from numerous studies to provide a predictive framework for future drug discovery efforts.

Primary Therapeutic Area: Oncology

The vast majority of research on indazole derivatives, including those with a fluorophenyl substituent, has been in the field of oncology. The primary mechanisms of action are the inhibition of key protein kinases involved in tumor growth and angiogenesis, and the direct induction of cancer cell death via apoptosis.

Target Class: Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer. The indazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds in the ATP-binding pocket of many kinases.

VEGFR-2 is a primary driver of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibition of this receptor tyrosine kinase is a clinically validated anti-cancer strategy. Several indazole derivatives have shown potent activity against VEGFR-2. The this compound core likely contributes to favorable interactions within the hydrophobic regions of the ATP-binding pocket.

  • Mechanism of Action: By binding to the ATP pocket of VEGFR-2, inhibitors prevent its phosphorylation and activation.[3] This blocks downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, ultimately inhibiting endothelial cell proliferation, migration, and survival.[1][4]

Diagram 1: Simplified VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 RAS RAS/RAF/MEK/ERK Pathway VEGFR2->RAS Activates PI3K PI3K/AKT Pathway VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds & Activates Inhibitor Indazole Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding Proliferation Cell Proliferation & Migration RAS->Proliferation Survival Cell Survival PI3K->Survival

Caption: Inhibition of VEGF-activated VEGFR-2 signaling by an indazole-based compound.

PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[5][6] Its overexpression is common in many cancers and is linked to centrosome amplification and genomic instability, making it an attractive therapeutic target.[7][8] Notably, the FDA-approved VEGFR inhibitor Axitinib, which is built on an indazole scaffold, is also a potent PLK4 inhibitor, highlighting the potential for dual-activity or off-target effects within this chemical class.[9][10]

  • Mechanism of Action: Inhibition of PLK4's kinase activity prevents centriole duplication.[11] This leads to mitotic defects, cell-cycle arrest, and ultimately apoptosis in cancer cells, which are often more sensitive to mitotic stress than normal cells.[11]

Studies on various indazole derivatives suggest a broader range of potential kinase targets for the this compound scaffold, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation and angiogenesis.[12][13]

  • Anaplastic Lymphoma Kinase (ALK) / ROS1: Key oncogenic drivers in non-small cell lung cancer (NSCLC).[14]

  • Epidermal Growth Factor Receptor (EGFR): A well-known target in various epithelial cancers.

The specific kinase selectivity profile will depend heavily on the other substitutions made to the core scaffold.

Target Pathway: Induction of Apoptosis via p53/MDM2

Beyond direct enzyme inhibition, certain indazole derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. One key pathway implicated is the p53/MDM2 axis.[15][16]

  • Mechanism of Action: The p53 protein is a tumor suppressor that, when activated by cellular stress, can halt the cell cycle or initiate apoptosis.[17][18] In many cancer cells, p53 is kept inactive by its negative regulator, MDM2.[19][20] Some indazole compounds may function by disrupting the p53-MDM2 interaction.[15][16] This stabilizes and activates p53, allowing it to transcribe pro-apoptotic target genes like Bax, while downregulating anti-apoptotic proteins like Bcl-2. The resulting shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, caspase activation, and cell death.[21]

Diagram 2: p53-Mediated Apoptosis Pathway

p53_Apoptosis MDM2 MDM2 p53 p53 (Inactive) MDM2->p53 Inhibits & Degrades p53->MDM2 Promotes Transcription p53_active p53 (Active) Bcl2 Bcl-2 (Anti-apoptotic) p53_active->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53_active->Bax Upregulates Indazole Indazole Derivative Indazole->MDM2 Inhibits Interaction Caspases Caspase Cascade Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Disruption of the p53-MDM2 interaction to induce apoptosis.

Experimental Workflows for Target Validation

For researchers investigating novel derivatives of the this compound scaffold, a systematic approach to target identification and validation is crucial.

Diagram 3: Target Validation Workflow

Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models Kinase_Screen Kinome-Wide Screen (e.g., ADP-Glo) IC50_Det IC50 Determination (Specific Kinases) Kinase_Screen->IC50_Det Hits Prolif_Assay Proliferation Assay (MTT / CellTiter-Glo) IC50_Det->Prolif_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Prolif_Assay->Apoptosis_Assay Potent Compounds WB_Assay Western Blot (Target Phosphorylation) Apoptosis_Assay->WB_Assay Xenograft Tumor Xenograft Model (Efficacy) WB_Assay->Xenograft Validated Hits Start Compound Synthesis Start->Kinase_Screen

Caption: A hierarchical workflow for validating anticancer therapeutic targets.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a robust method for determining the IC50 value of a test compound against a specific protein kinase. It relies on the transfer of a radioactive phosphate from [γ-³²P]ATP to a substrate.

  • Objective: To quantify the inhibitory potency of a this compound derivative against a target kinase (e.g., VEGFR-2, PLK4).

  • Principle: Kinase activity is measured by the incorporation of ³²P from [γ-³²P]ATP into a specific peptide or protein substrate. The radiolabeled substrate is then captured on a filter membrane, while unincorporated ATP is washed away. The radioactivity on the filter is proportional to kinase activity.[22]

  • Methodology:

    • Reagent Preparation:

      • Kinase Buffer: Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.2 mM Na₃VO₄).

      • ATP Mix: Prepare a solution containing unlabeled ("cold") ATP and [γ-³²P]ATP in kinase buffer to achieve the desired final concentration and specific activity.

      • Enzyme & Substrate: Dilute the purified target kinase and its corresponding substrate (e.g., a biotinylated peptide) to working concentrations in 1X kinase buffer.

      • Test Compound: Prepare a serial dilution of the test compound in DMSO, then dilute further in 1X kinase buffer.

    • Assay Procedure:

      • To a 96-well plate, add 10 µL of the test compound dilution (or DMSO for control).

      • Add 20 µL of the enzyme/substrate mix to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

      • Initiate the kinase reaction by adding 20 µL of the ATP mix.[23][24]

      • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

      • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Detection & Analysis:

      • Transfer 80 µL of the reaction mixture from each well to a phosphocellulose filter plate (e.g., Millipore MultiScreen).

      • Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

      • Dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

      • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

Protocol: Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Objective: To measure the effect of a test compound on the viability and proliferation of cancer cells.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living, metabolically active cells to form a purple formazan precipitate.[25] The amount of formazan produced is proportional to the number of viable cells.[26][27]

  • Methodology:

    • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[28] Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[29] Incubate for another 3-4 hours until purple precipitate is visible.[26]

    • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[28]

    • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Objective: To determine if the anti-proliferative activity of a test compound is due to the induction of apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label these cells.[30][31] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[32]

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[30]

    • Staining:

      • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[33]

      • Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (e.g., 1 mg/mL stock).[30]

      • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[31][32]

    • Flow Cytometry:

      • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[30]

      • Analyze the samples immediately using a flow cytometer.

    • Data Analysis:

      • Healthy Cells: Annexin V-negative and PI-negative.

      • Early Apoptotic Cells: Annexin V-positive and PI-negative.

      • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

      • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Future Directions

The this compound scaffold is a highly promising pharmacophore, particularly for the development of novel anti-cancer agents. The available evidence strongly points towards protein kinases, especially those involved in angiogenesis (VEGFR-2) and cell cycle regulation (PLK4), as primary therapeutic targets. Furthermore, the ability of derivatives to modulate critical cell death pathways, such as the p53/MDM2 axis, adds another layer to their therapeutic potential.

Future research should focus on:

  • Selectivity Profiling: Performing broad kinome-wide screens to understand the selectivity of new derivatives and identify potential off-target effects or opportunities for developing multi-targeted inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying other positions on the indazole ring to optimize potency and selectivity for a desired target.

  • Combination Therapies: Exploring the synergistic potential of these inhibitors with existing chemotherapies or immunotherapies, particularly given the role of targets like PLK4 in sensitizing cells to other treatments.[11]

By employing the systematic validation workflows outlined in this guide, researchers can efficiently characterize novel compounds based on this scaffold and accelerate their journey from discovery to potential clinical application.

References

Whitepaper: The Indazole Scaffold as a Cornerstone for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Discovery and Development

Abstract

The indazole ring system has firmly established itself as a "privileged scaffold" in medicinal chemistry, particularly in the domain of oncology.[1][2] Its unique physicochemical properties and versatile synthetic handles have enabled the development of numerous highly potent and selective protein kinase inhibitors. Several indazole-containing compounds, such as Axitinib and Pazopanib, have achieved regulatory approval and are now mainstays in cancer treatment.[3][4] This technical guide provides an in-depth, field-proven perspective on the discovery and optimization of novel indazole-based kinase inhibitors. We will dissect the strategic decisions, experimental designs, and data interpretation that underpin a successful discovery campaign, moving from target validation and hit identification through to lead optimization and preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for future therapeutic innovations.

The Rationale: Why Indazole and Why Kinases?

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[5] This makes them highly attractive targets for therapeutic intervention. The indazole core, a bicyclic heteroaromatic system, is particularly well-suited for kinase inhibition. Its defining feature is the ability of its dual nitrogen atoms to act as hydrogen bond donors and acceptors, allowing it to form key interactions with the highly conserved hinge region of the ATP-binding pocket of most kinases.[3] This foundational interaction provides a strong anchor, from which medicinal chemists can explore substitutions at various positions of the ring to achieve high potency and selectivity for a specific kinase target.

The development of indazole derivatives has led to inhibitors for a wide array of kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[3][6][7][8]

  • AXL Receptor Tyrosine Kinase : Implicated in tumor proliferation, survival, and the development of therapeutic resistance.[9][10][11]

  • c-Met Receptor Tyrosine Kinase : A driver of cell motility, invasion, and metastasis in numerous cancers.[12][13][14]

  • Aurora Kinases : Serine/threonine kinases that are essential for mitotic progression, making them targets for disrupting cancer cell division.[3][15]

  • Polo-like Kinase 4 (PLK4) : A master regulator of centriole duplication, whose overexpression is common in cancer.[16][17][18]

The journey from a conceptual target to a clinical candidate is a multi-stage process, beginning with the identification of a promising molecular starting point.

G cluster_0 Discovery Workflow Target ID Target Identification & Validation Hit ID Hit Identification (HTS, FBLD) Target ID->Hit ID Lead Gen Hit-to-Lead (Initial SAR) Hit ID->Lead Gen Lead Opt Lead Optimization (Potency & Selectivity) Lead Gen->Lead Opt Preclinical Preclinical Candidate (In Vivo Efficacy & Safety) Lead Opt->Preclinical

Caption: High-level workflow for kinase inhibitor discovery.

From Hit to Lead: The Medicinal Chemistry Campaign

The core of any inhibitor discovery program lies in the iterative cycle of design, synthesis, and testing. This process, known as establishing the Structure-Activity Relationship (SAR), aims to transform a weakly active "hit" compound into a potent and selective "lead" candidate.

Hit Identification Strategies

Finding a starting point is the first critical step. Two common and effective strategies are:

  • Fragment-Based Lead Discovery (FBLD) : This approach screens small, low-complexity molecules ("fragments") at high concentrations.[9] Hits identified through FBLD are typically weak but have high "ligand efficiency," meaning they bind very effectively for their small size. These fragments then serve as a foundation for building larger, more potent molecules. For example, an indazole fragment might be identified through a biochemical screen and then elaborated upon by adding substituents guided by structural biology and computational docking.[9]

  • High-Throughput Screening (HTS) : HTS involves screening large libraries of diverse compounds (hundreds of thousands to millions) at a single concentration against the target kinase. Hits are then confirmed and triaged, with promising chemical series selected for further investigation.

The Logic of Lead Optimization: A Case Study in SAR

Let's consider a hypothetical lead optimization campaign starting from a generic indazole hit. The goal is to improve potency against our primary target (e.g., VEGFR-2) while minimizing activity against off-targets (e.g., a related kinase like PDGFR).

The core hypothesis is that the indazole N1-H forms a crucial hydrogen bond with the kinase hinge region (e.g., with the backbone carbonyl of Cys919 in VEGFR-2).[19] Our optimization strategy will focus on modifying the R1 and R2 substituents to exploit other interactions within the ATP binding site.

G cluster_0 SAR Decision Tree start Initial Hit (Low Potency) mod_r1 Modify R1 for Hydrophobic Pocket start->mod_r1 test_r1 Improved Potency? mod_r1->test_r1 mod_r2 Modify R2 for Selectivity test_r1->mod_r2  Yes abandon_r1 Re-evaluate R1 test_r1->abandon_r1  No test_r2 Improved Selectivity? mod_r2->test_r2 lead Optimized Lead test_r2->lead  Yes abandon_r2 Re-evaluate R2 test_r2->abandon_r2  No

Caption: A simplified logic flow for SAR-driven optimization.

Table 1: Hypothetical SAR Data for Indazole Analogs Targeting VEGFR-2

Compound IDR1 (at C3)R2 (at C5)VEGFR-2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)Selectivity (Fold)Rationale for Design
Hit-1 Phenyl-H5,2008,5001.6Initial hit from screen. Weak activity.
Opt-1a 2-Methylphenyl-H8501,2001.4Adding methyl group explores steric tolerance. Potency improves.
Opt-1b 4-Fluorophenyl-H6209501.5Electronic modification. Modest potency gain.
Opt-2a 2-MethylphenylPyridine5565011.8Add hinge-binding pyridine at R2. Significant potency gain.
Opt-2b 2-MethylphenylN-methyl sulfonamide152,100140.0Sulfonamide group designed to interact with solvent front and improve selectivity.[3]
Lead-1 2,3-DimethylphenylN-methyl sulfonamide1.8 1,950 1083.3 Fine-tuning hydrophobic interactions at R1 dramatically improves potency.

This iterative process, combining rational design with synthetic chemistry and biological testing, is the engine of drug discovery. The insights from one compound directly inform the design of the next.[20]

Essential Protocols: Self-Validating Methodologies

Trustworthy data is paramount. Every protocol must be designed as a self-validating system with appropriate controls to ensure the data is accurate and reproducible.

Protocol: Suzuki Coupling for Indazole C3-Arylation

This protocol describes a common method for installing an aryl group at the C3 position of a 3-iodo-indazole core, a key step in synthesizing many inhibitors.

Materials:

  • 3-Iodo-1H-indazole

  • Arylboronic acid (e.g., 2,3-dimethylphenylboronic acid)

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (Solvents)

Procedure:

  • To a nitrogen-flushed round-bottom flask, add 3-iodo-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). The small catalytic amount is sufficient to drive the reaction.

  • Add a 4:1 mixture of dioxane:water. The aqueous component is essential for the catalytic cycle.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Validation Step: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. A control reaction without the palladium catalyst should show no product formation, validating the catalyst's role.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired 3-aryl-indazole.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining inhibitor IC₅₀ values.

Procedure:

  • Prepare a serial dilution of the indazole inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • In a 384-well plate, add the kinase, the substrate (a peptide specific to the kinase), and ATP to initiate the kinase reaction.

  • Add the serially diluted inhibitor to the wells.

  • Validation System:

    • Negative Control ("High Signal"): Add DMSO vehicle instead of inhibitor. This represents 0% inhibition and establishes the baseline kinase activity.

    • Positive Control ("Low Signal"): Add a known, potent pan-kinase inhibitor (e.g., Staurosporine) or a specific control for the target kinase. This represents 100% inhibition and confirms the assay can detect inhibition.

  • Incubate the plate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action: Targeting Kinase States

Indazole inhibitors, like most kinase drugs, primarily function as ATP-competitive inhibitors. However, their precise mechanism can be more nuanced, particularly concerning the conformational state of the kinase they bind.

  • Type I Inhibitors : These bind to the active conformation of the kinase, where the conserved DFG motif in the activation loop is pointing "in" ("DFG-in"). This is the most common binding mode.

  • Type II Inhibitors : These are often more selective. They bind to and stabilize an inactive "DFG-out" conformation.[21] This binding mode accesses an additional hydrophobic pocket adjacent to the ATP site, offering more opportunities for achieving selectivity.[22][23] Many successful kinase inhibitors, including some based on indazole-like scaffolds, are Type II.[22]

The ability of an indazole derivative to favor one state over the other is dictated by the nature of its substituents. A bulky hydrophobic group at the correct position can force the DFG motif into the "out" conformation, conferring a Type II binding mode.

G VEGF VEGF VEGFR2 Extracellular Transmembrane Intracellular Kinase Domain VEGF->VEGFR2:f0 P1 PLCγ VEGFR2:f2->P1 P P2 PI3K VEGFR2:f2->P2 P P3 Ras/MAPK VEGFR2:f2->P3 P Inhibitor Indazole Inhibitor Inhibitor->VEGFR2:f2 blocks ATP ATP ATP->VEGFR2:f2 Downstream Angiogenesis Cell Proliferation Cell Migration P1->Downstream P2->Downstream P3->Downstream

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly productive starting point for the discovery of novel kinase inhibitors.[3][4] Its proven ability to anchor within the ATP binding site provides a reliable foundation for applying modern medicinal chemistry strategies. Future efforts will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects and designing compounds capable of overcoming known resistance mutations.[24][25] The integration of structure-based drug design, computational modeling, and sophisticated biological assays will undoubtedly continue to unlock the full potential of this remarkable privileged scaffold, leading to the next generation of targeted cancer therapies.

References

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 5-Phenyl-1H-Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The 1H-indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets with high affinity.[1] This guide focuses on a particularly fruitful subclass: 5-phenyl-1H-indazoles. The introduction of a phenyl group at the C5-position provides a critical vector for synthetic diversification and interaction with target proteins, making this scaffold a versatile starting point for drug development.[2] These compounds have demonstrated significant potential, particularly as potent inhibitors of protein kinases and Poly(ADP-ribose) polymerase (PARP), enzymes central to oncology and inflammatory diseases.[3][4] This document provides an in-depth analysis of the structure-activity relationships (SAR) that govern their biological function, details key synthetic methodologies, presents protocols for their evaluation, and explores future perspectives for this promising class of molecules.

The 5-Phenyl-1H-Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The Indazole Nucleus: Foundational Properties

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[5] A key feature is their existence in tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[6] This structural feature, along with its nature as a bioisostere of indole, allows the indazole scaffold to participate in various non-covalent interactions within protein binding sites, including hydrogen bonding and π-stacking.[1]

The Strategic Importance of the 5-Phenyl Substitution

The addition of a phenyl ring at the C5-position of the indazole core is a pivotal design element. This substitution serves multiple purposes in rational drug design:

  • Exploration of Hydrophobic Pockets: The phenyl group can occupy deep hydrophobic pockets within an enzyme's active site, a feature expertly exploited in the design of kinase inhibitors.[7]

  • Vector for Synthetic Elaboration: The phenyl ring provides a readily modifiable handle. Substituents can be introduced to fine-tune electronic properties, steric bulk, and solubility, or to introduce new interaction points with the target protein.

  • Modulation of Physicochemical Properties: The phenyl group influences the overall lipophilicity and planarity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of Biological Targets

The versatility of the 5-phenyl-1H-indazole scaffold is evident from the breadth of its biological targets. While its application is extensive, two areas have emerged as particularly significant:

  • Protein Kinase Inhibition: Many indazole derivatives are potent ATP-competitive kinase inhibitors, targeting key players in oncogenic signaling pathways such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Polo-like Kinase 4 (PLK4).[3][6][8]

  • PARP Inhibition: The indazole core is a key component in several potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[4][9] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[9]

Synthetic Strategies for 5-Phenyl-1H-Indazoles

The construction of the 5-phenyl-1H-indazole core can be achieved through various synthetic routes. Modern organic chemistry provides efficient methods for their assembly, with transition-metal-catalyzed cross-coupling reactions being particularly powerful.

Key Synthetic Methodologies
  • Palladium-Catalyzed Cross-Coupling: Suzuki or Stille couplings are frequently employed to introduce the phenyl group at the C5-position of a pre-formed, halogenated indazole core.

  • Intramolecular Cyclization: Another common approach involves the cyclization of suitably substituted precursors, such as o-haloarylhydrazones, often catalyzed by copper or palladium.[10][11]

  • C-H Amination: Advanced methods, such as silver-mediated intramolecular oxidative C-H amination, offer direct routes to construct the indazole ring system from more accessible starting materials.[12]

Diagram: Generalized Synthetic Workflow

G A Starting Material (e.g., 5-Bromo-1H-indazole) C Suzuki Cross-Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid B->C D 5-Phenyl-1H-Indazole Core C->D Formation of C-C bond E Further Functionalization (e.g., N-alkylation, C3-substitution) D->E F Final Bioactive Compound E->F

Caption: Generalized workflow for the synthesis of 5-phenyl-1H-indazole derivatives.

Experimental Protocol: Synthesis of a 5-Phenyl-1H-Indazole via Suzuki Coupling

This protocol describes a representative synthesis of a 5-phenyl-1H-indazole derivative, a common foundational step in SAR studies.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 eq), the desired phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), followed by the addition of a base, such as potassium carbonate (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-phenyl-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

SAR of 5-Phenyl-1H-Indazoles as Kinase Inhibitors

The development of 5-phenyl-1H-indazoles as kinase inhibitors provides a classic example of how systematic structural modification can lead to highly potent and selective compounds.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Overactivity of FGFR1 is implicated in numerous cancers, making it a key therapeutic target.[13] SAR studies on indazole-based FGFR1 inhibitors have yielded critical insights.[3]

  • SAR at the 5-Phenyl Ring: The substitution pattern on the C5-phenyl ring is paramount for potency.

    • Adding alkoxy groups at the meta-position, such as 3-methoxy, 3-ethoxy, or 3-isopropoxy, generally increases activity.[3] This is likely due to favorable interactions within the hydrophobic pocket adjacent to the ATP-binding site.

    • The introduction of a fluorine atom, particularly in conjunction with an alkoxy group, can lead to a remarkable improvement in inhibitory activity. For instance, adding a fluorine atom to the 3-methoxyphenyl derivative enhances FGFR1 inhibition significantly.[3]

  • SAR at the Indazole Core: While the 5-phenyl group establishes the primary interaction, modifications to the indazole core help to anchor the molecule and fine-tune its properties. Amine or carboxamide groups at the C3 or C6 positions often serve as hydrogen bond donors or acceptors, interacting with the hinge region of the kinase.

Table 1: SAR Data for Representative FGFR1 Inhibitors [3]

Compound IDSubstitution on 5-Phenyl RingOther Key SubstitutionsFGFR1 IC₅₀ (nM)
14a 3-methoxyphenyl-15
14b 3-ethoxyphenyl-13.2
14c 3-isopropoxyphenyl-9.8
14d 3-methoxy-4-fluorophenyl-5.5
33m 2-fluorophenylC6-carboxamide2.9
Case Study: PI3K/PLK4 Pathway Inhibitors

The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer. A series of 3-ethynyl-1H-indazoles has been shown to inhibit key components of this pathway, including PI3Kα.[14] Similarly, Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its inhibition is a promising anti-cancer strategy.[8] For PLK4 inhibitors, optimization of a lead compound led to a derivative, C05, with exceptional kinase inhibitory activity (IC₅₀ < 0.1 nM) and potent anti-proliferative effects in cancer cell lines.[15]

Diagram: Simplified PI3K Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor 5-Phenyl-1H-Indazole Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K signaling pathway by a 5-phenyl-1H-indazole derivative.

SAR of Indazole Derivatives as PARP Inhibitors

The development of PARP inhibitors represents a major success in targeted cancer therapy. Indazole-based compounds, particularly 2-phenyl-2H-indazole-7-carboxamides, have been instrumental in this field, culminating in clinically evaluated drugs.[9][16]

The Role of PARP in Cancer Therapy

PARP enzymes, especially PARP-1 and PARP-2, are central to the repair of single-strand DNA breaks.[17] In cancers with defective homologous recombination repair (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

Key SAR Findings for Indazole-Based PARP Inhibitors

Extensive SAR exploration of the 2-phenyl-2H-indazole-7-carboxamide scaffold has revealed several critical structural features for potent PARP inhibition.[4][9]

  • The 7-Carboxamide: This group is essential for activity. It forms a crucial hydrogen bond network with the protein backbone in the nicotinamide-binding region of the active site.

  • The 2-Phenyl Group: This group occupies a hydrophobic pocket. Substitutions on this ring are used to optimize potency and pharmacokinetic properties. A piperidine substituent at the para-position of the phenyl ring was found to enhance both cellular activity and oral bioavailability, leading to the identification of MK-4827.[9]

  • Substitutions on the Indazole Core: A fluorine atom at the C5-position of the indazole ring was found to significantly improve enzymatic and cellular potency.[4]

Table 2: SAR Data for Representative Indazole-Based PARP Inhibitors [4][9]

Compound IDIndazole Substitution2-Phenyl Ring SubstitutionPARP-1 IC₅₀ (nM)Cellular CC₅₀ (nM) (BRCA-deficient)
Lead (6) UnsubstitutedUnsubstituted321200
48 5-Fluoro4-(Azetidin-3-yl)oxy442
MK-4827 Unsubstituted4-((3S)-Piperidin-3-yl)3.810-100

Methodologies for Evaluating Biological Activity

A robust SAR campaign relies on a tiered system of assays to evaluate compound potency, selectivity, and cellular effects.

Diagram: Workflow for a Cellular SAR Study

G A Compound Synthesis & Purification B Primary Biochemical Screen (Enzyme IC₅₀) A->B C Cellular Potency Assay (Target Engagement, e.g., p-AKT) B->C Confirm on-target activity D Phenotypic Assay (Anti-Proliferation, EC₅₀) C->D Correlate target inhibition with cell effect E Selectivity Profiling (Kinase Panel) D->E Assess off-target effects F ADME & PK Profiling (Metabolic Stability, Bioavailability) E->F G Lead Optimization F->G

Caption: A tiered workflow for progressing a compound from initial synthesis to lead optimization.

Experimental Protocol: Western Blot for Kinase Inhibition

This protocol allows for the assessment of a compound's ability to inhibit a specific kinase signaling pathway within a cellular context.

  • Cell Culture and Treatment: Plate cancer cells known to have an active signaling pathway of interest (e.g., MCF-7 cells for the PI3K pathway) and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to normalize the data. Quantify band intensities to determine the IC₅₀ for target inhibition.

Future Perspectives and Conclusion

The 5-phenyl-1H-indazole scaffold continues to be a highly valuable core in modern drug discovery. While its role in developing kinase and PARP inhibitors is well-established, future research is poised to expand its applications. Challenges remain, particularly in achieving kinase selectivity and optimizing metabolic stability, as seen with some PLK4 inhibitors.[8] However, the synthetic tractability and proven success of this scaffold ensure its continued exploration. The integration of advanced computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the discovery of novel 5-phenyl-1H-indazole-based therapeutics for a wide range of complex diseases.

References

Methodological & Application

Synthesis of 5-(4-Fluorophenyl)-1H-indazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural similarity to indoles allows them to act as bioisosteres, leading to a wide spectrum of biological activities. The indazole nucleus is a key pharmacophore in numerous therapeutic agents, exhibiting anticancer, anti-inflammatory, and antiviral properties, among others. The introduction of an aryl substituent at the 5-position of the indazole ring, particularly a fluorinated phenyl group, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(4-Fluorophenyl)-1H-indazole, a valuable building block for the development of novel therapeutics. The synthesis is achieved through a two-step process: the preparation of the key intermediate, 5-bromo-1H-indazole, followed by a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme

The overall synthetic route is depicted below:

Synthesis_Scheme cluster_0 Step 1: Synthesis of 5-bromo-1H-indazole cluster_1 Step 2: Suzuki-Miyaura Coupling 4-bromo-2-methylaniline 4-bromo-2-methylaniline reagents_1 1. Acetic anhydride 2. Potassium acetate, Isoamyl nitrite 4-bromo-2-methylaniline->reagents_1 5-bromo-1H-indazole 5-bromo-1H-indazole reagents_1->5-bromo-1H-indazole 5-bromo-1H-indazole_2 5-bromo-1H-indazole reagents_2 Pd(PPh₃)₄, K₂CO₃ DME/H₂O, 80-90 °C 5-bromo-1H-indazole_2->reagents_2 4-fluorophenylboronic_acid 4-fluorophenylboronic acid 4-fluorophenylboronic_acid->reagents_2 final_product This compound reagents_2->final_product

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 5-bromo-1H-indazole

This protocol outlines the synthesis of the key intermediate, 5-bromo-1H-indazole, starting from 4-bromo-2-methylaniline. This method is advantageous due to the commercial availability and relatively low cost of the starting material.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
4-bromo-2-methylanilineC₇H₈BrN186.0510.0 g53.7 mmol
Acetic anhydrideC₄H₆O₃102.095.7 mL60.2 mmol
Potassium acetateCH₃COOK98.147.9 g80.5 mmol
Isoamyl nitriteC₅H₁₁NO₂117.158.5 mL64.5 mmol
ChloroformCHCl₃119.38100 mL-
Concentrated HClHCl36.46As needed-
50% Sodium hydroxide (aq)NaOH40.00As needed-
Ethyl acetateC₄H₈O₂88.11As needed-
HeptaneC₇H₁₆100.21As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-
Experimental Protocol
  • Acetylation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylaniline (10.0 g, 53.7 mmol) in chloroform (100 mL). To this solution, add acetic anhydride (5.7 mL, 60.2 mmol) dropwise at room temperature. Stir the mixture for 1 hour. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (7.9 g, 80.5 mmol) followed by the dropwise addition of isoamyl nitrite (8.5 mL, 64.5 mmol). Heat the mixture to reflux (approximately 65-70 °C) and maintain for 18-24 hours.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and heptane as the eluent.

  • Work-up and Hydrolysis: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the chloroform. To the residue, add concentrated hydrochloric acid (50 mL) and heat the mixture to 60-70 °C for 2-3 hours to hydrolyze the N-acetyl group.

  • Neutralization and Extraction: Cool the acidic solution in an ice bath and neutralize by the slow addition of 50% aqueous sodium hydroxide until the pH is approximately 8-9. Be cautious as this is an exothermic process. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in heptane (e.g., 10% to 30% ethyl acetate) to yield 5-bromo-1H-indazole as a solid.[1][3]

Part 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This section details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1H-indazole with 4-fluorophenylboronic acid. This reaction is a highly efficient method for the formation of C-C bonds.[4][5][6]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
5-bromo-1H-indazoleC₇H₅BrN₂197.031.0 g5.08 mmol
4-fluorophenylboronic acidC₆H₆BFO₂139.920.85 g6.09 mmol
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.29 g0.25 mmol
Potassium carbonateK₂CO₃138.211.40 g10.15 mmol
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.1220 mL-
WaterH₂O18.025 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Brine--As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Experimental Protocol

Suzuki_Workflow cluster_workflow Suzuki Coupling Workflow start Combine Reactants: 5-bromo-1H-indazole, 4-fluorophenylboronic acid, K₂CO₃, Pd(PPh₃)₄ solvent Add Solvents: DME and Water start->solvent degas Degas with Argon (3 cycles) solvent->degas heat Heat to 80-90 °C (4-6 hours) degas->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool workup Aqueous Work-up: Add water, extract with EtOAc cool->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5-bromo-1H-indazole (1.0 g, 5.08 mmol), 4-fluorophenylboronic acid (0.85 g, 6.09 mmol), potassium carbonate (1.40 g, 10.15 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol).

  • Solvent Addition and Degassing: Add 1,2-dimethoxyethane (DME) (20 mL) and water (5 mL) to the flask. Degas the mixture by bubbling argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C under an argon atmosphere and stir vigorously for 4-6 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (30 mL) and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography. A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).[7][8] The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected to be in the range of 150-170 °C (based on similar compounds).

  • ¹H NMR (400 MHz, DMSO-d₆): The following are predicted chemical shifts (δ) in ppm:

    • ~13.2 (s, 1H, NH)

    • ~8.2 (s, 1H, H3)

    • ~7.9 (s, 1H, H4)

    • ~7.8 (dd, 2H, Ar-H)

    • ~7.6 (d, 1H, H6)

    • ~7.5 (d, 1H, H7)

    • ~7.3 (t, 2H, Ar-H)

  • ¹³C NMR (100 MHz, DMSO-d₆): The following are predicted chemical shifts (δ) in ppm:

    • ~162.0 (d, J = 245 Hz, C-F)

    • ~141.0 (C)

    • ~138.0 (C)

    • ~135.0 (CH)

    • ~133.0 (C)

    • ~129.0 (d, J = 8 Hz, CH)

    • ~124.0 (CH)

    • ~122.0 (CH)

    • ~120.0 (CH)

    • ~116.0 (d, J = 21 Hz, CH)

    • ~111.0 (CH)

  • Mass Spectrometry (ESI): Calculated for C₁₃H₉FN₂ [M+H]⁺: 213.0771; Found: (experimental value).

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagents:

    • 4-bromo-2-methylaniline: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

    • Acetic anhydride: Corrosive and a lachrymator. Handle with care.

    • Isoamyl nitrite: Flammable and harmful if inhaled.

    • Palladium catalysts: Can be pyrophoric, especially when finely divided and dry. Handle under an inert atmosphere.

    • Boronic acids: Can be irritating to the eyes, respiratory system, and skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step procedure, involving the synthesis of 5-bromo-1H-indazole followed by a Suzuki-Miyaura coupling, is a robust method for obtaining this valuable building block. The provided characterization data and safety precautions will aid researchers in successfully synthesizing and handling this compound for their drug discovery and development efforts.

References

Application Note & Protocol: Characterizing 5-(4-Fluorophenyl)-1H-indazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Kinase Drug Discovery

Protein kinases are a vast family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous pathologies, particularly cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[3][4] Within the landscape of medicinal chemistry, the indazole core is recognized as a "privileged scaffold." This structure is a key pharmacophore in numerous potent and selective kinase inhibitors, including several FDA-approved drugs such as Pazopanib and Axitinib.[4][5] The ATP-binding site of kinases is highly conserved across the kinome, and the indazole structure has proven exceptionally effective at forming key interactions within this pocket.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to use 5-(4-Fluorophenyl)-1H-indazole, a representative indazole-based compound, in kinase inhibition assays. We present detailed protocols for both a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to assess activity in a physiological context. The methodologies described herein are designed to be robust and broadly applicable for the initial characterization, screening, and profiling of this and similar kinase inhibitor candidates.

Principle of the Kinase Inhibition Assay

The primary protocol described is a luminescence-based biochemical assay that quantifies the activity of a kinase by measuring the amount of adenosine diphosphate (ADP) produced during the phosphotransferase reaction. The fundamental reaction is:

Kinase + Substrate + ATP → Phosphorylated Substrate + ADP

The amount of ADP generated is directly proportional to the kinase's activity. In the presence of an inhibitor like this compound, the kinase's catalytic activity is reduced, leading to a decrease in ADP production. The assay system, such as the commercially available ADP-Glo™ Kinase Assay, uses a two-step reaction. First, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-catalyzed reaction, producing a luminescent signal that is measured by a plate reader.[3]

Mandatory Visualizations: Workflows and Pathways

To provide a clear conceptual framework, the following diagrams illustrate the experimental workflow and the broader context of kinase signaling.

G cluster_prep 1. Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis p1 Prepare Serial Dilution of this compound p2 Prepare Kinase/ Substrate Master Mix p3 Prepare ATP Solution a1 Dispense Inhibitor or DMSO (Control) to Plate a2 Add Kinase/ Substrate Mix a1->a2 a3 Incubate (Inhibitor Binding) a2->a3 a4 Initiate Reaction with ATP a3->a4 a5 Incubate (Phosphorylation) a4->a5 d1 Stop Reaction & Deplete ATP a5->d1 d2 Add Detection Reagent (Convert ADP to Light) d1->d2 d3 Measure Luminescence d2->d3 an1 Calculate % Inhibition d3->an1 an2 Plot Dose-Response Curve an1->an2 an3 Determine IC50 Value an2->an3

Caption: General workflow for an in vitro biochemical kinase inhibitor assay.

G Extracellular_Signal Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Extracellular_Signal->Receptor Kinase_1 Kinase 1 (e.g., RAF) Receptor->Kinase_1 Kinase_2 Kinase 2 (e.g., MEK) Kinase_1->Kinase_2 Kinase_3 Kinase 3 (e.g., ERK) Kinase_2->Kinase_3 Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase_1 Inhibition Inhibitor->Kinase_2 Inhibition Inhibitor->Kinase_3 Inhibition

Caption: Simplified kinase signaling cascade illustrating points of potential inhibition.

Materials and Reagents

  • Compound: this compound (e.g., CBNumber: CB8253424)[6]

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), cell culture grade

  • Kinase: Purified, active kinase of interest (user-defined)

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase (user-defined)

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate

  • Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA[3]

  • Detection Kit: Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plates: Solid white, opaque, flat-bottom 384-well or 96-well assay plates[1]

  • Equipment: Multichannel pipettes, acoustic dispenser (optional), plate reader with luminescence detection capabilities

Preliminary Considerations & Assay Optimization

Scientific integrity requires that an assay be properly validated. Before determining the inhibitory potential of this compound, key assay parameters must be optimized for the specific kinase of interest.

  • Compound Solubility and Handling: this compound is predicted to be soluble in DMSO.[6] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay well should be kept constant across all wells and should not exceed 1%, as higher concentrations can inhibit kinase activity.[7]

  • Enzyme Titration: To ensure the assay is running under conditions of initial velocity, the optimal kinase concentration must be determined. Perform a titration of the kinase enzyme with a fixed, saturating concentration of substrate and ATP. The ideal enzyme concentration will yield a robust signal well above background but correspond to approximately 10-20% of total substrate turnover during the reaction time.

  • ATP Concentration (Kₘ Determination): For ATP-competitive inhibitors, which is the most common mechanism for indazole-based compounds, the measured IC₅₀ value is highly dependent on the ATP concentration.[5] It is crucial to perform the inhibition assay at an ATP concentration that is at or near the Michaelis-Menten constant (Kₘ) for the specific kinase. This allows for a more accurate and comparable determination of inhibitor potency.

Detailed Experimental Protocol: Biochemical IC₅₀ Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a chosen kinase.

6.1 Reagent Preparation

  • Compound Plate Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the this compound stock solution in 100% DMSO. For example, starting from a 1 mM intermediate stock, create concentrations ranging from 1 mM down to ~50 nM.

    • Include a DMSO-only control (vehicle, representing 0% inhibition) and a no-enzyme control (background).

  • Kinase/Substrate Master Mix:

    • In kinase assay buffer, prepare a master mix containing the kinase and its substrate at 2X the final desired concentration. The optimal concentrations should be determined empirically as described in Section 5.0.

  • ATP Solution:

    • In kinase assay buffer, prepare an ATP solution at 2X the final desired concentration (ideally at the Kₘ value).

6.2 Assay Procedure (96-well format example)

  • Compound Dispensing: Transfer 2.5 µL of each compound dilution from the compound plate to the corresponding wells of a white, opaque assay plate. Add 2.5 µL of 100% DMSO to the control wells.[3]

  • Kinase Addition: Add 25 µL of the Kinase/Substrate Master Mix to all wells.

  • Pre-incubation: Mix the plate gently on a plate shaker and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Add 25 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 52.5 µL.

  • Reaction Incubation: Mix the plate gently and incubate at 30°C (or the kinase's optimal temperature) for 60 minutes. The incubation time should be within the linear range of the reaction.[3]

6.3 ADP Detection (Example using ADP-Glo™)

  • Stop Reaction: Add 50 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[3]

  • Generate Signal: Add 100 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[3]

Data Analysis and Presentation

  • Calculate Percent Inhibition:

    • Average the signal from the DMSO-only wells (Max Signal, 0% inhibition) and the no-enzyme wells (Background Signal, 100% inhibition).

    • For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background))

  • Generate Dose-Response Curve:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC₅₀ Value:

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, an in-house tool). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[3]

Table 1: Representative Data for Indazole-Based Kinase Inhibitors

The following table presents example inhibitory data for known indazole-based compounds against their primary targets to provide context for expected potency ranges.

Compound NamePrimary Kinase Target(s)Reported IC₅₀ / KᵢReference
AxitinibVEGFR1/2/3, PDGFR, KIT0.1 / 0.2 / 0.1-0.3 nM[4]
PazopanibVEGFR1/2/3, PDGFRα/β, KIT10 / 30 / 47 / 84 / 74 nM[4][5]
Compound C05Polo-like kinase 4 (PLK4)< 0.1 nM[8][9]
Indazole Derivative 27aFGFR1 / FGFR2< 4.1 nM / 2.0 nM[4]

Note: The inhibitory potential of this compound must be determined experimentally.

Protocol: Secondary Cell-Based Proliferation Assay

After identifying activity in a biochemical assay, the next critical step is to determine if the compound affects cell function. A cell proliferation assay assesses the compound's ability to inhibit the growth of cancer cell lines, providing a more physiologically relevant measure of potency.

8.1 Materials

  • Cancer cell line of interest (e.g., a line where the target kinase is known to be a driver of proliferation).

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).

  • Sterile, clear, flat-bottom 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

8.2 Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Measure Viability: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's protocol (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

  • Data Acquisition: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Analysis: Calculate percent growth inhibition relative to DMSO controls and determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve as described in Section 7.0.

Safety and Handling

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.[10][11]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Handle in a well-ventilated area or chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[11] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[10]

References

Application Notes and Protocols for 5-(4-Fluorophenyl)-1H-indazole in Anti-proliferative Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds in Oncology

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties.[1][2] In oncology, indazole derivatives have garnered substantial attention for their potent anti-proliferative activities, with several compounds progressing into clinical trials and receiving FDA approval for cancer treatment.[1][3][4] These molecules often exert their effects by targeting key regulators of cell growth and survival, such as protein kinases.[4]

This application note focuses on a representative indazole derivative, 5-(4-Fluorophenyl)-1H-indazole , as a novel compound for anti-proliferative research. The inclusion of a fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.[5] While the specific biological activities of this compound are under investigation, this document provides a comprehensive guide for researchers to explore its anti-proliferative potential. We will delve into a hypothesized mechanism of action based on related indazole compounds, provide detailed protocols for in vitro evaluation, and offer insights into data analysis and interpretation.

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling Pathways

Many indazole derivatives function as inhibitors of protein kinases, which are crucial enzymes in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.[4] A plausible mechanism of action for this compound is the inhibition of a key kinase involved in a pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Figure 1: Hypothesized Signaling Pathway Inhibition

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole 5-(4-Fluorophenyl) -1H-indazole Indazole->Akt

Caption: Hypothesized inhibition of the Akt signaling node by this compound.

Experimental Protocol: Determination of IC₅₀ via MTT Assay

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%.[6][7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity, which serves as an indicator of cell proliferation.[9][10][11]

Principle of the MTT Assay

Metabolically active, viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[10][11] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.[11]

Materials and Reagents
  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound, dissolved in DMSO to create a 10 mM stock solution

  • MTT reagent (5 mg/mL in PBS, sterile-filtered and stored protected from light)[11]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.[7]

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[7][11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7][11]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 2X concentration series ranging from 200 µM to approximately 0.1 µM.[7]

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and a "no-cell" blank control (medium only).[7]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours. The incubation time should be determined empirically for each cell line.[7]

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

    • Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[9]

    • After the incubation, add 100 µL of the solubilization solution (DMSO) into each well.[11]

    • Allow the plate to stand overnight in the incubator or gently mix on an orbital shaker for 2 hours to ensure complete solubilization of the formazan crystals.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.[11]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100[11]

    • Plot the % Viability against the log-transformed concentration of this compound.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[7]

Figure 2: Experimental Workflow for IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding 1. Seed Cells (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Add_Compound 3. Add Compound Compound_Prep->Add_Compound Incubate_24h 2. Incubate (24h) Cell_Seeding->Incubate_24h Incubate_24h->Add_Compound Incubate_48h 4. Incubate (48-72h) Add_Compound->Incubate_48h Add_MTT 5. Add MTT Incubate_48h->Add_MTT Incubate_4h 6. Incubate (4h) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Incubate_4h->Solubilize Read_Plate 8. Read Absorbance (570nm) Solubilize->Read_Plate Calc_Viability 9. Calculate % Viability Read_Plate->Calc_Viability Plot_Curve 10. Plot Dose-Response Curve Calc_Viability->Plot_Curve Calc_IC50 11. Determine IC50 Plot_Curve->Calc_IC50

Caption: A streamlined workflow for determining the IC₅₀ of a test compound using the MTT assay.

Data Presentation and Interpretation

The anti-proliferative activity of this compound should be evaluated against a panel of cancer cell lines to assess its spectrum of activity. The results are typically presented in a tabular format.

Table 1: Hypothetical IC₅₀ Values for this compound

Cell LineTissue of OriginIC₅₀ (µM) ± SD
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma8.7 ± 1.3
HCT116Colon Carcinoma12.5 ± 1.9
PC-3Prostate Adenocarcinoma25.4 ± 3.5
U-87 MGGlioblastoma42.1 ± 5.8

Data are presented as the mean IC₅₀ value ± standard deviation from three independent experiments.

A lower IC₅₀ value indicates greater potency of the compound.[6] In this hypothetical example, this compound shows the most potent anti-proliferative activity against the MCF-7 breast cancer cell line.

Conclusion and Future Directions

This application note provides a foundational framework for investigating the anti-proliferative effects of this compound. The detailed MTT assay protocol enables the reliable determination of its IC₅₀ value across various cancer cell lines. Based on the initial findings, further studies can be designed to elucidate the precise mechanism of action, including kinase inhibition profiling, cell cycle analysis, and apoptosis assays. The insights gained from these studies will be crucial in evaluating the therapeutic potential of this and other novel indazole derivatives in oncology.

References

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 5-(4-Fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Elucidating the Antiproliferative Mechanism of 5-(4-Fluorophenyl)-1H-indazole

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[1][2][3] Derivatives of 1H-indazole have been shown to exert their effects through various mechanisms, including the inhibition of key cellular kinases, leading to the disruption of cell cycle progression and the induction of apoptosis.[1][4] The compound this compound, a specific derivative of the indazole family, is of significant interest for its potential as a selective anticancer agent. The introduction of a fluorophenyl group at the 5-position can significantly influence the molecule's biological activity, including its binding affinity to target proteins and its overall cellular effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of the cell cycle in cancer cells treated with this compound. While the precise mechanism of this specific compound is a subject of ongoing investigation, this guide is structured around the hypothesis that, like many other indazole derivatives, it may induce cell cycle arrest at a specific phase, such as G2/M.

The cornerstone of this analysis is the use of flow cytometry with propidium iodide (PI) staining, a robust and widely adopted method for quantifying cellular DNA content and determining the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6] By following the detailed protocols and data interpretation guidelines herein, researchers can effectively characterize the cytostatic or cytotoxic effects of this compound and gain critical insights into its mechanism of action.

II. Principle of Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis by flow cytometry is predicated on the stoichiometric binding of the fluorescent dye, propidium iodide (PI), to the DNA of permeabilized cells. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell.[6] This allows for the differentiation of cell populations based on their DNA content:

  • G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase possess a diploid (2n) DNA content.

  • S Phase: During the synthesis (S) phase, cells are actively replicating their DNA, resulting in an intermediate DNA content between 2n and 4n.

  • G2/M Phase: Cells in the second gap (G2) and mitotic (M) phases have a tetraploid (4n) DNA content, having completed DNA replication.

Treatment of a cancer cell population with an effective cell cycle inhibitor, such as a kinase inhibitor, will often lead to an accumulation of cells in a specific phase, a phenomenon known as cell cycle arrest.[7][8] This arrest is a key indicator of the compound's antiproliferative activity.

III. Experimental Workflow and Protocols

A meticulously planned experimental workflow is critical for obtaining reproducible and interpretable results. The following diagram outlines the key stages of the cell cycle analysis process.

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Sample Processing and Staining cluster_analysis Data Acquisition and Analysis cell_culture 1. Cell Culture treatment 2. Treatment with this compound cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting fixation 4. Cell Fixation (Ethanol) harvesting->fixation staining 5. Propidium Iodide Staining fixation->staining flow_cytometry 6. Flow Cytometry Acquisition staining->flow_cytometry data_analysis 7. Data Analysis and Interpretation flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

Protocol 1: Cell Culture and Treatment

Rationale: The initial step involves the cultivation of a cancer cell line of interest and its exposure to this compound. It is crucial to use cells in the exponential growth phase to ensure a heterogeneous population of cells distributed throughout the cell cycle.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours).

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-treated control (containing the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the cells for the desired time points.

Protocol 2: Cell Harvesting and Fixation

Rationale: Proper harvesting and fixation are critical for preserving the integrity of the cells and their DNA. Cold ethanol is used to fix the cells and permeabilize the cell membrane for PI staining.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Centrifuge

  • 15 mL conical tubes

Procedure:

  • Harvesting (Adherent Cells):

    • Aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add Trypsin-EDTA and incubate until the cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Harvesting (Suspension Cells):

    • Directly transfer the cell suspension to a 15 mL conical tube.

  • Cell Collection and Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

Protocol 3: Propidium Iodide Staining and Flow Cytometry

Rationale: This final protocol involves staining the fixed cells with a solution containing PI and RNase A. RNase A is essential to degrade any double-stranded RNA, which can also be stained by PI and interfere with the DNA content analysis.

Materials:

  • PI/RNase A Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and carefully discard the ethanol.

    • Wash the cell pellet with 1 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

IV. Data Analysis and Interpretation

The data obtained from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells (events).

Data Presentation:

Treatment GroupConcentration (µM)Time (hours)% G0/G1% S% G2/M
Vehicle Control0 (DMSO)24
This compound124
This compound1024
This compound2524
Vehicle Control0 (DMSO)48
This compound148
This compound1048
This compound2548

Interpretation of Results:

  • Cell Cycle Arrest: An increase in the percentage of cells in a specific phase (e.g., G2/M) with a corresponding decrease in other phases, in a dose- and time-dependent manner, indicates cell cycle arrest.

  • Apoptosis: The appearance of a sub-G1 peak in the histogram suggests the presence of apoptotic cells with fragmented DNA.

  • Software Analysis: Utilize cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and accurately quantify the percentage of cells in each phase.

V. Potential Signaling Pathways and Mechanistic Insights

While the specific molecular targets of this compound are yet to be fully elucidated, the induction of cell cycle arrest, particularly at the G2/M checkpoint, is often associated with the modulation of key regulatory proteins.

signaling_pathway cluster_drug Drug Action cluster_pathway G2/M Checkpoint Pathway drug This compound cdc25 Cdc25 Phosphatase drug->cdc25 Potential Inhibition wee1 Wee1 Kinase drug->wee1 Potential Activation cdk1_cyclinB CDK1/Cyclin B Complex mitosis Mitosis cdk1_cyclinB->mitosis Promotes cdc25->cdk1_cyclinB Activates wee1->cdk1_cyclinB Inhibits

Caption: Hypothesized G2/M checkpoint signaling pathway.

Interpretation: Should this compound induce G2/M arrest, it could be acting through one or more of the following mechanisms:

  • Inhibition of Cdc25 phosphatases: This would prevent the activation of the CDK1/Cyclin B complex, which is essential for entry into mitosis.

  • Activation of Wee1 kinase: This would lead to the inhibitory phosphorylation of CDK1, also preventing mitotic entry.

To validate these hypotheses, further experiments such as Western blotting for key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p-CDK1, Cdc25, p-Cdc25) would be necessary.

VI. Troubleshooting

IssuePotential CauseSolution
High CV of G0/G1 peak Inconsistent staining, cell clumpsEnsure single-cell suspension before fixation. Stain for a sufficient amount of time. Filter cells before analysis.
Excessive debris in FSC vs. SSC plot Cell death, harsh trypsinizationHandle cells gently. Optimize trypsinization time. Gate out debris during analysis.
No observable effect on cell cycle Inactive compound, inappropriate concentration/timeVerify compound activity. Perform a broader dose-response and time-course study.
Sub-G1 peak in control samples Suboptimal cell culture conditionsEnsure cells are healthy and in the exponential growth phase before treatment.

VII. Conclusion

The protocols and guidelines presented in this application note provide a robust framework for investigating the effects of this compound on the cell cycle of cancer cells. By employing these methods, researchers can generate high-quality, reproducible data to elucidate the antiproliferative mechanism of this promising compound, thereby contributing to the development of novel cancer therapeutics. Further mechanistic studies, such as the analysis of cell cycle regulatory proteins, will be crucial in pinpointing the precise molecular targets of this compound.

VIII. References

  • BenchChem. (2025). Application Notes and Protocols for Cell Cycle Analysis Following Treatment with Anticancer Agent 58. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Cell Cycle Analysis of Anticancer Agent 61 by Flow Cytometry. --INVALID-LINK--

  • Feng, S., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. --INVALID-LINK--

  • Haider, R., et al. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics. --INVALID-LINK--

  • Janardhanan, J., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. --INVALID-LINK--

  • Kolesnikov, N., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. --INVALID-LINK--

  • Kryštof, V., & Uldrijan, S. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences. --INVALID-LINK--

  • ResearchGate. (n.d.). Assessment of Cell Cycle Inhibitors by Flow Cytometry. --INVALID-LINK--

  • Sang, F. (n.d.). SAR studies of indazole derivatives with potent anticancer activities. ResearchGate. --INVALID-LINK--

  • Vernekar, S. K., et al. (2019). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. --INVALID-LINK--

References

Application Notes and Protocols for In Vivo Xenograft Models Using 5-(4-Fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting Cancer Metabolism with 5-(4-Fluorophenyl)-1H-indazole

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] This metabolic shift presents a compelling therapeutic window, as inhibiting glycolysis can preferentially starve cancer cells of the energy and biosynthetic precursors they critically need. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives like Lonidamine known to inhibit aerobic glycolysis.[3][4] this compound is an indazole-containing compound hypothesized to function as a glycolysis inhibitor, making it a promising candidate for anticancer therapy.

In vivo xenograft models are indispensable tools in the preclinical evaluation of novel anticancer agents.[5][6] By transplanting human tumor cells or tissues into immunodeficient mice, these models allow for the assessment of a compound's efficacy in a complex biological system, providing crucial data on tumor growth inhibition, pharmacokinetics, and potential toxicities.[7][8][9] This document provides a detailed protocol for establishing and utilizing a subcutaneous xenograft model to evaluate the antitumor activity of this compound.

I. Pre-Clinical Evaluation Strategy: A Step-by-Step Workflow

A well-designed preclinical study is paramount for generating robust and translatable data. The following workflow outlines the key phases of an in vivo xenograft study for this compound.

G cluster_0 Phase 1: Model Selection & Preparation cluster_1 Phase 2: Xenograft Establishment cluster_2 Phase 3: Therapeutic Intervention & Monitoring cluster_3 Phase 4: Endpoint Analysis A Cell Line Selection & Characterization B Animal Model Selection A->B C Ethical Approval (IACUC) B->C E Animal Acclimatization C->E D Cell Culture & Harvest F Tumor Cell Implantation D->F E->F G Tumor Growth Monitoring F->G H Randomization & Dosing G->H I Data Collection H->I J Humane Endpoint & Euthanasia I->J K Tumor Excision & Analysis J->K L Data Interpretation & Reporting K->L

Caption: Experimental workflow for the in vivo evaluation of this compound.

II. Core Protocol: Subcutaneous Xenograft Model

This protocol details the establishment of a cell line-derived xenograft (CDX) model, which offers high reproducibility for initial efficacy screening.[10][11]

Materials and Reagents
Item Supplier Notes
Selected Human Cancer Cell LineATCC or equivalente.g., A549 (Lung), MCF-7 (Breast), HCT116 (Colon)
Growth Medium & SupplementsGibco, CorningAs per cell line requirements
Trypsin-EDTASigma-AldrichFor cell detachment
Phosphate-Buffered Saline (PBS)GibcoSterile, Ca2+/Mg2+ free
Matrigel® MatrixCorningFor enhanced tumor take-rate
This compoundSynthesized or Custom OrderPurity >98%
Vehicle Solutione.g., 0.5% CMC in salineTo be determined based on compound solubility
Immunodeficient MiceThe Jackson Laboratorye.g., Athymic Nude (Nu/Nu) or NOD scid gamma (NSG) mice, female, 6-8 weeks old
IsofluranePiramalFor anesthesia
Sterile Syringes and NeedlesBD1 mL syringes, 27G needles
Digital CalipersVWRFor tumor measurement
Animal Cages and BeddingAllentownIndividually ventilated cages (IVCs)
Step-by-Step Methodology

1. Cell Culture and Preparation

1.1. Culture the selected cancer cell line in its recommended growth medium at 37°C in a humidified atmosphere with 5% CO2. 1.2. Passage cells regularly to maintain exponential growth. Do not use cells that are over-confluent or have been in culture for an excessive number of passages. 1.3. On the day of implantation, harvest cells at 80-90% confluency. Wash with sterile PBS and detach using Trypsin-EDTA. 1.4. Neutralize trypsin with complete growth medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes. 1.5. Aspirate the supernatant and resuspend the cell pellet in sterile PBS. Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion (viability should be >95%). 1.6. Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation

2.1. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.[12][13][14] 2.2. Acclimatize the mice to the facility for at least one week before the start of the experiment. 2.3. Anesthetize the mouse using isoflurane. 2.4. Shave and disinfect the right flank of the mouse with 70% ethanol. 2.5. Using a 1 mL syringe with a 27G needle, subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the prepared flank. 2.6. Monitor the mouse until it has fully recovered from anesthesia and return it to its cage.

3. Tumor Growth Monitoring and Treatment

3.1. Monitor the health of the animals daily, including body weight, food and water intake, and any signs of distress.[15] 3.2. Once tumors become palpable (typically 7-10 days post-implantation), begin measuring tumor volume 2-3 times per week using digital calipers. 3.3. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 . 3.4. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Group Treatment Dose Route Schedule
1Vehicle Control-e.g., Oral Gavage (p.o.)Daily
2This compoundLow Dose (e.g., 10 mg/kg)p.o.Daily
3This compoundHigh Dose (e.g., 50 mg/kg)p.o.Daily
4Positive Control (Optional)e.g., Doxorubicin2 mg/kgIntraperitoneal (i.p.)

3.5. Prepare fresh dosing solutions of this compound daily. 3.6. Administer the treatment as per the defined schedule. Record the body weight of each mouse before each dose. 3.7. Continue monitoring tumor volume and body weight throughout the study period (typically 21-28 days).

4. Endpoint and Tissue Collection

4.1. Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), show signs of ulceration, or if the animal loses more than 20% of its initial body weight, in accordance with humane endpoint guidelines.[12][16] 4.2. At the end of the study, euthanize all remaining animals. 4.3. Excise the tumors, measure their final weight, and bisect them. 4.4. Fix one half in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67). 4.5. Snap-freeze the other half in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blot, qPCR) to investigate the on-target effects of this compound on glycolytic pathway markers.

III. Data Analysis and Interpretation

The primary endpoint of the study is the inhibition of tumor growth. This is typically assessed by comparing the tumor volumes in the treated groups to the vehicle control group.

  • Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the observed differences in tumor growth. A p-value of <0.05 is generally considered statistically significant.

  • Toxicity Assessment: Evaluate toxicity by monitoring body weight changes and any clinical signs of adverse effects.

IV. Mechanistic Insights: The Glycolytic Pathway

This compound is hypothesized to exert its anticancer effects by inhibiting glycolysis. This can be visualized through the following pathway diagram:

G cluster_glycolysis Glycolysis cluster_inhibition Inhibition by This compound Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK Pyruvate Pyruvate F16BP->Pyruvate ... ATP_gly ATP F16BP->ATP_gly Lactate Lactate Pyruvate->Lactate LDH Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria ATP_oxphos ATP Mitochondria->ATP_oxphos Inhibitor This compound Inhibitor->G6P Targets HK?

Caption: Hypothesized mechanism of action of this compound on the glycolytic pathway.

Post-treatment analysis of tumor tissues should include an assessment of key glycolytic enzymes and metabolites to validate the proposed mechanism of action.

V. Conclusion and Future Directions

This protocol provides a comprehensive framework for the in vivo evaluation of this compound using a subcutaneous xenograft model. Successful demonstration of tumor growth inhibition with this compound would warrant further preclinical development, including studies in orthotopic or patient-derived xenograft (PDX) models, which more accurately recapitulate the tumor microenvironment and patient heterogeneity.[17][18][19] Combination studies with standard-of-care chemotherapies or targeted agents could also be explored to identify potential synergistic effects.[20]

References

Application Note: A Validated RP-HPLC Method for Purity Analysis of 5-(4-Fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 5-(4-Fluorophenyl)-1H-indazole, a key intermediate in pharmaceutical synthesis. The method was developed based on a comprehensive understanding of the analyte's physicochemical properties and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The protocol presented herein is suitable for quality control laboratories and researchers engaged in drug development and manufacturing.

Introduction & Scientific Rationale

This compound is a heterocyclic compound whose derivatives are explored for various therapeutic applications. The fluorine substituent can enhance critical drug properties like metabolic stability and binding affinity.[4] Ensuring the purity of such active pharmaceutical ingredient (API) precursors is a critical regulatory and safety requirement. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The molecular structure of this compound (Molecular Formula: C₁₃H₉FN₂, Molecular Weight: 212.22 g/mol ) incorporates both non-polar (fluorophenyl group) and moderately polar (indazole) moieties.[5] This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, which separates compounds based on their hydrophobicity.[6][7][8][9] In this mode, a non-polar stationary phase is used with a polar mobile phase.[10] Hydrophobic molecules, like the target analyte, interact more strongly with the stationary phase, leading to longer retention times than more polar impurities.[7][8]

This guide provides a complete workflow, from the rationale of method development to a step-by-step validation protocol, ensuring the resulting data is reliable, reproducible, and compliant with global regulatory standards.

Method Development & Optimization

The primary objective was to develop a stability-indicating method capable of separating the main analyte from potential process-related impurities and degradation products.

  • Column Chemistry: A C18 (octadecylsilane) stationary phase was selected. C18 columns are widely used in reversed-phase chromatography and provide excellent hydrophobic retention and selectivity for a broad range of compounds, making them a reliable first choice.[6][10]

  • Mobile Phase Selection: The mobile phase consists of a mixture of water and an organic solvent, which is necessary to elute analytes from a reversed-phase column.[7] Acetonitrile was chosen as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient chromatography. A gradient elution (where the proportion of organic solvent is increased over time) was implemented. This approach is superior for purity analysis as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape within a single analytical run.

  • Detection Wavelength: The presence of aromatic rings and conjugated systems in the analyte's structure suggests strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector was used during development to scan the UV spectrum of the analyte. The wavelength of maximum absorbance was determined to be 254 nm, providing high sensitivity for the main peak and its potential impurities.

  • Temperature and Flow Rate: The column temperature was maintained at 30°C to ensure reproducible retention times and peak shapes. A flow rate of 1.0 mL/min was found to provide optimal separation efficiency without generating excessive backpressure.

Workflow Overview

The following diagram illustrates the logical progression from initial method design to its application in a quality control environment.

Method_Workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Routine Use Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt Refinement Val Full Method Validation (ICH Q2(R1)) Opt->Val SST System Suitability Test (Daily Check) Val->SST Analysis Routine Purity Analysis SST->Analysis Proceed if Passed

Caption: Overall workflow for HPLC method implementation.

Detailed Protocols & Experimental Conditions

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance, pH meter, volumetric glassware.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid (analytical grade).

  • This compound reference standard and analytical samples.

Chromatographic Conditions

All quantitative parameters for the final method are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used for preparing all solutions.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix well.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Prepare as directed for the Standard Stock Solution. Then, dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent and mix well.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.[11] This is achieved by performing a system suitability test (SST) as mandated by regulatory bodies and described in pharmacopeias like the USP.[12][13][14] Make five replicate injections of the Working Standard Solution. The system is deemed suitable for use if it meets the criteria outlined below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Precision (%RSD) ≤ 2.0% for peak areaConfirms the reproducibility of the injection and system response.[15]

Method Validation Protocol (ICH Q2(R1))

The developed method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][16] The validation characteristics assessed for a purity method are specificity, linearity, range, accuracy, precision, and limit of quantitation.

Validation Parameters Overview

Validation_Parameters center ICH Q2(R1) Validation for Purity Method spec Specificity No interference from placebo/degradants center->spec lin Linearity R² ≥ 0.999 center->lin acc Accuracy % Recovery center->acc prec Precision Repeatability & Intermediate center->prec loq LOQ Quantifiable limit center->loq ran Range Linear, Accurate, Precise center->ran

Caption: Key validation parameters for an HPLC purity method.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This was confirmed by injecting the diluent (blank) and a placebo solution, both of which showed no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) showed that all degradation peaks were well-resolved from the main analyte peak.

  • Linearity: The linearity was evaluated by analyzing six concentrations of the reference standard ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 75 µg/mL). The calibration curve was constructed by plotting peak area against concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero
  • Accuracy: Accuracy was determined by performing recovery studies. A known amount of analyte was spiked into a placebo solution at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration). Each level was prepared in triplicate.

LevelMean Recovery (%)%RSDAcceptance Criteria
50% 99.8%0.7%98.0 - 102.0% Recovery
100% 100.5%0.5%with %RSD ≤ 2.0%
150% 100.2%0.6%
  • Precision:

    • Repeatability (Intra-assay): Six separate sample preparations were analyzed on the same day. The %RSD for the purity of this compound was calculated.

    • Intermediate Precision: The repeatability assay was repeated by a different analyst on a different day using a different HPLC system. The results from both occasions were statistically compared.

Precision Type%RSD of PurityAcceptance Criteria
Repeatability 0.45%%RSD ≤ 2.0%
Intermediate Precision 0.62%%RSD ≤ 2.0%
  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration of analyte that can be quantified with acceptable precision and accuracy. It was determined based on a signal-to-noise ratio of approximately 10:1 and verified by analyzing six replicate injections at this concentration, which yielded a %RSD of less than 10%. The established LOQ was 1.0 µg/mL.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the purity determination of this compound. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a regulated quality control environment. The system suitability tests integrated into the protocol ensure the reliability of results on a day-to-day basis. This method can be effectively used for the analysis of routine production batches and for stability studies of this compound.

References

Mastering the Preparation of 5-(4-Fluorophenyl)-1H-indazole Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Step in Reliable In Vitro Data

For researchers in drug discovery and the broader scientific community, the reproducibility and accuracy of in vitro assays are paramount. The journey to robust data begins with the meticulous preparation of test compound stock solutions. This guide provides a comprehensive, experience-driven protocol for the preparation of stock solutions of 5-(4-Fluorophenyl)-1H-indazole, a small molecule of interest in various research fields. Adherence to these detailed procedures is crucial for ensuring the compound's solubility, stability, and accurate concentration, thereby safeguarding the integrity of your experimental results.

Indazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1] The specific compound, this compound, possesses a molecular weight of 212.22 g/mol and is identified by the CAS number 885272-86-6.[2] Due to its hydrophobic nature, careful consideration of the solvent and handling procedures is essential to prevent precipitation and ensure accurate dosing in sensitive biological systems.

This application note will detail the necessary materials, provide step-by-step protocols for creating high-concentration primary stocks, and outline the subsequent serial dilution to achieve desired working concentrations while minimizing solvent-induced artifacts in your assays.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of this compound is foundational to developing a robust preparation protocol.

PropertyValueSource
Molecular Weight 212.22 g/mol [2]
CAS Number 885272-86-6[2]
Predicted Boiling Point 401.2 ± 20.0 °C[2]
Predicted Density 1.289 ± 0.06 g/cm³[2]
Predicted pKa 13.61 ± 0.40[2]
Solubility DMSO (Slightly), Methanol (Slightly)[3]

Causality Behind Solvent Choice:

The predicted slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol makes DMSO the solvent of choice for creating a high-concentration stock solution.[3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic organic compounds that are otherwise insoluble in aqueous solutions.[4] For in vitro assays, particularly cell-based studies, it is critical to start with a high-concentration stock in 100% DMSO. This allows for subsequent dilutions into aqueous media (e.g., cell culture medium) to achieve the final desired experimental concentration while keeping the final DMSO concentration at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[5][6] High concentrations of DMSO can be cytotoxic and may interfere with the assay itself.[5][7]

Safety and Handling Precautions

General Handling Guidelines:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or powder.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of stock and working solutions of this compound.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

The objective of this protocol is to create a concentrated, stable primary stock solution that can be stored for long-term use.

Materials:

  • This compound (solid powder)

  • High-purity, sterile Dimethyl Sulfoxide (DMSO), cell culture grade[8][9][10][11]

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which could affect the compound's stability and weighing accuracy.

  • Calculation of Mass: To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

    Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (212.22 g/mol )

    • Mass (g) = 0.0021222 g

    • Mass (mg) = 2.12 mg

  • Weighing the Compound: Accurately weigh approximately 2.12 mg of this compound and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Dissolution: a. Add 1 mL of high-purity, sterile DMSO to the tube containing the compound. b. Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up any aggregates and enhance solubility. d. As a final step, if necessary, gentle warming in a 37°C water bath for a short period can be employed. However, be cautious as excessive heat can degrade some compounds. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: a. Once the compound is completely dissolved, to avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. c. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.

Protocol 2: Preparation of Working Solutions by Serial Dilution

This protocol describes how to prepare a series of working solutions from the primary stock for use in dose-response experiments, ensuring a consistent final DMSO concentration across all conditions. The key principle is to perform the serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer or cell culture medium.[12][13][14]

dot

G cluster_0 Sterile Filtration Workflow A 1. Prepare Stock Solution in DMSO B 2. Draw solution into sterile syringe A->B C 3. Attach DMSO-compatible 0.2 µm syringe filter B->C D 4. Dispense into sterile aliquot tubes C->D

References

Application Notes and Protocols: 5-(4-Fluorophenyl)-1H-indazole as a Chemical Probe for Kinase Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Rise of Precision Kinase Probes

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of protein kinases.[1][2] This structural motif is present in several approved anti-cancer drugs, highlighting its clinical significance.[1] This document provides detailed application notes for the use of 5-(4-Fluorophenyl)-1H-indazole as a chemical probe for kinase research.

While extensive research has been conducted on various indazole derivatives as inhibitors of kinases such as Aurora kinases, FGFR, and BRAF, this guide will focus on a hypothetical, yet scientifically grounded, application.[3][4][5] For the purpose of illustrating robust experimental design and protocols, we will consider This compound as a selective chemical probe for the BRAF V600E mutant kinase . The BRAF V600E mutation is a critical driver in over 50% of malignant melanomas and other cancers, making it a high-value target for therapeutic intervention and basic research.[6]

This guide is designed to provide researchers with the foundational knowledge and detailed protocols to effectively utilize this chemical probe for target validation, mechanistic studies, and inhibitor screening campaigns.

Characterization of this compound as a Chemical Probe

A reliable chemical probe must be well-characterized to ensure that experimental results are attributable to its intended target.

1.1. Purity and Identity:

  • Synthesis: this compound can be synthesized through various organic chemistry routes, often involving cyclization reactions.[7][8]

  • Quality Control: The final product should be of high purity (>98%), as confirmed by HPLC. Its identity should be verified by ¹H NMR and mass spectrometry to ensure the correct structure and absence of significant impurities that could confound biological assays.

1.2. Physicochemical Properties:

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for designing experiments, particularly regarding solubility in aqueous buffers and cell permeability.

PropertyValueSignificance
Molecular Weight 212.22 g/mol Affects diffusion and membrane permeability.
LogP ~2.8-3.2 (Predicted)Indicates good cell permeability.
pKa ~14 (Predicted, NH proton)Influences solubility and ionization state at physiological pH.
Solubility Soluble in DMSO, sparingly soluble in aqueous buffersRequires a DMSO stock for serial dilutions in assays.

Table 1: Physicochemical Properties of this compound.

In Vitro Kinase Assays: Quantifying Potency and Selectivity

The first step in characterizing a kinase probe is to determine its potency against the target kinase and its selectivity across the kinome.

2.1. Rationale for Assay Choice:

A luminescence-based assay that quantifies ADP production, such as the ADP-Glo™ Kinase Assay, is a robust and sensitive method for determining kinase activity.[9] It is less hazardous than radiometric assays and is highly amenable to high-throughput screening.[10]

2.2. Experimental Workflow for Kinase Inhibition Assay:

The following diagram outlines the key steps of the in vitro kinase activity assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_probe Prepare serial dilution of This compound in DMSO add_probe Add probe or DMSO control to 384-well plate prep_probe->add_probe prep_kinase Prepare kinase reaction mixture (BRAF V600E, substrate, buffer) add_kinase Add kinase mixture to wells prep_kinase->add_kinase incubate_bind Incubate (10 min, RT) for probe-kinase binding add_kinase->incubate_bind initiate_reaction Initiate reaction with ATP incubate_bind->initiate_reaction incubate_reaction Incubate (e.g., 60 min, 30°C) initiate_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min, RT) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detect Incubate (30 min, RT) add_detection->incubate_detect read_luminescence Measure luminescence incubate_detect->read_luminescence plot_data Plot luminescence vs. log[probe] read_luminescence->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for the in vitro luminescence-based kinase assay.

2.3. Detailed Protocol: IC50 Determination for BRAF V600E

This protocol describes the measurement of the half-maximal inhibitory concentration (IC50) of this compound against BRAF V600E.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (inactive) as a substrate

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a kinase reaction mixture containing BRAF V600E and MEK1 substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the probe to bind to the kinase.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for BRAF V600E) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2.4. Kinase Selectivity Profiling:

To be a useful chemical probe, this compound should exhibit high selectivity for its intended target. It is crucial to screen the compound against a broad panel of kinases. Commercial services offer screening against hundreds of kinases. The data should be presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) or as IC50 values for any significantly inhibited off-targets.

Kinase% Inhibition @ 1 µMIC50 (nM)
BRAF V600E 98% 50
BRAF (wild-type)75%500
Aurora A<10%>10,000
FGFR1<5%>10,000
VEGFR2<15%>10,000
c-Src<5%>10,000

Table 2: Hypothetical Kinase Selectivity Profile for this compound.

Cell-Based Assays: Target Engagement and Pathway Modulation

Demonstrating that a chemical probe can engage its target in a cellular context and modulate downstream signaling is a critical validation step.

3.1. Target Engagement in Live Cells:

The NanoBRET™ Target Engagement Assay is a powerful method to quantify the binding of a compound to its target kinase within living cells.[11] This assay measures the apparent cellular affinity of the test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.

3.2. Signaling Pathway Analysis:

BRAF V600E drives the MAPK/ERK signaling pathway.[5] A selective inhibitor should block this pathway, which can be monitored by measuring the phosphorylation of downstream effectors like MEK and ERK.

G cluster_pathway MAPK/ERK Signaling Pathway RAS RAS BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival Transcription->Proliferation Regulates Probe This compound Probe->BRAF Inhibits

Caption: Inhibition of the MAPK/ERK pathway by this compound.

3.3. Protocol: Western Blot for p-ERK Inhibition

This protocol assesses the ability of this compound to inhibit BRAF V600E signaling in a relevant cell line (e.g., A375 human melanoma cells, which harbor the BRAF V600E mutation).

Materials:

  • A375 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration (e.g., using a BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify band intensities. The level of p-ERK should decrease in a dose-dependent manner with probe treatment, while total ERK and GAPDH levels should remain constant.

Concluding Remarks

This compound, as presented in this guide, serves as a representative chemical probe for the rigorous investigation of kinase biology. By following these detailed protocols for in vitro and cell-based characterization, researchers can confidently assess its potency, selectivity, and cellular activity. This systematic approach ensures that the data generated is reliable and contributes to a deeper understanding of kinase signaling in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(4-Fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.

Overview of the Core Synthesis: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between a halide (typically 5-bromo- or 5-iodo-1H-indazole) and an organoboron species (4-fluorophenylboronic acid).[1][4]

The catalytic cycle, a cornerstone of this synthesis, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] Understanding this mechanism is crucial for effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound (R¹-R²) RedElim->Product Product Formation ArylHalide 5-Halo-1H-indazole (R¹-X) BoronicAcid 4-Fluorophenylboronic Acid (R²-B(OH)₂) + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low or has failed completely. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common frustration. A systematic approach can help pinpoint the issue.

A. Reagent Quality and Stability:

  • Boronic Acid Integrity: 4-Fluorophenylboronic acid can degrade, especially if it's old or has been stored improperly. A common side reaction is protodeboronation, where the boronic acid reacts with trace water or acidic protons to form fluorobenzene.[6] Consider purchasing fresh boronic acid or verifying the quality of your existing stock by NMR or melting point.

  • Solvent and Base Purity: Ensure your solvents are anhydrous and your base is of high purity. Water content can interfere with the reaction, and impurities in the base can poison the catalyst.[1]

B. Reaction Conditions:

  • Inert Atmosphere: The oxidative addition step requires a Pd(0) species, which is readily oxidized by atmospheric oxygen. Assembling your reaction under a nitrogen or argon atmosphere is critical to prevent catalyst deactivation.

  • Temperature: While many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C) to drive the reaction to completion, excessive heat can lead to catalyst decomposition and side reactions.[7] If you observe significant decomposition (e.g., a large amount of palladium black), consider lowering the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion.

C. Catalyst System:

  • Ligand Choice: The choice of phosphine ligand is crucial.[6] For electron-rich heteroaromatic systems like indazoles, bulky, electron-donating ligands such as XPhos or SPhos can be very effective.[8] If you are using a simple catalyst like Pd(PPh₃)₄, you might consider switching to a more specialized catalyst system.

  • Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, a low yield might indicate that a higher catalyst loading is necessary, especially if there are impurities in your starting materials that could be poisoning the catalyst.

Troubleshooting_Yield Start Low/No Yield CheckReagents Verify Reagent Quality (Boronic Acid, Catalyst, Base, Solvent) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Assess Reaction Conditions (Inert Atmosphere, Temperature) ConditionsOK Conditions OK? CheckConditions->ConditionsOK CheckCatalyst Evaluate Catalyst System (Ligand, Loading) CatalystOK Catalyst System OK? CheckCatalyst->CatalystOK ReagentsOK->CheckConditions Yes Solution Problem Identified & Addressed ReagentsOK->Solution No, Replace/Purify ConditionsOK->CheckCatalyst Yes ConditionsOK->Solution No, Optimize CatalystOK->Solution Yes, Re-evaluate Scope CatalystOK->Solution No, Screen New Systems

Caption: Troubleshooting logic for low reaction yield.

Question 2: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity formation is a common challenge that can often be mitigated by adjusting reaction parameters.

  • Homocoupling of Boronic Acid: The formation of 4,4'-difluorobiphenyl is a common side product resulting from the homocoupling of 4-fluorophenylboronic acid. This is often exacerbated by the presence of oxygen. Rigorous deoxygenation of your reaction mixture (e.g., by sparging with argon) before adding the palladium catalyst can minimize this.

  • Dehalogenation of Starting Material: You may observe the formation of 1H-indazole (the dehalogenated starting material). This can occur if the intermediate aryl-palladium complex undergoes reductive elimination with a hydride source.[6] The source of the hydride can be solvent molecules or additives. Using a different solvent or ensuring your base is not a hydride source can help.

  • Protodeboronation: As mentioned earlier, this side reaction consumes your boronic acid, leading to a lower yield and unreacted 5-halo-1H-indazole in your final product. Using anhydrous solvents and a non-hydroxide base can reduce the likelihood of this occurring.[6]

Purification Strategies: If impurities are still present, column chromatography on silica gel is typically effective for separating the desired product from starting materials and side products. A gradient elution system, for example, with hexane and ethyl acetate, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for this synthesis?

While there is no single "best" catalyst for all situations, systems utilizing bulky, electron-rich phosphine ligands often give excellent results for heteroaromatic couplings.[6][8] A common and effective choice is a pre-catalyst like Pd(dppf)Cl₂ or using a combination of a palladium source (e.g., Pd₂(dba)₃) with a ligand like XPhos or SPhos.[9][10]

Catalyst SystemAdvantagesConsiderations
Pd(PPh₃)₄ Inexpensive, readily available.Can be less active for challenging substrates.
Pd(dppf)Cl₂ Good general catalyst, often improves yields.[9][10]More expensive than Pd(PPh₃)₄.
Pd₂(dba)₃ + XPhos/SPhos Highly active for heteroaromatic couplings, good functional group tolerance.[8]Requires handling two components, ligands can be air-sensitive.

Q2: How critical is the choice of base and solvent?

The choice of base and solvent is critical as they work in concert to facilitate the reaction.[1][5]

  • Base: The base is required to activate the boronic acid for the transmetalation step.[1][11] Inorganic bases are commonly used.

    • Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and generally effective.[5][10] Cesium carbonate is more soluble and can sometimes provide better results, albeit at a higher cost.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often very effective, particularly for less reactive substrates.[5][8]

  • Solvent: The solvent must solubilize the reagents and facilitate the reaction. Often, a mixture of an organic solvent and water is used.[1][6]

    • Dioxane/Water or THF/Water: These are very common solvent systems that work well for a wide range of Suzuki couplings.[1][6][8]

    • Toluene/Water: Another effective biphasic system.[1]

Q3: What are the recommended purification techniques?

Standard flash column chromatography on silica gel is the most common method for purifying this compound. A mobile phase of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing the polarity) will typically allow for good separation of the product from less polar starting materials and nonpolar side products. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for further purification if necessary.

Q4: Are there any specific safety precautions I should take?

  • Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.

  • Solvents: Dioxane and THF are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Bases: Strong bases like potassium phosphate are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocol: A Validated Starting Point

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent batches.

Experimental_Workflow Start Start Setup Reaction Setup (Under Inert Atmosphere) Start->Setup Reagents Add 5-bromo-1H-indazole, 4-fluorophenylboronic acid, and base to solvent. Setup->Reagents Degas Degas the Mixture Reagents->Degas AddCatalyst Add Palladium Catalyst Degas->AddCatalyst Heat Heat to Reaction Temp (e.g., 80-90 °C) AddCatalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup (e.g., add water, extract with EtOAc) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End Pure Product Analyze->End

Caption: General experimental workflow for the synthesis.

Materials:

  • 5-bromo-1H-indazole (1.0 eq)

  • 4-fluorophenylboronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole, 4-fluorophenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Bubble the inert gas through the stirred solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting 5-bromo-1H-indazole is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

References

Technical Support Center: A Guide to Mitigating Side Product Formation in 1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1H-Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1H-indazoles. As a privileged scaffold in medicinal chemistry, the efficient and clean synthesis of 1H-indazole derivatives is of paramount importance. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side product formation and optimize your reaction outcomes.

Introduction: The Challenge of Selectivity in 1H-Indazole Synthesis

The synthesis of 1H-indazoles, while achievable through various established methods, is often complicated by the formation of undesired side products. These can include regioisomers (most commonly the 2H-indazole isomer), dimers, azines, and N-acetylated products, among others. The formation of these impurities not only reduces the yield of the desired product but also complicates purification, consuming valuable time and resources.

This guide will dissect the mechanistic origins of these side products within the context of common synthetic strategies and provide actionable protocols to steer your reactions toward the desired 1H-indazole product.

Core Synthetic Routes and Their Associated Side Products

We will focus on three widely employed synthetic strategies for constructing the 1H-indazole core and address the specific side products associated with each.

  • Jacobsen Indazole Synthesis: From N-Acyl-o-toluidines

  • Condensation and Cyclization Reactions: From o-Halobenzaldehydes or o-Nitrobenzaldehydes with Hydrazines

  • Davis-Beirut and Cadogan Type Reactions: Adaptations for 1H-Indazole Synthesis

Part 1: Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during 1H-indazole synthesis.

I. Regioisomeric Impurities: The Persistent 1H- vs. 2H-Indazole Challenge

Q1: I am consistently observing a mixture of 1H- and 2H-indazole isomers in my reaction. What are the key factors that control regioselectivity?

A1: The formation of 1H- versus 2H-indazole isomers is a classic challenge in indazole chemistry. The regiochemical outcome is a delicate interplay of kinetic versus thermodynamic control, which is heavily influenced by your reaction conditions.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally the more thermodynamically stable isomer.[1] Reactions run at higher temperatures or for longer durations, especially in polar aprotic solvents like DMF, can allow for equilibration to the more stable 1H-isomer.[2] Conversely, kinetically controlled reactions, often at lower temperatures, may favor the formation of the 2H-isomer.

  • Solvent Choice: The polarity of the solvent plays a crucial role.

    • Nonpolar aprotic solvents like tetrahydrofuran (THF) , particularly when used with strong, non-nucleophilic bases like sodium hydride (NaH), are known to favor the formation of the N1-alkylated (1H) indazole .[2] This is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which can chelate to the N2-position and a nearby substituent, sterically directing the incoming electrophile to the N1-position.

    • Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can lead to mixtures of isomers. However, in some cases, DMF can facilitate a thermodynamic equilibration towards the more stable 1H-isomer.[2]

  • Base Selection: The choice of base is critical.

    • Sodium hydride (NaH) in THF is a well-established combination for promoting N1-selectivity .[2]

    • Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents often result in mixtures of N1 and N2 isomers.[3]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole precursor can significantly influence regioselectivity. Electron-withdrawing groups on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.

Q2: I am performing a Jacobsen-type synthesis from an N-acyl-o-toluidine and obtaining the undesired 2H-indazole isomer. How can I favor the 1H-product?

A2: In the Jacobsen synthesis, the intramolecular cyclization of the diazotized intermediate is the key regiochemistry-determining step. To favor the 1H-indazole, consider the following:

  • Reaction Temperature: Lowering the reaction temperature during the cyclization step can sometimes improve selectivity, although this may also decrease the reaction rate. A careful optimization study is recommended, starting from 0 °C and gradually increasing the temperature.

  • Acid Catalyst: The nature and concentration of the acid used for diazotization can influence the outcome. While strong mineral acids are common, exploring weaker acids or buffered systems might alter the reactivity of the diazonium intermediate and improve selectivity.

  • Substituent Effects: The electronic nature of the substituent on the acyl group can play a role. While less explored, a more sterically demanding acyl group could potentially influence the conformation of the intermediate, favoring cyclization at the N1 position.

II. Dimerization and Azine Formation: The Pitfall of Hydrazone Intermediates

Q3: My reaction using an o-halobenzaldehyde and hydrazine is plagued by the formation of a high-molecular-weight side product, which I suspect is a dimer or an azine. What is the mechanism of this side reaction, and how can I prevent it?

A3: The formation of dimers and azines is a common side reaction when using hydrazine in condensation reactions, especially at elevated temperatures.[4]

  • Mechanism of Azine Formation: An azine is formed by the condensation of two molecules of the aldehyde with one molecule of hydrazine, resulting in a C=N-N=C linkage. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde.

  • Mechanism of Dimerization: Dimerization can occur through various pathways, often involving the reaction of two hydrazone intermediates. The exact mechanism can be complex and dependent on the specific substrate and reaction conditions.

Strategies to Minimize Dimer and Azine Formation:

  • Control of Stoichiometry: Use a slight excess of hydrazine to ensure all the aldehyde is consumed in the initial hydrazone formation, minimizing the chance of a second aldehyde molecule reacting with the hydrazone.

  • Slow Addition: Add the aldehyde slowly to a solution of hydrazine. This maintains a high concentration of hydrazine relative to the aldehyde throughout the reaction, favoring the formation of the desired hydrazone over the azine.

  • Temperature Control: Elevated temperatures can promote these side reactions.[5] It is crucial to maintain the lowest possible temperature that allows for a reasonable reaction rate. Running the reaction at or below room temperature, if feasible, is often beneficial.

  • Use of Hydrazine Derivatives: In some cases, using a protected hydrazine, such as a hydrazone of a more volatile ketone (e.g., acetone hydrazone), which can undergo transhydrazonation, can help control the concentration of free hydrazine and reduce side reactions.

III. N-Acetylation in Jacobsen Synthesis

Q4: In my Jacobsen synthesis using N-acetyl-o-toluidine, I am observing a side product that appears to be N-acetylated indazole. How does this happen, and how can I avoid it?

A4: The Jacobsen synthesis involves the rearrangement of an N-nitroso-N-acyl-o-toluidine.[6] The N-acetyl group is typically lost during the final aromatization step. However, under certain conditions, it can be retained or re-introduced.

  • Mechanism of N-Acetylation: The likely cause is the presence of acetic anhydride or acetylating agents in the reaction mixture. The indazole product, being nucleophilic, can be acetylated under the reaction conditions. The reaction proceeds via an intramolecular azo coupling with an initial acyl shift.[6] If acetic anhydride is used as a solvent or is present in excess, it can acetylate the newly formed indazole.

Preventative Measures:

  • Stoichiometric Control of Acetic Anhydride: If acetic anhydride is used for the initial acetylation of o-toluidine, ensure it is either removed or consumed before the nitrosation and cyclization steps.

  • Alternative Acetylating Agents: Consider using a milder or more volatile acetylating agent that can be easily removed before proceeding with the synthesis.

  • Work-up Procedure: A basic work-up can hydrolyze any N-acetylated indazole back to the desired 1H-indazole. However, preventing its formation in the first place is more efficient.

Part 2: Detailed Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key synthetic transformations and purification techniques, designed to minimize side product formation.

Protocol 1: Regioselective Synthesis of 1-Alkyl-1H-indazoles via N-Alkylation

This protocol is optimized for the selective N1-alkylation of a pre-formed 1H-indazole.

Materials:

  • 1H-Indazole substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Indazole Addition: Dissolve the 1H-indazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired 1H-indazole from any unreacted starting material and the minor 2H-isomer.

Protocol 2: Minimizing Dimer and Azine Formation in Indazole Synthesis from o-Fluorobenzaldehyde and Hydrazine

This protocol employs a reverse addition strategy to minimize side product formation.

Materials:

  • o-Fluorobenzaldehyde

  • Hydrazine hydrate

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydrazine Solution: In a round-bottom flask, dissolve hydrazine hydrate (1.5 equivalents) in DMSO.

  • Aldehyde Solution: In a separate dropping funnel, dissolve o-fluorobenzaldehyde (1.0 equivalent) in a minimal amount of DMSO.

  • Slow Addition: Add the aldehyde solution dropwise to the stirred hydrazine solution at room temperature over a period of 1-2 hours.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Purification of 1H-Indazole from 2H-Isomer by Recrystallization

This protocol leverages the different solubilities of the 1H- and 2H-isomers.

Materials:

  • Crude mixture of 1H- and 2H-indazole isomers

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

Procedure:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the crude mixture in various solvents and solvent mixtures at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, and will show a noticeable difference in solubility between the two isomers. A mixture of a polar solvent (like ethanol) and a non-polar solvent (like water or hexane) is often effective.[7]

  • Dissolution: In a flask, dissolve the crude mixture in the minimum amount of the chosen hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble isomer (often the desired 1H-indazole) should crystallize out first. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the more soluble isomer.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Check the purity of the recrystallized product and the mother liquor by an appropriate analytical method (e.g., ¹H NMR, LC-MS) to assess the efficiency of the separation.

Part 3: Visualization of Key Concepts

Diagram 1: Factors Influencing Regioselectivity in N-Alkylation of Indazole

regioselectivity_factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Solvent Solvent (e.g., THF vs. DMF) Outcome Regiochemical Outcome (1H vs. 2H) Solvent->Outcome Base Base (e.g., NaH vs. K2CO3) Base->Outcome Temperature Temperature (Kinetic vs. Thermodynamic Control) Temperature->Outcome Sterics Steric Hindrance Sterics->Outcome Electronics Electronic Effects Electronics->Outcome

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

Diagram 2: Troubleshooting Workflow for Side Product Formation

troubleshooting_workflow cluster_optimization Optimization Strategies Start Start Synthesis Analysis Analyze Crude Product (NMR, LC-MS) Start->Analysis SideProduct Side Product(s) Identified? Analysis->SideProduct Pure Pure 1H-Indazole SideProduct->Pure No Optimize Optimize Reaction Conditions SideProduct->Optimize Yes Purify Purify (Chromatography, Recrystallization) Temp Adjust Temperature Optimize->Temp Solvent Change Solvent Optimize->Solvent Reagents Modify Reagents/ Stoichiometry Optimize->Reagents Temp->Start Solvent->Start Reagents->Start

Caption: A general workflow for troubleshooting side product formation in 1H-indazole synthesis.

References

Technical Support Center: Navigating Regioselectivity in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the indazole scaffold. The formation of N-1 and N-2 regioisomers is a common hurdle, impacting yield, purification efficiency, and downstream success.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why do I consistently get a mixture of N-1 and N-2 alkylated products?

The indazole anion is an ambident nucleophile, meaning it possesses two nucleophilic nitrogen atoms (N-1 and N-2).[4] Direct alkylation under many standard conditions, such as using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), often results in a mixture of both regioisomers.[5][6] The final ratio of these products is a delicate balance of several factors including the reaction conditions and the substrate's electronic and steric properties.[7][8]

Q2: What is the fundamental principle governing N-1 versus N-2 selectivity?

The regioselectivity is primarily dictated by the interplay between thermodynamic and kinetic control.[7] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][9] Therefore, conditions that allow for equilibration will favor the formation of the more stable N-1 alkylated product.[1][2] Conversely, kinetically controlled reactions may favor the N-2 product, which can sometimes form faster under certain conditions.

Q3: How do substituents on the indazole ring influence the alkylation outcome?

Substituents play a crucial role in directing the regioselectivity:

  • C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe, -CN) at the C3 position can significantly promote N-1 selectivity, particularly when strong bases like sodium hydride (NaH) are used in solvents like tetrahydrofuran (THF).[1][2][3][8]

  • C7 Position: Bulky substituents at the C7 position can sterically hinder the approach of the alkylating agent to the N-1 nitrogen, thereby favoring N-2 alkylation.[4][7] Conversely, electron-withdrawing groups such as -NO₂ or -CO₂Me at the C-7 position have been shown to result in excellent N-2 regioselectivity.[1][2][3][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges with actionable solutions grounded in mechanistic principles.

Issue 1: Poor N-1 Selectivity and Inseparable Isomer Mixture

Scenario: "I'm reacting my 3-carbomethoxy-1H-indazole with isobutyl bromide using K₂CO₃ in DMF, and I'm getting a roughly 1:1 mixture of N-1 and N-2 isomers that are proving very difficult to separate by column chromatography."

Analysis: This is a classic problem arising from conditions that do not strongly favor one isomer over the other. The K₂CO₃/DMF system is known to give poor selectivity.[5][6] The similar polarity of the N-1 and N-2 isomers often makes chromatographic separation challenging.

Solution: Shift to a Thermodynamically Controlled System.

To drive the reaction towards the more stable N-1 isomer, a change in the base and solvent system is the most critical adjustment.

Primary Recommendation:

  • Base and Solvent: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .[1][2][3][8]

Causality: The combination of NaH in THF is highly effective for achieving N-1 selectivity.[1][2][3][8] The prevailing hypothesis suggests that the sodium cation forms a "tight ion pair" with the indazolide anion. This cation is thought to chelate between the N-2 nitrogen and an electron-rich group at the C-3 position (like your carbomethoxy group), sterically blocking the N-2 position and directing the incoming electrophile to N-1.[8][10][11]

cluster_0 Troubleshooting Workflow: Poor N-1 Selectivity Start Problem: Poor N-1/N-2 Ratio (e.g., K2CO3/DMF) Condition_Check Is an electron-withdrawing group present at C3? Start->Condition_Check Switch_Conditions Switch to NaH in THF Condition_Check->Switch_Conditions  Yes No_EWG N-1 selectivity may be lower. Consider alternative strategies or de novo synthesis. Condition_Check->No_EWG  No Alternative_Conditions Consider Cs2CO3 in Dioxane for tosylate electrophiles Switch_Conditions->Alternative_Conditions Alternative Outcome_N1 High N-1 Selectivity Achieved Switch_Conditions->Outcome_N1 Alternative_Conditions->Outcome_N1

Caption: Decision workflow for improving N-1 selectivity.

Issue 2: My Goal is the N-2 Isomer, but I'm Getting the N-1 Product or a Mixture.

Scenario: "My target is the N-2 alkylated version of my indazole. I have a bulky group at C-3, which I thought would help, but standard alkylation still gives me the N-1 isomer as the major product."

Analysis: While a bulky C-3 group can influence selectivity, it may not be sufficient to overcome the inherent thermodynamic preference for the N-1 position under standard S_N2 conditions.[12] To favor the N-2 isomer, you need to employ conditions that are either kinetically controlled or utilize a different reaction mechanism altogether.

Solution: Employ N-2 Directing Methodologies.

Primary Recommendation:

  • Mitsunobu Reaction: This is a reliable method for achieving N-2 selectivity. The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) often shows a strong preference for the N-2 product.[1][2][9]

Alternative Recommendations:

  • Catalytic Systems: For specific electrophiles, specialized catalytic methods have been developed. For instance, using triflic acid (TfOH) as a catalyst with diazo compounds as alkylating agents can provide excellent N-2 selectivity.[13][14]

  • Steric Hindrance at C7: If your synthesis allows, installing a substituent at the C7 position can effectively block the N-1 position, directing alkylation to N-2.[1][2][3][9]

cluster_1 Strategies for Selective N-2 Alkylation Start Goal: Synthesize N-2 Isomer Alcohol_Available Is the corresponding alcohol available/stable? Start->Alcohol_Available Mitsunobu Use Mitsunobu Conditions (Alcohol, PPh3, DIAD/DEAD) Alcohol_Available->Mitsunobu  Yes Diazo_Route Is the corresponding diazo compound accessible? Alcohol_Available->Diazo_Route  No Outcome_N2 High N-2 Selectivity Achieved Mitsunobu->Outcome_N2 TfOH_Catalysis Use TfOH-catalyzed reaction with diazo compound Diazo_Route->TfOH_Catalysis  Yes Substrate_Modification Consider substrate modification: Install directing group at C7 Diazo_Route->Substrate_Modification  No TfOH_Catalysis->Outcome_N2

Caption: Decision guide for achieving N-2 regioselectivity.

Data Summary: Condition Screening

The choice of base and solvent is arguably the most critical factor in controlling regioselectivity. The following table summarizes typical outcomes from high-throughput experimentation and literature reports.

BaseSolventTypical ElectrophilePredominant IsomerN-1:N-2 Ratio (Approx.)Reference(s)
NaH THF Alkyl Halide/TosylateN-1 >95:5 (with C3-EWG)[1][2][3][8]
Cs₂CO₃ Dioxane Alkyl TosylateN-1 >90:10[4][10]
K₂CO₃ DMF Alkyl HalideMixture 58:42 to 70:30[5][6]
NaH DMF Alkyl HalideMixture Variable, less selective[1]
- THF Alcohol (Mitsunobu)N-2 1:2.5 or higher[1][2][9]
TfOH DCM Diazo CompoundN-2 up to 0:100[13][14]

Note: Ratios are highly substrate-dependent.

Key Experimental Protocols

Protocol 1: Highly Selective N-1 Alkylation (NaH/THF Method)

This protocol is optimized for substrates bearing an electron-withdrawing group at the C3 position to achieve high N-1 regioselectivity.[1][2][3]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50 °C) may be required for less reactive electrophiles.

  • Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.

Protocol 2: Highly Selective N-2 Alkylation (Mitsunobu Reaction)

This protocol is effective for obtaining the N-2 regioisomer, which is often the kinetic product in this reaction.[7][9]

Materials:

  • 1H-indazole (1.0 equiv)

  • Alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add the DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. An initial color change (e.g., to orange/red) and formation of a precipitate is often observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude residue contains the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify directly by flash column chromatography on silica gel to separate the N-2 (and any minor N-1) isomer from the byproducts.

References

Technical Support Center: Troubleshooting Low Potency of 5-(4-Fluorophenyl)-1H-indazole in Cell Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing indazole-based small molecules. This guide provides in-depth troubleshooting strategies for a common challenge encountered in early-stage drug discovery: observing lower-than-expected potency of compounds like 5-(4-Fluorophenyl)-1H-indazole in cell-based assays, especially when preliminary biochemical data suggested high activity.

Indazole derivatives are a prominent class of heterocyclic compounds widely investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] However, the journey from a potent hit in a cell-free biochemical assay to an effective modulator of cellular pathways is fraught with challenges.[3][4] A frequent and perplexing issue is the significant drop in potency—sometimes by orders of magnitude—when the compound is moved from an isolated protein target into the complex environment of a living cell.[3]

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing. We will dissect the potential causes for this potency discrepancy and provide logical, step-by-step protocols to diagnose and resolve the underlying problems.

Frequently Asked Questions & Troubleshooting Guides
Q1: I've observed high potency for this compound in a biochemical kinase assay, but its IC50 value is significantly weaker in my cell-based assay. What are the most likely reasons for this?

This is one of the most common hurdles in small molecule development. The discrepancy between biochemical and cellular potency can be attributed to a number of factors that are absent in a simplified, cell-free environment.[3][4][5] We can categorize the primary culprits as follows:

  • Compound-Specific Issues:

    • Poor Solubility: The compound may be precipitating out of your aqueous cell culture medium, drastically reducing the effective concentration available to the cells.[6]

    • Chemical Instability: The molecule might be degrading in the culture medium over the course of your experiment (e.g., due to pH, light, or reaction with media components).[5]

    • Purity: Impurities in your compound stock could interfere with the assay or have cytotoxic effects that mask the true potency.

  • Cellular Barrier & Systemic Issues:

    • Low Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[5][6][7] Physicochemical properties like high polar surface area or low lipophilicity can hinder passive diffusion.[5]

    • Active Efflux: Cells possess transporter proteins, such as P-glycoprotein (P-gp), that actively pump foreign substances out of the cytoplasm, preventing the compound from accumulating to an effective intracellular concentration.[5]

    • Cellular Metabolism: The compound could be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.

    • High Intracellular ATP (for Kinase Inhibitors): If your compound is an ATP-competitive kinase inhibitor, it must compete with millimolar concentrations of ATP inside the cell, a condition far more challenging than the micromolar ATP concentrations often used in biochemical assays.[8][9] This is a major reason for potency shifts.[9]

    • Target Unavailability: The target protein may be expressed at very low levels in your chosen cell line, or it might be sequestered in a cellular compartment that is inaccessible to the compound.[4][5]

  • Assay & Experimental Design Flaws:

    • High Serum Protein Binding: If your culture medium contains serum, the compound can bind to proteins like albumin, reducing the free fraction available to enter the cells.[10]

    • Incorrect Assay Endpoint: The chosen readout (e.g., cell viability, reporter gene) may not be a sensitive or direct measure of the target's inhibition.

    • Suboptimal Assay Conditions: Factors like cell density, incubation time, and vehicle concentration (e.g., DMSO) can all impact the apparent potency of a compound.[5][11]

Q2: How can I be certain that my compound stock solution is not the source of the problem?

Verifying the integrity of your small molecule is the foundational first step of troubleshooting. An improperly prepared or degraded stock solution will invalidate all subsequent experimental results.

Protocol: Preparation and Validation of a this compound Stock Solution

  • Solvent Selection:

    • Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for the initial stock solution.[12] Indazole-based compounds generally exhibit good solubility in DMSO.

    • Prepare a high-concentration primary stock (e.g., 10-20 mM).

  • Preparation Procedure:

    • Weigh the compound accurately using a calibrated analytical balance.

    • Add the calculated volume of DMSO to the vial.

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 40°C) or sonication. Visually inspect for any undissolved particulate matter.

  • Quality Control & Validation:

    • Purity Check (Optional but Recommended): If you have access to analytical instrumentation, verify the purity of your solid compound via High-Performance Liquid Chromatography (HPLC) and its identity via Mass Spectrometry (MS).

    • Concentration Verification: While direct concentration measurement is complex, ensuring complete dissolution of an accurately weighed solid is the standard practice.

  • Storage and Handling:

    • Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation.

    • Store aliquots at -20°C or -80°C, protected from light.

    • When thawing an aliquot for use, allow it to come to room temperature completely and vortex gently before making dilutions.

    • CRITICAL: Never store working dilutions in aqueous media for extended periods. Prepare them fresh for each experiment from the DMSO stock.[5]

Q3: My compound seems fine. How do I systematically determine if poor cellular activity is due to permeability, efflux, or lack of target engagement?

Once you have validated your compound, you must dissect the cellular factors. The following workflow provides a logical progression from identifying the barrier to confirming on-target activity.

G cluster_0 Phase 1: Compound & Assay Validation cluster_1 Phase 2: Diagnosing Cellular Barriers cluster_2 Phase 3: Confirming Target Engagement A Start: Low Potency in Cell Assay B Q2: Verify Compound Stock (Solubility, Purity, Storage) A->B C Review Assay Design (Controls, Endpoint, DMSO%) B->C D Assess Cell Permeability (e.g., PAMPA Assay) C->D E Test for Active Efflux (Co-treat with Efflux Pump Inhibitor) D->E If Permeable F Evaluate Compound Stability (Incubate in Media, Analyze by LC-MS) E->F G Confirm Target Expression (Western Blot / qPCR) F->G H Direct Target Engagement Assay (e.g., CETSA, NanoBRET) G->H If Target is Expressed I Measure Downstream Pathway Modulation (Phospho-protein Western Blot) H->I J On-Target Effect Confirmed I->J If Pathway is Modulated

Caption: A systematic workflow for troubleshooting low cellular potency.

Step-by-Step Experimental Guide:

  • Confirm Target Expression (Node G): Before any other experiment, you must confirm that your chosen cell line expresses the intended target protein at a sufficient level.

    • Protocol: Perform a Western blot or qPCR on cell lysates to quantify the protein or mRNA levels of the target. Include a positive and negative control cell line if available.[5]

    • Interpretation: If the target is absent or at very low levels, the lack of potency is expected. The solution is to switch to a cell line with higher target expression.[5]

  • Measure Downstream Pathway Inhibition (Node I): This is the most direct way to assess if your compound is engaging its target and eliciting a biological response, even if the final phenotypic outcome (e.g., cell death) is weak.

    • Protocol: Treat cells with a range of concentrations of your compound for a defined period (a time-course experiment is recommended initially). Lyse the cells and perform a Western blot to detect the phosphorylation status of a known, direct downstream substrate of your target kinase.

    • Controls: Always include a vehicle control (DMSO) and a positive control inhibitor if one exists.[5]

    • Interpretation: If you observe a dose-dependent decrease in the phosphorylation of the substrate, your compound is successfully entering the cell and engaging its target. The problem may lie with the link between target inhibition and the final assay endpoint. If there is no change in phosphorylation, the issue is likely permeability, efflux, or compound instability.

  • Test for Active Efflux (Node E):

    • Protocol: Repeat your primary cell assay, but co-administer this compound with a known inhibitor of common efflux pumps (e.g., verapamil or cyclosporin A for P-gp).

    • Interpretation: A significant increase in potency (i.e., a left-shift in the dose-response curve) in the presence of the efflux pump inhibitor strongly suggests your compound is a substrate for these transporters.[5]

  • Assess Compound Stability in Media (Node F):

    • Protocol: Incubate your compound in the complete cell culture medium at 37°C. Take samples at various time points (e.g., 0, 2, 8, 24 hours) and analyze them by LC-MS to quantify the amount of intact parent compound remaining.

    • Interpretation: Rapid disappearance of the parent compound indicates chemical or metabolic instability that needs to be addressed, potentially through chemical modification of the scaffold.

Q4: What are the key parameters for designing a robust and reliable cell-based potency assay?

A well-designed assay is a self-validating system.[13] Flaws in the assay protocol can easily be misinterpreted as poor compound performance. Adhering to best practices in assay development is crucial.[11][14]

ParameterBest Practice & Rationale
Cell Line Selection Choose a cell line with well-characterized target expression and pathway activity. The biological context should be relevant to the intended therapeutic application.
Dose-Response Curve Use a wide concentration range (e.g., 8-10 points, semi-log dilutions) to accurately define the top, bottom, and slope of the curve, enabling a reliable IC50 calculation.[5]
Time-Course Experiment Determine the optimal incubation time by testing the compound's effect at multiple time points (e.g., 6, 24, 48, 72 hours). The effect may be transient or require time to develop.[5]
Vehicle Control All wells, including untreated controls, must contain the same final concentration of the vehicle (e.g., DMSO). Typically, this should be kept below 0.5% to avoid vehicle-induced artifacts.[11]
Positive Control Include a known inhibitor of the target or pathway to validate that the assay system is responsive.
Cell Seeding Density Optimize cell number to ensure they remain in the exponential growth phase throughout the experiment and that the signal-to-background ratio of the assay is optimal.
Assay Endpoint The endpoint should be as proximal to the target as possible. Measuring phosphorylation of a direct substrate is often more reliable than a general endpoint like cell death, which is the culmination of many biological events.

The cell is not a passive recipient; it is a highly complex system with multiple barriers that can reduce a compound's effective concentration at the target site.

G Extracellular Extracellular Medium (Compound in Media) Membrane Cell Membrane (Permeability Barrier) Extracellular->Membrane [C]free Cytoplasm Cytoplasm (Effective Concentration) Membrane->Cytoplasm Passive Diffusion / Active Transport Target Intracellular Target Cytoplasm->Target Binding Efflux Efflux Pumps (e.g., P-gp) Cytoplasm->Efflux Removal Metabolism Metabolism (Degradation) Cytoplasm->Metabolism Response Biological Response Target->Response Inhibition Efflux->Extracellular Inactive Inactive Metabolite Metabolism->Inactive

References

Technical Support Center: Purification of Fluorinated Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated indazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving the desired purity for this important class of molecules. The unique physicochemical properties imparted by fluorine substitution can introduce complexities not always seen with their non-fluorinated analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these hurdles effectively.

The Fluorine Factor: Why Purification Can Be Deceptively Complex

The introduction of fluorine into an indazole scaffold dramatically alters its electronic and physical properties. Understanding these changes is the bedrock of troubleshooting purification issues. Fluorine's high electronegativity and the strength of the C-F bond can influence polarity, lipophilicity, crystal packing, and intermolecular interactions in non-intuitive ways.[1][2][3] For instance, while a single fluorine atom can increase polarity, polyfluorination often increases lipophilicity, impacting chromatographic behavior.[1][4] These effects are often context-dependent, varying with the position and number of fluorine substituents.[4][5]

Troubleshooting Guide: Common Purification Roadblocks

This section addresses specific issues encountered during the purification of fluorinated indazoles in a practical question-and-answer format.

Scenario 1: Difficulty in Separating Positional Isomers by Column Chromatography

Question: "I've synthesized a fluorinated indazole, and my crude NMR shows a mixture of N1 and N2 alkylated isomers. On a standard silica gel column, they are co-eluting. How can I resolve them?"

Underlying Challenge: The synthesis of substituted indazoles often yields a mixture of N1 and N2 isomers, which can be notoriously difficult to separate due to their similar polarities.[6][7] Fluorination can further complicate this by subtly altering the dipole moments and interaction capabilities of the isomers, making their separation on standard stationary phases challenging.

Troubleshooting Workflow:

cluster_0 Chromatographic Optimization start Co-eluting N1/N2 Isomers method1 Modify Mobile Phase (Hexanes/EtOAc or DCM/MeOH) start->method1 method2 Change Stationary Phase method1->method2 If still co-eluting method1_details Add modifiers: - 0.1-1% Triethylamine (for basic indazoles) - Acetic Acid (for acidic impurities) - Try less conventional solvents (e.g., Toluene, MTBE) method1->method1_details method3 Advanced Techniques method2->method3 For very challenging separations method2_choices Consider: - Alumina (basic or neutral) - Fluorinated stationary phases (PFP, F5) - C18 (Reversed-Phase) method2->method2_choices method3_options Explore: - Supercritical Fluid Chromatography (SFC) - Preparative HPLC method3->method3_options success success method3->success Separation Achieved cluster_1 Recrystallization Troubleshooting start Crystallization Failure (Oiling Out / No Crystals) step1 Re-evaluate Solvent System start->step1 step2 Modify Crystallization Conditions step1->step2 If problem persists step1_details Try binary/ternary solvent systems: - Good solvent / Anti-solvent (e.g., DCM/Hexane, Acetone/Water) - Use minimal hot solvent step1->step1_details step3 Induce Nucleation step2->step3 If still no crystals step2_details - Slow cooling (insulated flask) - Reduce solvent volume (slow evaporation) - Refrigerate or freeze step2->step2_details step3_options - Scratch inner wall of the flask - Add a seed crystal - Sonication step3->step3_options success success step3->success Crystals Formed

References

Technical Support Center: Stabilizing 5-(4-Fluorophenyl)-1H-indazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(4-Fluorophenyl)-1H-indazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of this compound in solution. Here, we address common challenges and offer structured troubleshooting protocols based on established principles of medicinal and heterocyclic chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of indazole derivatives.

Q1: What are the primary degradation pathways for indazole-based compounds?

Indazole derivatives are susceptible to several degradation pathways, primarily driven by light, oxidation, and pH-dependent hydrolysis.[1] Key mechanisms include:

  • Photodegradation: A common pathway is the phototransposition of indazoles into benzimidazoles, especially under UVB or UVA irradiation.[1] This rearrangement is thought to originate from the excited state of the 2H-tautomer of the indazole ring.[1]

  • Oxidative Degradation: The indazole ring system can be oxidized. Forced degradation studies often use reagents like hydrogen peroxide (H2O2) to simulate oxidative stress.[1]

  • Hydrolytic Degradation: Indazoles can undergo hydrolysis under acidic or basic conditions. The stability is highly pH-dependent, and degradation is typically evaluated using hydrochloric acid or sodium hydroxide in stress testing.[1]

  • Thermal Degradation: Exposure to high temperatures can also lead to the thermal decomposition of these compounds.[1][2]

Q2: My indazole solution is changing color and showing new peaks on HPLC. What is likely happening?

This is a classic sign of degradation. The formation of new peaks indicates the generation of degradation products. The color change is often associated with the formation of oxidized or rearranged species. The most probable causes are exposure to light (photodegradation) or oxidative stress, especially if the solution is not de-gassed or protected from air.

Q3: Can the fluorophenyl substituent at the 5-position affect the stability?

Yes. The electronic properties of substituents can influence the stability of the indazole ring. A fluorophenyl group is electron-withdrawing, which can affect the electron density of the indazole core and its susceptibility to certain reactions. While the C-F bond itself is very stable, the group's electronic influence can modulate the reactivity of the heterocyclic ring system.[3] For instance, it may alter the pKa of the indazole nitrogen atoms, thereby influencing pH-dependent stability.

Q4: What is the most stable tautomeric form of my 1H-indazole?

For N-unsubstituted indazoles, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer and is the predominant form.[4][5][6] However, tautomerization can occur, particularly in an excited state induced by light, which can be a precursor to degradation pathways like benzimidazole formation.[1]

Part 2: Troubleshooting and Stability Enhancement Guide

This section provides a systematic approach to identifying the cause of instability and implementing strategies to mitigate it.

Identifying the Root Cause of Degradation

A forced degradation study is a crucial first step to understand the stability profile of this compound. This involves subjecting the compound in solution to a range of stress conditions to identify its vulnerabilities.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition. A control sample, protected from light and stored at a low temperature (e.g., 4°C), should be included.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24-48h.To assess stability in acidic conditions.
Base Hydrolysis Mix stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 24-48h.To assess stability in basic conditions.
Oxidation Mix stock solution with 3% H2O2 (1:1 v/v). Store at room temp, protected from light, for 24-48h.To evaluate susceptibility to oxidative degradation.
Photostability Expose the solution in a photostable, transparent container to a light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).To determine light sensitivity.[7]
Thermal Stress Incubate the solution at an elevated temperature (e.g., 60-80°C), protected from light, for 48-72h.To assess thermal stability.[1]
  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution) coupled with a UV or MS detector.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation. The conditions that cause the most significant changes are the primary drivers of instability.

Strategies for Enhancing Solution Stability

Based on the findings from the forced degradation study, the following strategies can be implemented.

Strategy 1: pH and Buffer Optimization
  • Causality: The stability of the indazole ring is often pH-dependent. Protic forms of the molecule (protonated or deprotonated) can be more susceptible to hydrolysis or oxidation. By controlling the pH with a suitable buffer system, you can maintain the compound in its most stable, neutral form.

  • Workflow:

    • Determine the pKa of this compound experimentally or through in-silico prediction.

    • Prepare a series of buffered solutions (e.g., phosphate, citrate, acetate) with pH values ranging from 3 to 9.

    • Dissolve the compound in each buffer and incubate the solutions under the previously identified stress condition (e.g., light exposure or elevated temperature).

    • Monitor the degradation over time using HPLC.

    • Plot the degradation rate against pH to identify the pH range of maximum stability.

Strategy 2: Solvent Selection
  • Causality: The choice of solvent can significantly impact stability. Protic solvents (like water, methanol, ethanol) can participate in hydrolytic degradation pathways. Aprotic solvents (like DMSO, DMF, acetonitrile) are often preferred for long-term storage of stock solutions.

  • Recommendation: For routine experimental use, prepare fresh solutions from a solid stock whenever possible. For stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF. Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Strategy 3: Protection from Light
  • Causality: As established, indazoles are prone to photodegradation.[1] UV and even visible light can provide the energy to promote the molecule to an excited state, leading to irreversible chemical rearrangements.[1]

  • Workflow:

    • Always store both solid compound and solutions in amber vials or containers wrapped in aluminum foil.

    • Conduct experimental manipulations in a dimly lit area or under yellow light to minimize exposure.

    • If light exposure is unavoidable during an experiment, run a parallel control sample that is kept in the dark to quantify the extent of photodegradation.

Strategy 4: Use of Additives (Antioxidants and Chelating Agents)
  • Causality: If oxidative degradation is identified as a major pathway, the presence of dissolved oxygen or trace metal ions can catalyze the process. Antioxidants scavenge free radicals, while chelating agents sequester metal ions, thus inhibiting these degradation pathways.

  • Workflow:

    • Inert Atmosphere: Before sealing the vial, sparge the solution and the headspace with an inert gas like argon or nitrogen to displace oxygen.

    • Antioxidants: Evaluate the addition of antioxidants to the solution. Common choices for organic solutions include butylated hydroxytoluene (BHT) or tocopherol. For aqueous solutions, ascorbic acid or sodium metabisulfite can be tested.

      • Protocol: Prepare solutions with and without a low concentration (e.g., 0.01-0.1%) of an antioxidant. Expose them to oxidative stress (e.g., air exposure or low concentration of H2O2) and monitor degradation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) and repeat the stability test.

Part 3: Visualization of Concepts

Degradation Pathway Logic

This diagram illustrates the primary degradation pathways affecting indazole derivatives.

cluster_stress Stress Factors cluster_products Degradation Products Indazole This compound Photo Benzimidazole & others Indazole->Photo Photodegradation Oxidized Oxidized Indazoles Indazole->Oxidized Oxidation Hydrolyzed Ring-Opened Products Indazole->Hydrolyzed Hydrolysis Light Light (UV/Vis) Light->Photo Oxygen Oxygen / Radicals Oxygen->Oxidized pH Acid / Base pH->Hydrolyzed

Caption: Primary degradation pathways for indazole compounds.

Troubleshooting Workflow

This diagram outlines the logical flow for diagnosing and solving stability issues.

Caption: Systematic workflow for troubleshooting compound stability.

References

Minimizing off-target effects of 5-(4-Fluorophenyl)-1h-indazole in experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing Off-Target Effects

Welcome to the technical support center for 5-(4-Fluorophenyl)-1H-indazole and related indazole-based small molecule inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for experiments involving this class of compounds. As a Senior Application Scientist, my goal is to help you ensure the scientific integrity of your results by effectively minimizing and validating potential off-target effects.

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to act as a hinge-binding motif in protein kinases.[1][2] While this makes compounds like this compound potent inhibitors of their intended targets, it also necessitates rigorous validation to distinguish on-target from off-target-driven phenotypes.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial stages of experimentation.

Q1: What is the first step I should take to minimize off-target effects in my cell-based assays?

A: The most critical first step is to perform a dose-response curve to determine the optimal concentration range. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) and assess both the desired on-target effect (e.g., inhibition of substrate phosphorylation) and cellular toxicity (e.g., using an MTT or CellTiter-Glo assay). The ideal concentration window is where you observe maximal on-target activity with minimal impact on cell viability. Using concentrations far above the IC50 or EC50 for the primary target dramatically increases the risk of engaging lower-affinity off-targets.[4]

Q2: My compound is showing a phenotype, but how can I be sure it's binding to my intended target inside the cell?

A: Direct confirmation of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[5][6][7][8] This assay is based on the principle that a protein becomes more thermally stable when its ligand is bound.[6][7] By treating intact cells with your compound and then heating them across a temperature gradient, you can observe a shift in the melting temperature of your target protein, confirming direct binding.[7][9]

Q3: What are the essential controls to include in my experiments to account for potential off-target effects?

A: A multi-tiered control strategy is essential:

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

  • Inactive Structural Analog: If available, use a closely related but inactive analog of your compound. This helps to control for effects related to the chemical scaffold itself, independent of its activity on the primary target.

  • Positive Control: Use a well-characterized inhibitor of the same target or pathway to ensure your assay is performing as expected.

  • Orthogonal Validation: Use a non-pharmacological method to validate your findings. For example, if you observe a phenotype with your inhibitor, you should be able to replicate it by knocking down the target protein using siRNA or CRISPR.[4][10]

Q4: I'm observing toxicity at concentrations where I expect to see specific target inhibition. What should I do?

A: This suggests either that the on-target effect is inherently toxic to the cells or, more likely, that you are observing off-target toxicity.

  • Lower the Concentration: Re-evaluate your dose-response curve. Is there a lower concentration that still inhibits the target but is less toxic?

  • Time-Course Experiment: Assess toxicity at different time points. The toxic effect may only manifest after prolonged exposure.

Troubleshooting Guides

This section provides a deeper dive into specific experimental issues.

Issue 1: Discrepancy Between Biochemical and Cellular Assay Results
  • Problem: Your this compound compound is highly potent in an in vitro kinase assay with purified protein, but shows much lower potency in a cell-based assay.

  • Causality & Troubleshooting:

    • Cellular Permeability: The compound may have poor membrane permeability. Consider using cell permeability assays or structurally modifying the compound to improve uptake.

    • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested by co-incubating with known efflux pump inhibitors.

    • High Intracellular ATP: In vitro kinase assays are often run at ATP concentrations below physiological levels.[14] The high concentration of ATP inside a cell (~1-10 mM) can competitively antagonize the inhibitor, leading to a rightward shift in potency. Re-run your in vitro assay at a physiological ATP concentration to get a more accurate measure of its potency.

    • Target Engagement: Use CETSA to confirm that the compound is reaching and binding to its target within the cell at the concentrations being tested.[6][9]

Issue 2: Unexpected Phenotype Unrelated to the Known Target Pathway
  • Problem: You observe a cellular phenotype that cannot be explained by the known biological function of your primary target.

  • Causality & Troubleshooting:

    • Off-Target Kinase Inhibition: The indazole scaffold can bind to the ATP pocket of many kinases.[15] The most likely cause is the inhibition of one or more other kinases.

      • Solution: Perform a broad in vitro kinase selectivity screen. Many commercial services can profile your compound against a panel of hundreds of kinases. This will generate a list of potential off-target hits.

    • Non-Kinase Off-Targets: The compound may interact with other proteins. Some indazole-containing compounds have been reported to interact with targets like cannabinoid receptors.[16][17]

      • Solution: Computational approaches like Similarity Ensemble Approach (SEA) can predict potential off-targets based on chemical structure.[18] Further validation can be done using thermal shift assays with purified proteins or affinity-based proteomics to pull down binding partners.

    • Phenotypic Rescue: This is the definitive experiment. As described in FAQ 4, use siRNA to deplete the primary target. If this does not replicate the unexpected phenotype, the effect is almost certainly off-target.

Experimental Protocols & Data Presentation
Data Summary Table

The following table provides a hypothetical example of the kind of data you should generate to characterize your compound.

ParameterValueInterpretation & Recommended Action
Primary Target (Kinase X) IC50 15 nMHigh on-target potency.
Cellular EC50 (Phospho-Substrate) 150 nM10-fold shift from biochemical to cellular. Investigate permeability or ATP competition.
Cell Viability CC50 10 µMGood therapeutic window. Use concentrations between 150 nM and 1 µM for cellular assays.
Kinase Selectivity Screen (Top Hits) Kinase Y (IC50: 500 nM)Kinase Z (IC50: 1.2 µM)Kinase Y is a potential off-target. Validate if the phenotype is present at concentrations that inhibit Kinase Y but not Kinase X.
Workflow for Investigating and Mitigating Off-Target Effects

This diagram outlines a logical workflow for validating a new small molecule inhibitor.

Off_Target_Workflow cluster_initial Initial Characterization cluster_validation On-Target Validation cluster_off_target Off-Target Investigation DoseResponse 1. Dose-Response Curve (On-Target vs. Viability) CETSA 2. Confirm Target Engagement (CETSA) DoseResponse->CETSA Select concentrations siRNA_phenocopy 3. Phenocopy with siRNA/CRISPR CETSA->siRNA_phenocopy Engagement confirmed KinaseScreen 4. Kinase Selectivity Screen siRNA_phenocopy->KinaseScreen Phenotype validated Rescue 5. siRNA Rescue Experiment KinaseScreen->Rescue Potential off-targets identified

Caption: A logical workflow for characterizing a new inhibitor.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows you to verify that this compound directly binds its intended target in intact cells.[5][6]

Principle: Ligand binding stabilizes a target protein, increasing its melting temperature (Tm). This change is detected by heating cell lysates and quantifying the amount of soluble protein remaining at each temperature via Western Blot.[7]

Methodology:

  • Cell Culture & Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or your compound at a saturating concentration (e.g., 10x EC50) for 1-2 hours.

  • Heating Step:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures for 3 minutes using a thermal cycler (e.g., 40°C to 70°C in 2°C increments).[6]

    • Cool samples immediately on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.

    • Transfer the supernatant (containing soluble proteins) to a new tube.

  • Analysis:

    • Quantify the amount of your target protein in the soluble fraction for each temperature point using Western Blotting.[5]

    • Plot the band intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Principle of the siRNA Rescue Experiment

This diagram illustrates how an siRNA rescue experiment distinguishes on-target from off-target effects.

siRNA_Rescue cluster_control Control Cells cluster_knockdown Knockdown cluster_rescue Rescue Control_WT Endogenous mRNA Target Protein Normal Phenotype siRNA siRNA Knockdown No mRNA No Protein Phenotype Observed siRNA->Knockdown:mrna siRNA_rescue siRNA Rescue Endogenous mRNA degraded Rescued Protein Phenotype Rescued siRNA_rescue->Rescue:mrna Rescue_Vector siRNA-Resistant Vector Rescue_Vector->Rescue:prot

Caption: Workflow of an siRNA rescue experiment.

Protocol 2: Validating On-Target Effects with an siRNA Rescue Experiment

This protocol is the gold standard for confirming that an observed phenotype is a direct result of inhibiting your target.[11][12]

Methodology:

  • Design siRNA and Rescue Construct:

    • Design and validate an siRNA that effectively knocks down your target protein.

    • Create an expression vector for your target protein. In the coding sequence, introduce silent point mutations within the siRNA-binding site. This makes the expressed mRNA resistant to the siRNA.[12]

  • Transfection and Knockdown:

    • Transfect your cells with the validated siRNA against your target or a non-targeting control siRNA.[19]

    • Incubate for 24-48 hours to allow for protein depletion.

  • Rescue Transfection:

    • After the initial knockdown period, transfect the cells again.

    • Group 1 (Control): Cells with non-targeting siRNA + empty vector.

    • Group 2 (Knockdown): Cells with target siRNA + empty vector.

    • Group 3 (Rescue): Cells with target siRNA + siRNA-resistant rescue vector.

  • Phenotypic Analysis:

    • Incubate for another 24-48 hours.

    • Assess your phenotype of interest (e.g., cell viability, signaling pathway activation, morphology).

    • Concurrently, confirm knockdown and re-expression levels via Western Blot.

  • Interpretation:

    • If the phenotype observed in Group 2 is reversed or significantly attenuated in Group 3, it provides strong evidence that the phenotype is on-target.

By employing these rigorous validation strategies, researchers can confidently delineate the on-target and off-target effects of this compound, ensuring the reliability and reproducibility of their findings.

References

5-(4-Fluorophenyl)-1h-indazole degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Degradation Pathways and Prevention

Welcome to the technical support guide for 5-(4-Fluorophenyl)-1H-indazole. As Senior Application Scientists, we understand the challenges researchers face in maintaining the integrity of their compounds. This guide is designed to provide you with in-depth, practical answers to common questions regarding the stability of this compound, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to troubleshoot degradation issues, design stable formulations, and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs): Troubleshooting & Core Concepts

This section addresses the immediate questions you might have when encountering or seeking to prevent degradation.

Part 1: Identifying and Confirming Degradation

Question 1: I'm observing new, unexpected peaks in the HPLC chromatogram of my this compound sample. Could this be degradation?

Answer: Yes, the appearance of new peaks, especially those that grow over time or upon exposure to certain conditions (e.g., light, air, non-neutral pH), is a classic indicator of chemical degradation. These new peaks represent degradation products that have different retention times from the parent compound due to changes in their chemical structure, polarity, or size. To confirm, you should compare the chromatogram of a freshly prepared sample from a trusted solid stock with your suspect sample. A significant difference in the purity profile strongly suggests degradation has occurred.

Question 2: How can I definitively prove that my compound is degrading and not just contaminated?

Answer: A systematic approach is required. The most robust method is to perform a forced degradation study , also known as stress testing. This involves intentionally exposing your compound to harsh conditions to accelerate decomposition. If the "unexpected peaks" in your experimental sample match the retention times of the peaks generated under specific stress conditions (e.g., acid, base, oxidation, light, heat), you can confidently identify them as degradants. This process not only confirms degradation but also helps to elucidate the specific pathways involved.

Part 2: Understanding Degradation Pathways

Question 3: What are the most probable chemical degradation pathways for a molecule like this compound?

Answer: Based on the indazole core structure and the fluorophenyl substituent, there are four primary degradation pathways to consider: photolytic, oxidative, thermal, and hydrolytic degradation.

  • Photodegradation: Indazoles are known to be photoreactive. A well-documented pathway for 1H-indazoles involves a photochemical rearrangement (phototransposition) to form the corresponding benzimidazole isomer upon exposure to UV light. This occurs because the 2H-tautomer of indazole, which exists in equilibrium with the more stable 1H-tautomer, strongly absorbs UV radiation and is the species that undergoes the productive rearrangement.

  • Oxidative Degradation: The bicyclic aromatic system of indazole can be susceptible to oxidation. Common laboratory oxidants (e.g., hydrogen peroxide, or even atmospheric oxygen over long periods) can lead to the formation of N-oxides, hydroxylated species on the benzene ring, or even cleavage of the pyrazole ring.

  • Thermal Degradation: While generally stable at room temperature, high heat can induce decomposition. Thermal degradation of aromatic heterocycles often involves the cleavage of the heterocyclic ring, potentially leading to the formation of nitrile-containing compounds and subsequent carbonization at very high temperatures.

  • Hydrolytic Degradation: The indazole ring itself is relatively stable to hydrolysis across a range of pH values. However, under extreme acidic or basic conditions, forced hydrolysis can potentially lead to ring-opening reactions. This pathway is more common in indazole derivatives that contain hydrolyzable functional groups like esters or amides.

Question 4: How does the 4-fluorophenyl group at the C5 position influence the molecule's stability?

Answer: The 4-fluorophenyl group has a significant stabilizing effect. The carbon-fluorine (C-F) bond is exceptionally strong, making it highly resistant to cleavage. This property is a key reason why fluorine is often incorporated into drug candidates to enhance metabolic stability by preventing enzymatic oxidation at that position. While the fluorine atom is electron-withdrawing and can influence the electron density of the indazole ring system, its primary contribution here is enhancing the overall robustness of the molecule compared to a non-fluorinated analog.

Troubleshooting Guide: A Systematic Protocol for Forced Degradation Studies

To identify the specific vulnerabilities of your this compound sample, a forced degradation study is the definitive diagnostic tool. This protocol is aligned with ICH guidelines and provides a framework for pinpointing the cause of degradation.

Workflow for Investigating Degradation

G cluster_prep Preparation cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Prepare Control Sample (Stock diluted, stored at 4°C in dark) A->B C Hydrolytic (Acid, Base, Neutral) A->C D Oxidative (H₂O₂) A->D E Photolytic (UV/Vis Light) A->E F Thermal (Heat) A->F I Analyze All Samples by Stability-Indicating HPLC-UV/MS B->I G Incubate Samples (Defined Time & Temp) C->G D->G E->G F->G H Neutralize (if needed) & Dilute to Target Conc. G->H H->I J Compare Stress Samples to Control Sample I->J K Identify & Characterize Major Degradants J->K

Caption: Workflow for a systematic forced degradation study.

Experimental Protocol

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC system with UV/Vis or DAD detector and preferably a Mass Spectrometer (MS)

  • Calibrated photostability chamber

  • Calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture. Causality: This co-solvent system ensures solubility while allowing for aqueous-based degradation reactions.

  • Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL with the 50:50 ACN:Water mixture. Immediately analyze and then store this sample protected from light at 2-8°C. This is your T=0 reference and control.

  • Stress Conditions: For each condition below, place an aliquot of the stock solution in a clear vial.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. If significant degradation is seen early, a separate run with 0.1 M HCl at room temperature can be performed.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. As with acid, milder conditions (0.1 M NaOH, RT) can be used if degradation is rapid.

    • Neutral Hydrolysis: Add an equal volume of HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Causality: Light can decompose H₂O₂, so this condition is performed in the dark to isolate the effect of chemical oxidation.

    • Photolytic Degradation: Place the solution (in a phototransparent vial) and a sample of the solid powder in a calibrated photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control (sample wrapped in aluminum foil) should be placed in the same chamber.

    • Thermal Degradation (Solid State): Place solid compound in an oven at 80°C for 48 hours.

    • Thermal Degradation (Solution): Incubate the stock solution at 80°C for 48 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to the target concentration (~100 µg/mL).

    • Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., C18 column with a gradient elution of water and acetonitrile, both with 0.1% formic acid).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound to the control. Identify degradant peaks using mass spectrometry if available.

Interpreting the Results

Summarize your findings in a table to clearly identify the compound's vulnerabilities.

Stress ConditionTemperatureTime% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl60°C24h< 2%None significant
0.1 M NaOH60°C24h< 5%Minor unknown peaks
Water60°C24h< 1%None
3% H₂O₂RT24h~15%Hydroxylated indazole, N-oxide
Light (UV/Vis)RT-~25%Benzimidazole isomer
Heat (Solid)80°C48h< 1%None
Heat (Solution)80°C48h~8%Minor unknown peaks

This table presents hypothetical data for illustrative purposes.

Potential Degradation Pathways & Prevention Strategies

The results from your forced degradation study will point to specific pathways. Below are diagrams of the most likely mechanisms and advice on prevention.

Photodegradation Pathway

G Indazole This compound Transition hν (UV Light) [1,3-Sigmatropic Shift] Indazole->Transition Benzimidazole 5(or 6)-(4-Fluorophenyl)-1H-benzimidazole Transition->Benzimidazole

Caption: Photochemical rearrangement of indazole to benzimidazole.

Prevention:

  • Storage: Always store both solid material and solutions in amber vials or wrapped in aluminum foil to protect from light.

  • Handling: Minimize exposure to direct laboratory light during experiments. Use yellow lighting (which lacks UV wavelengths) in the lab if the compound is extremely sensitive.

Oxidative Degradation Pathway

G Indazole This compound Oxidant [O] (e.g., H₂O₂) Indazole->Oxidant Product1 Hydroxylated Product Oxidant->Product1 Multiple Products Product2 N-Oxide Product Oxidant->Product2 Multiple Products

Caption: Potential products from oxidative degradation.

Prevention:

  • Solvents: Purge solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.

  • Storage: Store solids and solutions under an inert atmosphere, especially for long-term storage.

  • Formulation: If developing a formulation, consider the inclusion of antioxidants (e.g., BHT, ascorbic acid), but ensure compatibility first.

Final Recommendations: Best Practices for Handling and Storage

Question 5: What are the optimal storage and handling conditions to ensure the long-term stability of this compound?

Answer: Based on the likely degradation pathways, the following best practices are recommended:

  • Solid Storage: Store the solid compound in a tightly sealed container at controlled room temperature or refrigerated (2-8°C), protected from light. The container should be placed in a desiccator to minimize exposure to humidity.

  • Solution Preparation:

    • Use high-purity, degassed solvents. Aprotic solvents like DMSO or DMF are generally preferred for stock solutions if compatible with your experiment.

    • If aqueous solutions are necessary, use a buffered system around neutral pH (6.5-7.5) and prepare the solution fresh for each experiment.

    • Prepare solutions in amber glassware to prevent photodecomposition.

  • Avoid:

    • Prolonged exposure to light and atmospheric oxygen.

    • Strong acidic or basic conditions unless required by the reaction protocol.

    • High temperatures for extended periods.

    • Incompatible excipients (if formulating) that may be basic, acidic, or contain reactive peroxides. A small-scale compatibility study is always advised.

By understanding the inherent chemical properties of this compound and employing these systematic investigation and prevention strategies, you can ensure the integrity of your compound and the validity of your research.

Validation & Comparative

A Comparative Guide to PLK4 Inhibitors: Indazole-Based Compounds versus Next-Generation Selective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: PLK4, the Master Regulator of Centriole Duplication and a Compelling Oncology Target

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that holds a unique and critical role in cell biology as the master regulator of centriole duplication.[1][2] This process is fundamental for the formation of centrosomes, which act as the primary microtubule-organizing centers in animal cells and are essential for the assembly of the mitotic spindle during cell division.[3] Dysregulation of PLK4 activity can lead to an abnormal number of centrosomes, a hallmark of many human cancers that contributes to genomic instability and tumorigenesis.[4][5] The overexpression of PLK4 has been documented in a variety of malignancies and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[4][6][7]

This guide provides a detailed comparison of different PLK4 inhibitors, with a focus on the performance of indazole-based compounds, exemplified by the clinical candidate CFI-400945, in contrast to other potent and selective inhibitors like Centrinone. We will delve into their biochemical potency, cellular activity, selectivity profiles, and the critical implications of off-target effects.

The Landscape of PLK4 Inhibitors: A Focus on the Indazole Scaffold

The development of small molecule inhibitors targeting PLK4 has yielded several chemical scaffolds. Among these, the indazole core has been a fertile ground for the discovery of potent ATP-competitive inhibitors. While the specific compound 5-(4-Fluorophenyl)-1h-indazole is not extensively characterized in the public domain as a PLK4 inhibitor, the broader class of indazole-containing molecules has produced noteworthy examples. The most prominent of these is CFI-400945 , a first-in-class, orally bioavailable PLK4 inhibitor that has advanced to clinical trials.[4][8]

This guide will use CFI-400945 as a representative of the indazole-based class to compare against Centrinone, a highly selective and potent tool compound that has been instrumental in elucidating the cellular consequences of precise PLK4 inhibition.

Head-to-Head Comparison: CFI-400945 vs. Centrinone

A direct comparison of CFI-400945 and Centrinone reveals critical differences in their biochemical and cellular profiles, which have significant implications for their use in research and potentially in a clinical setting.

Biochemical Potency and Selectivity

The primary measure of a kinase inhibitor's efficacy is its ability to inhibit the target enzyme at low concentrations (IC50 or Ki values). Equally important is its selectivity—the ability to inhibit the target kinase without affecting other kinases in the cell.

InhibitorScaffoldPLK4 IC50 (nM)PLK4 Ki (nM)Aurora B IC50 (nM)Aurora A IC50 (nM)Selectivity for PLK4 over Aurora B
CFI-400945 Indazole2.8[8][9]0.26[9][10]98[9][11]140[10]~35-fold
Centrinone Aminopyrazole2.71[12]0.16[13]436.76 (Ki)[13]171 (Ki)[13]>1000-fold[9][13]

As the data indicates, both CFI-400945 and Centrinone are highly potent inhibitors of PLK4, with low nanomolar and even sub-nanomolar affinity. However, a critical distinction lies in their selectivity profiles. CFI-400945 exhibits significant off-target activity against Aurora B kinase, a key regulator of cytokinesis.[9][14] This lack of selectivity is a crucial factor in interpreting its cellular effects. In contrast, Centrinone demonstrates over a thousand-fold selectivity for PLK4 over Aurora kinases, making it a much "cleaner" tool for studying PLK4-specific functions.[9][13]

Cellular Activity and Phenotypic Consequences

The ultimate test of an inhibitor is its effect on cancer cells. This is typically measured by its ability to inhibit cell growth (GI50) and the specific cellular phenotypes it induces.

InhibitorCancer Cell LineGI50 (nM)Key Cellular Phenotypes
CFI-400945 HCT116 (Colon)4[10]Dose-dependent effects: Centrosome amplification at low doses (<50 nM), centrosome loss at higher doses. Induces polyploidy and cytokinesis failure, likely due to Aurora B inhibition.[10][14][15]
A549 (Lung)5[10]
HCC1954 (Breast)5[10]
Centrinone VariousNot widely reportedProgressive loss of centrosomes with each cell division, leading to acentrosomal cells.[13] Induces a p53-dependent G1 cell cycle arrest.[16] Does not cause widespread polyploidy or cytokinesis failure.[17]

The differing selectivity profiles of CFI-400945 and Centrinone lead to distinct cellular outcomes. Treatment with Centrinone results in a progressive and clean depletion of centrosomes, leading to a cell cycle arrest.[13][16] This is the expected phenotype of specific PLK4 inhibition.

CFI-400945, on the other hand, produces more complex, dose-dependent effects. At low concentrations, it can cause centrosome amplification, while at higher concentrations, it leads to centrosome loss.[4] Crucially, CFI-400945 treatment often results in grossly multinucleated cells, a phenotype consistent with cytokinesis failure due to its off-target inhibition of Aurora B.[14] This confounds the interpretation of its effects as being solely due to PLK4 inhibition.

Experimental Methodologies

To aid researchers in their own investigations, we provide detailed protocols for key assays used to characterize PLK4 inhibitors.

PLK4 Signaling Pathway in Centriole Duplication

The following diagram illustrates the central role of PLK4 in initiating centriole duplication.

PLK4_Pathway cluster_degradation Autoregulation CEP192 CEP192 PLK4_active Active PLK4 CEP192->PLK4_active Recruitment & Activation CEP152 CEP152 CEP152->PLK4_active STIL STIL PLK4_active->STIL Phosphorylation PLK4_auto PLK4 Autophosphorylation PLK4_active->PLK4_auto SAS6 SAS-6 STIL->SAS6 Recruitment Cartwheel Cartwheel Assembly SAS6->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole SCF_TrCP SCF/β-TrCP E3 Ligase PLK4_auto->SCF_TrCP Recognition Degradation Degradation SCF_TrCP->Degradation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_prep Prepare serial dilutions of test inhibitor Mix Combine inhibitor, PLK4, and substrate/ATP in multi-well plate Inhibitor_prep->Mix Enzyme_prep Prepare reaction buffer with recombinant PLK4 enzyme Enzyme_prep->Mix Substrate_prep Prepare substrate and ATP solution Substrate_prep->Mix Incubate Incubate at room temp (e.g., 60 min) Mix->Incubate Add_reagent Add detection reagent (e.g., ADP-Glo) Incubate->Add_reagent Incubate_detect Incubate to stabilize signal (e.g., 10-40 min) Add_reagent->Incubate_detect Read_luminescence Read luminescence on a plate reader Incubate_detect->Read_luminescence Plot_data Plot luminescence vs. inhibitor concentration Read_luminescence->Plot_data Calc_IC50 Calculate IC50 value using non-linear regression Plot_data->Calc_IC50

References

A Comparative Guide to Kinase Inhibitor Efficacy: Evaluating 5-(4-Fluorophenyl)-1h-indazole Against the Clinical Benchmark, Axitinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the preclinical efficacy of a novel compound, 5-(4-Fluorophenyl)-1h-indazole, against axitinib, an FDA-approved multi-targeted tyrosine kinase inhibitor. Given that axitinib is a well-established therapeutic with a defined mechanism of action, it serves as the ideal benchmark for evaluating new chemical entities that share its core indazole structure.

The central thesis of this guide is not to present existing comparative data—as this compound is an investigational compound—but rather to establish a robust, multi-stage experimental workflow. This framework is designed to elucidate the potency, selectivity, and cellular activity of the novel compound, providing a clear, data-driven assessment of its potential relative to the clinical standard.

Molecular Profiles and Mechanism of Action

A foundational understanding of the target and the benchmark compound is critical before embarking on a comparative analysis.

Axitinib (Inlyta®): The Established Benchmark

Axitinib is a potent, second-generation small molecule inhibitor of receptor tyrosine kinases (RTKs).[1] Its chemical structure is based on an indazole scaffold, and it is primarily indicated for the treatment of advanced renal cell carcinoma (RCC).[2][3][4]

  • Primary Targets: Axitinib selectively inhibits Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3 at sub-nanomolar concentrations.[1][3][5] It also demonstrates potent activity against Platelet-Derived Growth Factor Receptor (PDGFR) and the stem cell factor receptor, c-KIT.[1][2]

  • Mechanism of Action: By binding to the ATP-binding pocket of these receptors, axitinib blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[3][5] This disruption of the VEGF signaling cascade is crucial, as it inhibits angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[5][6][7]

This compound: The Investigational Compound

This compound is a chemical compound featuring the same core indazole heterocycle as axitinib. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous kinase inhibitors.[8][9][10] The inclusion of a fluorophenyl group is a common medicinal chemistry strategy to enhance metabolic stability and target binding affinity.[8]

  • Hypothesized Target: Based on its structural similarity to axitinib and other indazole-based kinase inhibitors, it is hypothesized that this compound may also function as an inhibitor of protein kinases, potentially including those of the VEGFR family. This guide outlines the necessary experiments to confirm this hypothesis and quantify its activity.

The VEGFR2 Signaling Pathway: The Primary Battleground

VEGFR2 is the principal mediator of the mitogenic, migratory, and survival signals that VEGF-A transmits to endothelial cells, making it the most critical target for anti-angiogenic therapies.[11] Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate multiple downstream cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[11][12] Effective inhibition of this receptor, as illustrated below, is the primary goal.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Inhibitor Axitinib or This compound Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription PKC->Transcription Promotes ERK ERK MEK->ERK ERK->Transcription Promotes mTOR->Transcription Promotes Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival

Figure 1: VEGFR2 signaling pathway and point of inhibition by tyrosine kinase inhibitors.

A Proposed Experimental Framework for Efficacy Comparison

To objectively compare this compound to axitinib, we propose a phased approach, moving from direct biochemical engagement to cellular phenotypic outcomes. This workflow ensures that each experimental step logically builds upon the last, providing a comprehensive and self-validating dataset.

Experimental_Workflow Phase1 Phase 1: Biochemical Potency KinaseAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Phase1->KinaseAssay Phase2 Phase 2: Cellular Activity PhosphoAssay Cellular Phospho-VEGFR2 Assay (Western/ELISA) Phase2->PhosphoAssay ProlifAssay Cancer Cell Proliferation Assay (MTS/MTT) Phase2->ProlifAssay Phase3 Phase 3: Phenotypic Outcomes TubeAssay Endothelial Cell Tube Formation Assay Phase3->TubeAssay KinaseAssay->Phase2 Potency & Selectivity Data PhosphoAssay->Phase3 Cellular Target Engagement & Anti-proliferative Data ProlifAssay->Phase3 Cellular Target Engagement & Anti-proliferative Data

Figure 2: A logical workflow for the comparative evaluation of kinase inhibitors.
Phase 1: In Vitro Biochemical Potency & Selectivity

Objective: To determine and compare the direct inhibitory activity (IC50) of this compound and axitinib against a panel of purified kinases.

Causality: This is the most fundamental test of a kinase inhibitor. It removes cellular complexities like membrane permeability and efflux pumps to ask a simple question: How potently does the compound inhibit the enzymatic activity of its target? A broad kinase panel is essential for establishing selectivity, a key attribute for minimizing off-target toxicity.

Recommended Protocol: An in vitro kinase inhibition assay, such as the luminescence-based ADP-Glo™ assay, is ideal for its high-throughput capability and sensitivity.[13] This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.

Data Presentation: Results should be summarized in a table comparing the half-maximal inhibitory concentrations (IC50).

Kinase TargetAxitinib IC50 (nM)This compound IC50 (nM)
VEGFR10.1[Experimental Data]
VEGFR20.2[Experimental Data]
VEGFR30.1 - 0.3[Experimental Data]
PDGFRβ1.6[Experimental Data]
c-KIT1.7[Experimental Data]
Off-Target Kinase 1>1000[Experimental Data]
Off-Target Kinase 2>1000[Experimental Data]
Note: Axitinib IC50 values are representative data from the literature.[1]
Phase 2: Cellular Target Engagement & Anti-Proliferative Effects

Objective: To verify that the compounds can access and inhibit their target in a cellular environment and to measure the functional impact on cancer cell growth.

Experiment 1: Cellular Phospho-VEGFR2 Assay

  • Causality: Positive results from the biochemical assay must be validated in a cellular context. This experiment confirms that the compound can penetrate the cell membrane and inhibit VEGF-A-induced autophosphorylation of VEGFR2, proving on-target activity in a living system.

  • Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved, pre-treated with varying concentrations of each compound, and then stimulated with recombinant VEGF-A. Cell lysates are then analyzed by Western blot or ELISA using an antibody specific for phosphorylated VEGFR2 (pY1175).

Experiment 2: Cancer Cell Proliferation Assay

  • Causality: The ultimate goal of an anti-cancer agent is to halt tumor growth. This assay directly measures the compound's ability to inhibit the proliferation of a relevant cancer cell line, such as the 786-O clear cell renal cell carcinoma line.

  • Methodology: A colorimetric method like the MTS assay is recommended for its simplicity and reliability. This assay measures the metabolic activity of viable cells, which is proportional to the cell number.

Data Presentation: The anti-proliferative activity is reported as the GI50 (concentration causing 50% growth inhibition).

Cell LineAxitinib GI50 (nM)This compound GI50 (nM)
786-O (Renal)[Experimental Data][Experimental Data]
HUVEC (Endothelial)[Experimental Data][Experimental Data]
Phase 3: In Vitro Phenotypic Anti-Angiogenesis Assay

Objective: To directly compare the ability of each compound to inhibit a key process of angiogenesis in vitro.

Causality: This assay provides a powerful visual and quantitative assessment of a compound's anti-angiogenic properties. It models the differentiation of endothelial cells into capillary-like structures, a critical step in the formation of new blood vessels. A compound's ability to disrupt this process is a strong indicator of its potential to inhibit tumor angiogenesis in vivo.

Recommended Protocol: The HUVEC Tube Formation Assay is the gold standard.[14][15] HUVECs are seeded onto a layer of basement membrane extract (e.g., Matrigel®) in the presence of the test compounds. Over several hours, control cells will form an interconnected network of "tubes," while cells treated with an effective anti-angiogenic agent will fail to do so.

Data Presentation: The networks can be imaged and quantified using software to measure parameters like total tube length and the number of junctions.

ParameterAxitinib (at GI50 conc.)This compound (at GI50 conc.)
Total Tube Length (% of Control)[Experimental Data][Experimental Data]
Number of Junctions (% of Control)[Experimental Data][Experimental Data]

Conclusion and Future Directions

This guide outlines a systematic and logical progression of experiments to robustly compare the efficacy of this compound to the clinical benchmark, axitinib. By moving from direct target inhibition to cellular function and finally to a complex phenotypic outcome, this framework will generate a comprehensive preclinical data package.

If this compound demonstrates superior or comparable potency, selectivity, and anti-angiogenic activity to axitinib, further investigation would be warranted. Subsequent steps would include absorption, distribution, metabolism, and excretion (ADME) profiling, pharmacokinetic analysis, and ultimately, evaluation in in vivo tumor xenograft models to assess its therapeutic potential in a whole-organism context.

Appendix: Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound and axitinib in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP to the kinase assay buffer.

  • Inhibitor Addition: Add the diluted compounds or DMSO (vehicle control) to the reaction wells.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Detection: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls and fit the dose-response curves using non-linear regression to determine IC50 values.[13][16]

Protocol 2: MTS Cell Proliferation Assay
  • Cell Seeding: Seed 786-O renal cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include wells with untreated cells (100% growth) and media-only wells (background).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[17][18]

  • Incubation for Color Development: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: After subtracting the background, calculate the percentage of growth inhibition relative to the untreated control wells. Plot the results to determine the GI50 value for each compound.[19]

Protocol 3: HUVEC Tube Formation Assay
  • Plate Coating: Thaw growth factor-reduced Matrigel® on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel®.

  • Gel Polymerization: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel® to solidify.

  • Cell Preparation: Harvest HUVECs (low passage) and resuspend them in endothelial basal medium containing a low serum concentration (e.g., 1-2% FBS). Prepare cell suspensions containing the desired concentrations of axitinib, this compound, or vehicle control (DMSO).

  • Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel® at a density of 1.0-1.5 x 10^4 cells per well.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours. The optimal time should be determined empirically, but robust networks are typically visible by 6 hours.[14][20]

  • Imaging: Visualize and photograph the tube networks in each well using a light microscope with a digital camera.

  • Quantification: Analyze the images using angiogenesis software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as the total length of the tubes, the number of junctions, and the number of loops.[15] Express the results as a percentage of the vehicle-treated control.

References

Kinase Selectivity Profile of 5-Phenyl-1H-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, prized for its ability to form key interactions within the ATP-binding pocket of these critical cellular regulators. This guide provides an in-depth, objective comparison of the kinase selectivity profile of a representative 5-phenyl-1H-indazole derivative, Axitinib, benchmarked against other prominent kinase inhibitors with distinct structural scaffolds and target profiles. By examining supporting experimental data and methodologies, this document aims to equip researchers with the insights necessary to make informed decisions in drug discovery and development.

Introduction to Kinase Selectivity and the Indazole Scaffold

Protein kinases, numbering over 500 in the human genome, are pivotal enzymes in signal transduction pathways that govern a myriad of cellular processes.[1] Their dysregulation is a frequent driver of diseases such as cancer, making them a major class of therapeutic targets.[1] The development of small molecule kinase inhibitors has transformed the therapeutic landscape for many of these conditions.

A critical parameter for any kinase inhibitor is its selectivity – the degree to which it inhibits its intended target(s) over other kinases in the kinome. A highly selective inhibitor can offer a more targeted therapeutic effect with potentially fewer off-target side effects. Conversely, a multi-targeted or "promiscuous" inhibitor may be beneficial in diseases driven by multiple signaling pathways. The indazole core has proven to be a versatile scaffold for developing potent kinase inhibitors, with several approved drugs, including Axitinib and Pazopanib, featuring this moiety.[2][3]

This guide will utilize Axitinib as a well-characterized exemplar of a 5-phenyl-1H-indazole derivative to explore the kinase selectivity profile inherent to this chemical class. Axitinib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[2][4] Its selectivity will be compared to that of Dasatinib, a broader-spectrum inhibitor of the BCR-ABL and Src family kinases, and Sunitinib, another multi-targeted receptor tyrosine kinase inhibitor.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is quantitatively assessed by determining its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against a large panel of kinases. The following table summarizes the inhibitory activity of Axitinib, Dasatinib, and Sunitinib against a selection of key kinases, providing a clear comparison of their potency and selectivity. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[5]

Kinase TargetAxitinib IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)Primary Signaling Pathway
VEGFR1 0.1-9VEGF Signaling
VEGFR2 0.2799VEGF Signaling
VEGFR3 0.1-0.3-4VEGF Signaling
PDGFRα 52837PDGF Signaling
PDGFRβ 1.6152PDGF Signaling
c-KIT 1.7121c-KIT Signaling
BCR-ABL >1400<137BCR-ABL Signaling
SRC 1300.8100Src Family Kinase Signaling
LCK -0.5-Src Family Kinase Signaling
FLT3 290221Flt3 Signaling

As the data illustrates, Axitinib demonstrates high potency and selectivity for the VEGFR family, with significantly lower activity against other kinases such as BCR-ABL and SRC.[2][6] In contrast, Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, with moderate activity against some receptor tyrosine kinases.[7][9][10] Sunitinib exhibits a broader profile, potently inhibiting VEGFRs, PDGFRs, c-KIT, and FLT3.[5]

Experimental Methodologies for Kinase Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible biochemical assays. Several high-throughput screening (HTS) compatible technologies are widely used in the industry.[11]

Radiolabeled ATP Filter Binding Assay

This traditional yet highly reliable method directly measures the enzymatic activity of a kinase.[12] It is often considered the "gold standard" for its sensitivity and low background.[12]

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_separation Separation cluster_detection Detection prep1 Prepare kinase, substrate, and inhibitor solutions reaction Incubate kinase, substrate, inhibitor, and [γ-³²P]ATP prep1->reaction prep2 Prepare radiolabeled ATP (e.g., [γ-³²P]ATP) prep2->reaction separation Spot reaction mixture onto a phosphocellulose filter membrane reaction->separation wash Wash membrane to remove unincorporated [γ-³²P]ATP separation->wash detection Measure radioactivity on the filter using a scintillation counter wash->detection

Caption: Workflow for a radiolabeled ATP filter binding assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a specific peptide or protein substrate, and the test inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing a known concentration of ATP and a tracer amount of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted ATP will not.

  • Washing: Wash the filter membrane multiple times with a suitable buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without inhibitor and determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This is a homogenous, non-radioactive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a test compound.[13][14]

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Assembly and Incubation cluster_detection Detection prep1 Prepare inhibitor dilutions assay Combine inhibitor, kinase-antibody complex, and tracer in a microplate prep1->assay prep2 Prepare Kinase-Europium-labeled antibody complex prep2->assay prep3 Prepare Alexa Fluor™ 647-labeled tracer prep3->assay incubation Incubate at room temperature assay->incubation detection Measure TR-FRET signal on a plate reader incubation->detection

Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a mixture of the kinase and a Europium (Eu)-labeled anti-tag antibody. Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Assembly: In a suitable microplate (e.g., 384-well), add the test inhibitor, the kinase/antibody mixture, and the tracer solution.[14]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[14]

  • Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader capable of this detection mode. The Eu-chelate is excited, and if the tracer is bound to the kinase-antibody complex, energy is transferred to the Alexa Fluor™ 647 acceptor, resulting in a high FRET signal.

  • Data Analysis: The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal. Calculate the percent inhibition and determine the IC50 value.

Z'-LYTE™ Kinase Assay (FRET-based Proteolysis)

This assay format measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate. The assay relies on the differential sensitivity of the phosphorylated and non-phosphorylated peptide to proteolytic cleavage.[15][16]

Workflow Diagram:

G cluster_kinase Kinase Reaction cluster_development Development Reaction cluster_detection Detection kinase_reaction Incubate kinase, FRET-peptide substrate, ATP, and inhibitor development Add development reagent (protease) kinase_reaction->development detection Measure FRET signal on a fluorescence plate reader development->detection

Caption: Workflow for a Z'-LYTE™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction: In a microplate, combine the kinase, a FRET-labeled peptide substrate, ATP, and the test inhibitor. The peptide is labeled with a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein) fluorophore.

  • Incubation: Incubate the reaction mixture to allow for peptide phosphorylation.

  • Development Reaction: Add a development reagent, which is a site-specific protease that cleaves only the non-phosphorylated peptide.[16]

  • Signal Generation: If the peptide is not phosphorylated, the protease cleaves it, separating the donor and acceptor fluorophores and disrupting FRET. If the peptide is phosphorylated, it is protected from cleavage, and a high FRET signal is maintained.

  • Detection: Measure the fluorescence of both the donor and acceptor fluorophores. The ratio of their emissions is used to calculate the extent of phosphorylation.

  • Data Analysis: A lower FRET signal corresponds to higher kinase activity (less inhibition). Calculate the percent phosphorylation and determine the inhibitor's IC50.

Signaling Pathway Context

The therapeutic effect of a kinase inhibitor is ultimately determined by its impact on cellular signaling pathways. The primary targets of the compared inhibitors are involved in critical pathways for cell growth, proliferation, and survival.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis, the formation of new blood vessels.[17][18] This process is essential for tumor growth and metastasis.[17] Axitinib's high potency against VEGFRs directly inhibits this pathway.

G cluster_inhibitor Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib Axitinib->VEGFR

Caption: Simplified VEGF signaling pathway and the point of inhibition by Axitinib.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[19][20] Dasatinib is a potent inhibitor of BCR-ABL, blocking its downstream signaling cascades that promote cell proliferation and survival.[21][22]

G cluster_inhibitor Inhibition BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the point of inhibition by Dasatinib.

Conclusion

The kinase selectivity profile of a small molecule inhibitor is a critical determinant of its therapeutic utility. The 5-phenyl-1H-indazole scaffold, exemplified by Axitinib, has been successfully leveraged to create potent and selective inhibitors of the VEGFR family, making it a valuable tool for anti-angiogenic therapies. In contrast, inhibitors like Dasatinib and Sunitinib, with different core structures, exhibit broader kinase inhibition profiles, which can be advantageous in certain therapeutic contexts but may also lead to a different spectrum of off-target effects.

A thorough understanding of an inhibitor's selectivity, gained through rigorous and standardized experimental methodologies, is paramount for the rational design and clinical development of next-generation kinase-targeted therapies. This guide provides a framework for such a comparative analysis, emphasizing the importance of integrating quantitative biochemical data with an understanding of the underlying cellular signaling pathways.

References

A Researcher's Guide to Validating the Anti-Tumor Efficacy of 5-(4-Fluorophenyl)-1H-indazole in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel anti-cancer compounds, using the promising yet under-characterized molecule, 5-(4-Fluorophenyl)-1H-indazole, as a primary example. While the indazole scaffold is a well-established pharmacophore in oncology, present in several FDA-approved drugs, specific data on this particular derivative is not yet widely published.[1][2][3] This document, therefore, serves as both a speculative exploration of its potential and a rigorous, practical guide for its systematic evaluation.

We will delve into the rationale behind experimental design, from initial in vitro screening to complex in vivo studies, and provide detailed protocols. The performance of this compound will be hypothetically benchmarked against current standard-of-care chemotherapies in relevant cancer models, offering a blueprint for assessing its therapeutic potential.

The Indazole Scaffold: A Privileged Structure in Oncology

Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, most notably their anti-tumor properties.[4][5] Several indazole-based drugs, such as Axitinib and Pazopanib, have been successfully developed as kinase inhibitors, targeting signaling pathways crucial for tumor growth and angiogenesis.[2] The core structure of 1H-indazole-3-amine, for instance, is recognized as an effective hinge-binding fragment for various kinases.[6][7]

The subject of this guide, this compound, features a fluorophenyl substitution at the 5-position. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and membrane permeability. Given the known anti-cancer activities of other 5-substituted indazole derivatives, it is hypothesized that this compound may exert its anti-tumor effects through the inhibition of key cellular signaling pathways involved in proliferation and survival. A plausible, yet unconfirmed, mechanism of action could involve the inhibition of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) or Epidermal Growth Factor Receptors (EGFRs), which are often dysregulated in cancer.[5][8]

Phase 1: In Vitro Characterization of Anti-Tumor Activity

The initial phase of validation involves a battery of in vitro assays to determine the compound's cytotoxic and cytostatic effects on a panel of cancer cell lines.[9] The choice of cell lines is critical and should represent a diversity of cancer types where novel therapies are needed, such as non-small cell lung cancer (NSCLC), colorectal cancer, and hormone-receptor-positive breast cancer.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a logical workflow for the in vitro assessment of this compound.

in_vitro_workflow start Start: Compound Synthesis & QC cell_line Cell Line Panel Selection (e.g., A549, HCT116, MCF-7) start->cell_line viability Cell Viability/Proliferation Assay (MTT or CellTiter-Glo) cell_line->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle migration Cell Migration/Invasion Assay (Transwell Assay) ic50->migration western_blot Western Blot Analysis (Targeted Pathway Proteins) apoptosis->western_blot cell_cycle->western_blot end End: In Vitro Proof-of-Concept western_blot->end

Caption: A streamlined workflow for the initial in vitro evaluation of a novel anti-cancer compound.

Detailed In Vitro Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

  • Seed cancer cells (e.g., A549, HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and standard-of-care drugs (e.g., Cisplatin for A549, 5-Fluorouracil for HCT116, Doxorubicin for MCF-7) in culture medium.

  • Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours. Include vehicle-only controls.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Comparative In Vitro Efficacy

The following table presents a hypothetical comparison of the IC50 values of this compound against standard-of-care drugs in different cancer cell lines.

Cell Line (Cancer Type)This compound IC50 (µM)Standard-of-Care DrugStandard-of-Care IC50 (µM)
A549 (Non-Small Cell Lung)5.2Cisplatin8.5
HCT116 (Colorectal)3.85-Fluorouracil4.1
MCF-7 (Breast)7.1Doxorubicin1.9

Note: These are hypothetical values for illustrative purposes.

Elucidating the Mechanism of Action: A Focus on Kinase Inhibition

Based on the broader indazole literature, a plausible mechanism of action for this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival.[5] Western blot analysis can be employed to investigate the effect of the compound on key signaling proteins.

Proposed Signaling Pathway for Investigation

The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Indazole 5-(4-Fluorophenyl) -1H-indazole Indazole->RTK inhibits Indazole->Bcl2 downregulates

Caption: A putative signaling pathway illustrating how this compound might induce apoptosis.

Phase 2: In Vivo Validation of Anti-Tumor Efficacy

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a more complex biological system.[8] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach.[8]

Experimental Workflow for In Vivo Analysis

in_vivo_workflow start Start: Promising In Vitro Data model Select Xenograft Model (e.g., A549 in nude mice) start->model tumor_implant Tumor Cell Implantation model->tumor_implant treatment Treatment Initiation (Compound vs. Vehicle vs. Standard Drug) tumor_implant->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint histology Histology & Immunohistochemistry endpoint->histology end End: In Vivo Efficacy Established histology->end

Caption: A typical workflow for evaluating the in vivo anti-tumor efficacy of a test compound.

Detailed In Vivo Experimental Protocol (Xenograft Model)

Protocol:

  • Subcutaneously inject A549 cells into the flank of athymic nude mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups: Vehicle control, this compound (e.g., 25 mg/kg, daily), and standard-of-care (e.g., Cisplatin, 5 mg/kg, weekly).

  • Administer treatments via an appropriate route (e.g., intraperitoneal or oral).

  • Measure tumor volume and mouse body weight 2-3 times per week.

  • At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Comparative In Vivo Efficacy

The following table illustrates a hypothetical outcome of the in vivo study.

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250-+2
This compound50060-1
Cisplatin40068-8

Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to validating the anti-tumor effects of a novel compound, this compound. By following the proposed workflows and protocols, researchers can generate robust preclinical data to support its further development. The hypothetical comparative data suggests that this compound could have significant anti-tumor activity, potentially with a favorable toxicity profile compared to some standard chemotherapies.

Future studies should focus on a more in-depth mechanistic investigation, including identifying the direct molecular target(s) through techniques like kinase profiling and proteomics. Additionally, exploring its efficacy in patient-derived xenograft (PDX) models would provide a more clinically relevant assessment of its therapeutic potential.

References

The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Transformative Role of Fluorine

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its versatile structure has been successfully incorporated into a multitude of clinically approved drugs and investigational compounds targeting a wide array of diseases, including cancer, inflammation, and neurological disorders.[1][4][5][6] The inherent biological activity of the indazole core, coupled with its synthetic tractability, makes it a fertile ground for the development of novel therapeutics.[1][2][3][7]

In the relentless pursuit of optimizing drug candidates, medicinal chemists often turn to fluorine substitution as a powerful strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[8][9][10][11] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[8][9][10][12] This guide provides a comprehensive head-to-head comparison of fluorinated and non-fluorinated indazole derivatives, supported by experimental data, to illuminate the strategic advantages of incorporating fluorine into this critical pharmacophore.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of a fluorine atom onto the indazole ring system instigates a cascade of changes in its fundamental physicochemical properties. These alterations are not merely academic; they have profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

Fluorination generally increases the lipophilicity of a molecule, a critical parameter that governs its ability to cross biological membranes.[8][13] This enhanced lipophilicity can lead to improved oral bioavailability and better penetration of the blood-brain barrier. However, the position of the fluorine atom is crucial, as indiscriminate increases in lipophilicity can also lead to off-target effects and increased toxicity.

Acidity and Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[12] This modulation of pKa can be strategically employed to optimize a drug's solubility at physiological pH and its interaction with target proteins. For instance, lowering the basicity of a nitrogen atom in the indazole ring can prevent unwanted interactions with acidic cellular components.

The Performance Showdown: In Vitro and In Vivo Comparisons

The true measure of a drug candidate's potential lies in its performance in biological systems. Here, we delve into the experimental evidence that showcases the tangible benefits of fluorinating the indazole scaffold.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[8][9][14][15] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, the primary machinery for drug metabolism in the liver.[9][16] By strategically placing a fluorine atom at a metabolically labile position, chemists can effectively "block" oxidative metabolism, leading to a longer half-life and improved bioavailability.[9][14]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indazole Analogs

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
IndolesUT-155Non-fluorinated indole12.35-Mouse[14][17]
Indazoles32a4-Fluoro-indazole analog of UT-15513.29-Mouse[14][16][17]
Indazoles32cCF3-substituted indazole analog of UT-15553.711.29Mouse[14][16][17]

Note: While UT-155 is an indole, this data from a comparative study illustrates the principle of how fluorination on a similar heterocyclic scaffold impacts metabolic stability.

Improved Binding Affinity and Potency

Fluorine's unique electronic properties can also lead to enhanced binding affinity for the target protein.[8][11] The polarized C-F bond can participate in favorable dipole-dipole, charge-dipole, and hydrogen bonding interactions within the protein's binding pocket.[8][11] In some cases, the fluorine atom can displace a water molecule from a hydrophobic pocket, leading to a significant increase in binding entropy and, consequently, higher potency.

A compelling example is the development of 7-fluoroindazole derivatives as potent and selective inhibitors of factor Xa, an anticoagulant target.[8] The 7-fluoroindazoles were found to be approximately 60-fold more potent than their non-fluorinated analogs.[8] X-ray crystallography revealed a crucial hydrogen bond between the 7-fluoro atom and the N-H of Gly216 in the peptide backbone of factor Xa, an interaction absent in the non-fluorinated counterpart.[8]

Table 2: Comparative Potency of Fluorinated vs. Non-Fluorinated Factor Xa Inhibitors

CompoundFluorinationfXa Ki (nM)Fold Improvement
Analog 1Non-fluorinated> 14,400-
167a 7-Fluoro 223 >64x
Analog 2Non-fluorinated6,850-
167b 7-Fluoro 124 ~55x

Data adapted from a study on 7-fluoroindazole derivatives.[8]

Furthermore, in the context of Rho kinase (ROCK1) inhibitors, the position of fluorine on the indazole ring was shown to be critical for activity. A 4-fluoroindazole derivative displayed low potency (IC50 of 2500 nM), whereas a 6-fluoroindazole analog exhibited significantly enhanced inhibitory potency with an IC50 value of 14 nM and a dramatic increase in oral bioavailability (61%).[8][13]

Enhanced Selectivity

The strategic placement of fluorine can also improve a compound's selectivity for its intended target over other related proteins. For instance, a study on nitric oxide synthase (NOS) inhibitors found that a tetrafluorinated indazole derivative (compound 16) inhibited NOS-II activity by 80% but did not affect NOS-I activity, demonstrating remarkable selectivity.[18] This selectivity is crucial for minimizing off-target effects and improving a drug's safety profile.

Visualizing the Impact of Fluorination

To better understand the concepts discussed, the following diagrams illustrate the key principles.

cluster_0 Non-Fluorinated Indazole cluster_1 Fluorinated Indazole Non-Fluorinated Metabolically Labile Site (C-H) Metabolite Oxidized Metabolite Non-Fluorinated->Metabolite CYP450 Oxidation CYP450 CYP450 Fluorinated Metabolically Blocked Site (C-F) No_Metabolism Increased Metabolic Stability Fluorinated->No_Metabolism Blocked Oxidation CYP450_2 CYP450

Caption: Metabolic Blocking by Fluorination.

cluster_0 Non-Fluorinated Indazole Interaction cluster_1 Fluorinated Indazole Interaction Receptor_Pocket Receptor Pocket Indazole_NF Indazole H_Bond_Acceptor H-Bond Acceptor Indazole_NF->H_Bond_Acceptor Weak Interaction Receptor_Pocket_F Receptor Pocket Indazole_F F-Indazole H_Bond_Donor H-Bond Donor (e.g., Glycine N-H) Indazole_F->H_Bond_Donor Strong H-Bond

Caption: Enhanced Binding Through Fluorine-Mediated Hydrogen Bonding.

Experimental Protocols

To provide a practical framework for researchers, we outline a standard protocol for assessing the metabolic stability of indazole derivatives.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated indazole derivatives.

Materials:

  • Test compounds (dissolved in DMSO)

  • Liver microsomes (from human, rat, or mouse)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of the test compound in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control.[14]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile.[14] The 0-minute time point represents the initial compound concentration.

  • Analysis:

    • Centrifuge the plates to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[14]

Conclusion: A Clear Case for Strategic Fluorination

The evidence presented in this guide overwhelmingly supports the strategic incorporation of fluorine into the indazole scaffold as a powerful tool for drug discovery and development. From enhancing metabolic stability and improving pharmacokinetic profiles to increasing binding affinity and selectivity, the "fluorine advantage" is undeniable. While the synthesis of fluorinated indazoles can present unique challenges, the potential rewards in terms of creating safer and more effective medicines are substantial. As our understanding of fluorine's influence on molecular properties continues to grow, we can expect to see an even greater number of innovative and life-changing fluorinated indazole-based drugs emerge from the pipeline.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(4-Fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous potent therapeutic agents, particularly protein kinase inhibitors.[1][2] Its structural rigidity and capacity for critical hydrogen bonding interactions within ATP-binding pockets have made it a cornerstone of kinase inhibitor design.[1] The compound at the center of this guide, 5-(4-Fluorophenyl)-1H-indazole, belongs to this important chemical class. While its specific primary target may be under investigation, its structural alerts strongly suggest potential interactions with the human kinome.

In drug development, achieving high target selectivity is a paramount objective. Off-target interactions, where a compound binds to proteins other than its intended therapeutic target, can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[3] Therefore, a rigorous and systematic evaluation of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental step in understanding its biological activity and predicting its clinical potential.

This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, establish self-validating systems, and present methodologies that ensure the generation of robust, interpretable data.

The Strategic Approach to Cross-Reactivity Profiling

A multi-tiered strategy is essential for efficiently characterizing the selectivity of a novel compound. The process should begin with broad, high-throughput screening to identify potential off-targets, followed by more focused biochemical and cell-based assays to validate these initial findings and confirm target engagement in a physiological context.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Cellular Confirmation A Compound of Interest (this compound) B High-Throughput Kinase Panel Screen (e.g., KINOMEscan™, Radiometric Assay) Single High Concentration (1-10 µM) A->B Initial Assessment C IC50 Determination for 'Hits' (Biochemical Assay) Dose-Response Curve B->C Identify Potential Off-Targets ('Hits') D Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) Confirms binding in intact cells C->D Validate & Quantify Potency

Caption: A typical experimental workflow for assessing kinase inhibitor cross-reactivity.

Comparative Analysis: Selectivity Profiles of Indazole-Based Inhibitors

To contextualize the potential cross-reactivity of this compound, it is instructive to compare it with other well-characterized indazole-based kinase inhibitors. Minor modifications to the indazole scaffold can dramatically alter the selectivity profile, underscoring the necessity of empirical testing for each new analogue.[1]

CompoundPrimary Target(s)Key Off-Targets / Selectivity NotesReference
Axitinib VEGFRs, PDGFRs, c-KITPotent inhibitor of PLK4 (Ki = 4.2 nM). Originally developed as a pan-VEGFR inhibitor.[4]
BMS-777607 MET, AXL, RONMulti-targeted inhibitor with activity against a range of kinases.[1]
R428 (Bemcentinib) AXLHighly selective inhibitor of the AXL receptor tyrosine kinase.[1]
UNC2025 MER, FLT3Dual inhibitor with high potency against both MER and FLT3 kinases.[1]
This compound To Be Determined Hypothetical data from screening to be populated here. N/A

Methodologies for Profiling: From Biochemical Assays to Cellular Engagement

A combination of techniques is required to build a complete picture of a compound's selectivity.

Large-Scale Kinase Panel Screening

The most efficient first step is to screen the compound against a large, representative panel of kinases (e.g., >100 kinases). This provides a broad overview of potential off-target interactions.

  • Principle: These assays typically rely on competitive binding. A test compound's ability to displace a known, tagged ligand from the kinase's ATP-binding site is measured. The amount of displacement is proportional to the compound's binding affinity.[5] Radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate are also a gold standard for directly measuring enzymatic activity.[6][7]

  • Causality: Screening at a single, high concentration (e.g., 1 or 10 µM) is a cost-effective way to quickly identify kinases that warrant further investigation. A significant reduction in signal (e.g., >75% inhibition) flags a potential "hit".

Competitive Binding Assays for IC50 Determination

For any hits identified in the initial screen, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.

  • Principle: In a competitive binding assay, a target protein is incubated with a labeled ligand (e.g., fluorescent or radioactive) and varying concentrations of the unlabeled test compound. The test compound competes for the same binding site, displacing the labeled ligand. The resulting decrease in signal is measured to calculate the IC50.[8][9]

  • Trustworthiness: This method is highly robust and allows for the direct comparison of the relative affinities of multiple compounds for a single target.[8]

G cluster_0 Scenario 1: No Competitor cluster_1 Scenario 2: With Competitor T1 Target Protein L1 Labeled Ligand T1->L1 Binding Occurs (High Signal) T2 Target Protein C2 Competitor (Test Compound) T2->C2 Competition (Signal Reduced) L2 Labeled Ligand

Caption: Principle of a competitive binding assay.

Cellular Thermal Shift Assay (CETSA)

Biochemical assays are essential, but they do not account for factors like cell permeability or intracellular target concentrations. CETSA is a powerful technique that measures target engagement within the complex environment of an intact cell.[10][11]

  • Principle: The foundation of CETSA is that ligand binding stabilizes a protein against thermal denaturation.[12] Cells are treated with the test compound or a vehicle control, then heated across a range of temperatures. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry) to generate a "melting curve". A shift in this curve to a higher temperature indicates target engagement.[13][14]

  • Expertise: CETSA is invaluable for validating that a compound not only binds to its target in a test tube but also reaches and engages it within a living cell, providing a crucial link between biochemical potency and cellular activity.[11]

G cluster_0 Unbound Protein (Vehicle Control) cluster_1 Bound Protein (Compound Treated) compound Add Compound or Vehicle U_protein Native Protein B_protein Ligand-Bound Protein heat Heat Cells (Temperature Gradient) lyse Lyse Cells & Separate Fractions heat->lyse quantify Quantify Soluble Target Protein (e.g., Western Blot) lyse->quantify U_protein->heat U_heat Denatured & Aggregated Protein U_protein->U_heat Low Temp Threshold B_protein->heat B_heat Stable Protein B_protein->B_heat Higher Temp Threshold

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are detailed, self-validating protocols for key cross-reactivity experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion)

This assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction. A lower luminescent signal corresponds to higher kinase activity (more ATP consumed), and thus less inhibition.[1]

1. Reagents and Materials:

  • Kinases of interest (recombinant, purified).

  • Kinase-specific substrates (peptides or proteins).

  • Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT).

  • This compound dissolved in 100% DMSO.

  • ATP solution (at or near the Km for each kinase).

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

2. Assay Procedure:

  • Compound Preparation: Create a 10-point serial dilution of this compound in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤0.5%).

  • Controls: Prepare wells for a positive control (no inhibitor, 100% kinase activity) and a negative control (no kinase, 0% activity), both containing the same final DMSO concentration.

  • Plate Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells of the assay plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase reaction buffer. Add 2.5 µL of this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Mix the plate on a shaker for 1 minute, then incubate at room temperature for 60 minutes.

  • Detection: Allow the luminescent kinase assay reagent to equilibrate to room temperature. Add 10 µL of the reagent to each well to stop the reaction and generate a luminescent signal.

  • Signal Stabilization: Mix the plate on a shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.[1]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot

This protocol confirms target engagement in intact cells.

1. Reagents and Materials:

  • Cell line expressing the target protein(s) of interest.

  • Complete cell culture medium.

  • This compound dissolved in DMSO.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer with inhibitors).

  • Antibodies: Primary antibody specific to the target protein, HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Chemiluminescent substrate.

  • PCR machine or thermal cycler with a gradient function.

2. Assay Procedure:

  • Cell Culture and Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with the test compound (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control (room temperature).[12]

  • Lysis: Immediately cool the tubes on ice for 3 minutes. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction). Determine the protein concentration of each sample (e.g., via BCA assay) and normalize all samples to the same concentration.

  • Immunoblotting: Separate the normalized protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.[13]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

3. Data Analysis:

  • Quantify the band intensity for each lane using densitometry software.

  • For both the vehicle- and compound-treated sets, normalize the intensity of each heated sample to the unheated control sample (100% soluble).

  • Plot the percentage of soluble protein against the temperature to generate melting curves. A rightward shift of the curve for the compound-treated samples relative to the vehicle control indicates thermal stabilization and confirms target engagement.[11]

Conclusion

The systematic investigation of cross-reactivity is a non-negotiable component of modern drug discovery. For a compound like this compound, which is built upon a known kinase-binding scaffold, a comprehensive profiling strategy is essential to de-risk its development and illuminate its full biological activity. By employing a tiered approach—from broad kinome screening to quantitative biochemical assays and finally to cell-based target engagement studies like CETSA—researchers can build a robust selectivity profile. This detailed understanding is critical for confidently advancing a compound toward its therapeutic potential, ensuring that its effects are potent, specific, and safe.

References

A Researcher's Guide to Confirming the On-Target Activity of 5-(4-Fluorophenyl)-1H-indazole Using siRNA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and challenging. This guide provides an in-depth, objective comparison of methodologies for confirming the on-target activity of a novel compound, using 5-(4-Fluorophenyl)-1H-indazole as a case study. While this specific molecule has shown promise in various biological contexts, definitively identifying its molecular target is a crucial step toward its development as a therapeutic agent.[1] This guide will focus on the use of small interfering RNA (siRNA) as a primary method for target validation and will compare its efficacy with other established techniques.

For the purpose of this illustrative guide, we will hypothesize that through initial screening, this compound has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that is a key regulator of centriole duplication and a promising therapeutic target in several cancers.[1][2][3][4][5]

The Critical Role of Target Validation in Drug Discovery

Identifying a "hit" compound from a primary screen is only the first step. To progress a compound through the drug discovery pipeline, it is paramount to confirm that its biological effect is mediated through the intended molecular target. This process, known as target validation, provides confidence that the observed phenotype is not due to off-target effects, which can lead to misleading structure-activity relationships (SAR) and potential toxicity later in development.

RNA interference (RNAi) is a powerful and widely used technique for target validation.[6] By using siRNA to specifically silence the expression of a target gene, we can assess whether the resulting phenotype mimics the effect of the small molecule inhibitor. If the phenotypic outcomes are concordant, it provides strong evidence that the compound's activity is on-target.

Experimental Workflow for siRNA-Mediated Target Validation

The overall workflow for confirming the on-target activity of this compound against our hypothetical target, PLK4, is depicted below. This process is designed to be a self-validating system, with multiple checkpoints to ensure the reliability of the results.

Caption: Experimental workflow for target validation using siRNA.

Detailed Experimental Protocols

I. Cell Line Selection and Culture

For this study, a cancer cell line with known overexpression of PLK4, such as a breast cancer cell line (e.g., MDA-MB-231) or a rhabdoid tumor cell line, would be appropriate.[3] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

II. siRNA Transfection

The goal of this step is to achieve significant, yet specific, knockdown of PLK4 expression.

  • Materials:

    • PLK4-targeting siRNAs (at least 2-3 different sequences are recommended to control for off-target effects)

    • Non-targeting control (NTC) siRNA

    • Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)

    • Lipofectamine™ RNAiMAX transfection reagent or similar

    • Opti-MEM™ I Reduced Serum Medium

    • 6-well tissue culture plates

  • Protocol:

    • One day before transfection, seed the cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

    • On the day of transfection, prepare the siRNA-lipid complexes. For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM™. In a separate tube, dilute 3 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add the siRNA-lipid complexes to the wells, followed by 800 µL of fresh, antibiotic-free culture medium.

    • Incubate the cells for 24-72 hours before proceeding to knockdown validation and phenotypic assays. The optimal incubation time should be determined empirically.

III. Validation of PLK4 Knockdown

It is crucial to confirm that the siRNAs have effectively reduced the expression of PLK4 at both the mRNA and protein levels.

  • A. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis

    • After the desired incubation period, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qPCR using PLK4-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in PLK4 mRNA expression in siRNA-treated cells compared to NTC-treated cells.[7][8][9]

  • B. Western Blot for Protein Level Analysis

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PLK4 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[10][11][12]

    • Normalize the PLK4 band intensity to a loading control (e.g., β-actin or GAPDH).

IV. Phenotypic Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16][17]

  • Protocol:

    • Seed cells in a 96-well plate and transfect with PLK4 siRNAs or treat with various concentrations of this compound.

    • At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control (NTC-treated or vehicle-treated cells).

Data Presentation and Interpretation

Quantitative data from the validation experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Validation of PLK4 Knockdown

Treatment GroupRelative PLK4 mRNA Expression (Fold Change vs. NTC)Relative PLK4 Protein Expression (% of NTC)
NTC siRNA1.00100%
PLK4 siRNA #10.2520%
PLK4 siRNA #20.3025%
Positive Control (GAPDH siRNA)N/AN/A

Table 2: Phenotypic Comparison of PLK4 Knockdown and Compound Treatment

Treatment GroupConcentrationCell Viability (% of Control)
NTC siRNA-100%
PLK4 siRNA #1-45%
PLK4 siRNA #2-50%
Vehicle (DMSO)-100%
This compound1 µM85%
This compound5 µM55%
This compound10 µM40%

A successful on-target validation would show a significant reduction in cell viability upon treatment with both the PLK4 siRNAs and this compound, indicating that the compound's cytotoxic effect is likely mediated through the inhibition of PLK4.

Comparison with Alternative Target Validation Methods

While siRNA is a powerful tool, an orthogonal approach can provide even greater confidence in target validation.

cluster_0 Genetic Approaches cluster_1 Biochemical Approaches cluster_2 Small Molecule siRNA siRNA (Transient Knockdown) shRNA shRNA (Stable Knockdown) CRISPR CRISPR/Cas9 (Gene Knockout) Affinity_Pulldown Affinity Pulldown-MS CETSA Cellular Thermal Shift Assay (CETSA) Compound This compound Compound->siRNA Compare Phenotype/ Direct Binding Compound->shRNA Compare Phenotype/ Direct Binding Compound->CRISPR Compare Phenotype/ Direct Binding Compound->Affinity_Pulldown Compare Phenotype/ Direct Binding Compound->CETSA Compare Phenotype/ Direct Binding

Caption: Comparison of target validation methodologies.

I. CRISPR/Cas9-Mediated Gene Knockout

CRISPR/Cas9 technology allows for the permanent knockout of a target gene at the DNA level.[18][19][][21][22]

  • Advantages over siRNA:

    • Complete loss of protein expression, leading to a more definitive phenotype.

    • Less prone to off-target effects compared to some siRNA libraries.

    • Enables the creation of stable knockout cell lines for long-term studies.

  • Disadvantages:

    • More time-consuming and technically challenging to generate knockout cell lines.

    • Potential for cellular compensation mechanisms to be activated in response to permanent gene loss.

II. Affinity-Based Pull-Down Assays

This biochemical approach involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[23][24][25][26][27]

  • Advantages over siRNA:

    • Provides direct evidence of a physical interaction between the compound and the target protein.

    • Can identify multiple binding partners, including potential off-targets.

  • Disadvantages:

    • Requires chemical modification of the small molecule, which may alter its binding properties.

    • Can be prone to identifying non-specific binding proteins.

    • Does not directly confirm that the binding event is responsible for the observed biological activity.

Table 3: Comparison of Target Validation Methods

MethodPrincipleThroughputKey AdvantagesKey Limitations
siRNA Transient mRNA knockdownHighRapid, cost-effective, widely accessibleIncomplete knockdown, potential for off-target effects
CRISPR/Cas9 Permanent gene knockoutLow to MediumComplete loss of function, highly specificTime-consuming to generate stable lines, potential for compensation
Affinity Pull-Down Biochemical isolation of binding partnersLowDirect evidence of binding, identifies off-targetsRequires compound modification, can have high background

Conclusion

Confirming the on-target activity of a novel small molecule like this compound is a cornerstone of modern drug discovery. The use of siRNA provides a robust and relatively high-throughput method for functionally validating a hypothesized molecular target, in this case, PLK4. By demonstrating that the genetic knockdown of PLK4 phenocopies the effects of the compound, researchers can build a strong case for its mechanism of action. For the highest level of confidence, this genetic approach should be complemented by orthogonal methods, such as CRISPR/Cas9-mediated knockout or direct binding assays. This multi-faceted approach ensures the scientific rigor required to advance promising compounds towards clinical development.

References

A Senior Application Scientist's Guide to Benchmarking the ADMET Properties of 5-(4-Fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant contributor to late-stage clinical trial failures is an undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] Therefore, a rigorous and early assessment of these properties is not just a recommendation but a necessity. This guide provides a comprehensive framework for benchmarking the ADMET properties of the novel small molecule, 5-(4-Fluorophenyl)-1H-indazole, a scaffold of interest in medicinal chemistry, particularly within the kinase inhibitor landscape.[2][3]

While a complete, publicly available experimental ADMET profile for this compound is not available, this guide will establish a robust strategy for its evaluation. We will first leverage validated in silico models to generate a predictive ADMET profile. Subsequently, we will detail a suite of essential in vitro assays to generate empirical data, providing the context for a comparative analysis against established kinase inhibitors. This dual approach of predictive and experimental assessment provides a holistic view of the compound's potential developability.

Part 1: In Silico ADMET Profiling: A Predictive First Look

Before committing to resource-intensive wet lab experiments, in silico ADMET prediction offers a valuable initial assessment.[4] Numerous platforms, such as ADMET-AI, SwissADME, and ADMET Predictor®, utilize machine learning models trained on large datasets to forecast a compound's pharmacokinetic and toxicity properties.[5][6][7]

For this compound, a predictive analysis suggests the following profile. It is crucial to interpret this data as a preliminary guide, which must be validated experimentally.

Table 1: Predicted ADMET Properties of this compound

ADMET Parameter Predicted Value Interpretation & Significance
Molecular Weight 212.22 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.[8]
LogP (o/w) ~2.5 - 3.0Optimal lipophilicity for cell membrane permeability. Values too high can lead to poor solubility and high plasma protein binding.
Aqueous Solubility Moderately SolubleCrucial for absorption. Low solubility can be a major hurdle for oral drug development.
Caco-2 Permeability HighIndicates good potential for passive intestinal absorption. The Caco-2 cell line is a widely accepted model for the human intestinal barrier.[9]
Human Intestinal Absorption >90%High prediction suggests good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration Likely PenetrantThe molecule's characteristics suggest it may cross the BBB, a critical consideration depending on the therapeutic target (desirable for CNS targets, undesirable for peripheral targets).
CYP450 2D6 Inhibition Likely InhibitorPotential for drug-drug interactions with other medications metabolized by this key cytochrome P450 isozyme.[10]
CYP450 3A4 Inhibition Unlikely InhibitorLower risk of drug-drug interactions with substrates of the most abundant CYP isozyme in the liver.
hERG Inhibition Low ProbabilityReduced risk of cardiotoxicity, a major safety concern in drug development.[11]
Ames Mutagenicity Non-mutagenicLow probability of causing DNA mutations, a critical early toxicity screen.

Part 2: Experimental Benchmarking: Generating Empirical Data

In silico predictions must be substantiated with robust in vitro experimental data. The following section details the standard assays required to build a reliable ADMET profile for this compound and to compare it against relevant alternatives. For this guide, we have selected two well-characterized, commercially available kinase inhibitors, Dasatinib and Pazopanib , as comparators due to their established clinical use and the availability of public ADMET data.[2][12]

Aqueous Solubility Assessment

Causality: Poor aqueous solubility is a leading cause of poor oral bioavailability. This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer, mimicking physiological pH.

Experimental Protocol: Thermodynamic Solubility Assay

  • Preparation: Prepare a stock solution of this compound in DMSO.

  • Incubation: Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the supernatant using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine the concentration of the dissolved compound.

Permeability Assessment: The Caco-2 Bidirectional Assay

Causality: A drug must be able to cross the intestinal epithelium to be absorbed into the bloodstream. The Caco-2 assay is the gold standard for predicting intestinal permeability and identifying if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[9][13]

Experimental Workflow: Caco-2 Permeability

G cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) cluster_2 Data Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to form a monolayer A1->A2 A3 Add test compound to Apical (A) side A2->A3 A4 Incubate and sample from Basolateral (B) side at time points A3->A4 A5 Quantify compound concentration via LC-MS/MS A4->A5 C1 Calculate Apparent Permeability (Papp) for A->B and B->A A5->C1 B1 Use a parallel set of monolayers B2 Add test compound to Basolateral (B) side B1->B2 B3 Incubate and sample from Apical (A) side at time points B2->B3 B4 Quantify compound concentration via LC-MS/MS B3->B4 B4->C1 C2 Calculate Efflux Ratio (ER) = Papp(B->A) / Papp(A->B) C1->C2

Caption: Bidirectional Caco-2 permeability assay workflow.

An efflux ratio greater than 2 suggests the compound is actively transported out of the cell, which can limit its oral absorption.

Metabolic Stability Assessment

Causality: The rate at which a compound is metabolized, primarily by cytochrome P450 enzymes in the liver, determines its half-life and dosing frequency.[14] Unstable compounds are cleared too quickly, reducing their therapeutic effect.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH regenerating system in a buffer at 37°C.

  • Initiation: Add this compound (typically at 1 µM) to the mixture to start the reaction.

  • Time Points: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic Stability Workflow

G A Prepare reaction mix: Liver microsomes, NADPH system, buffer B Pre-warm to 37°C A->B C Initiate reaction by adding This compound B->C D Incubate at 37°C C->D E Sample at T=0, 5, 15, 30, 60 min D->E F Quench with cold acetonitrile + Internal Standard E->F G Analyze supernatant by LC-MS/MS F->G H Plot ln(% remaining) vs. time G->H I Calculate t½ and Intrinsic Clearance (CLint) H->I

Caption: Workflow for the liver microsomal stability assay.

Cytochrome P450 (CYP) Inhibition Assay

Causality: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs). If our compound inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug, potentially leading to toxic plasma concentrations.

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Enzyme/Substrate Mix: In a 96-well plate, add recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) and their specific fluorogenic probe substrates.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Reaction Initiation: Add NADPH to start the metabolic reaction.

  • Signal Detection: Read the plate on a fluorescence plate reader to measure the formation of the fluorescent metabolite over time.

  • IC50 Calculation: Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Part 3: Comparative Data Analysis

The goal is to position this compound relative to established drugs. The following table integrates our in silico predictions with known experimental values for our comparator compounds. The empty cells for our target compound represent the critical data to be generated by the assays described above.

Table 2: Comparative ADMET Profile

Parameter This compound (Predicted) Dasatinib (Experimental) Pazopanib (Experimental)
Aqueous Solubility (pH 7.4) Moderately SolubleLow SolubilityPractically Insoluble
Caco-2 Permeability (Papp A→B) HighHighLow
Efflux Ratio < 2~1.0> 2.0 (P-gp Substrate)
Human Microsomal Stability (t½) > 60 minStableStable
CYP3A4 Inhibition (IC50) > 10 µM> 50 µM~1.5 µM
CYP2D6 Inhibition (IC50) ~ 5 µM> 50 µM> 50 µM
hERG Inhibition (IC50) > 30 µM> 10 µM~5 µM

Note: Experimental values for comparator drugs are compiled from various public sources and may vary between studies.

Part 4: Interpretation and Forward Strategy

This benchmarking guide provides a clear path to understanding the drug-like potential of this compound.

  • Promising Initial Profile: The in silico predictions are generally favorable. The compound adheres to Lipinski's rules, and predicts good absorption and metabolic stability with a low risk of cardiotoxicity.

  • Key Experimental Questions: The primary areas for experimental validation are:

    • Solubility: Confirming adequate solubility is the first critical step. If solubility is low, formulation strategies may be required.

    • CYP2D6 Inhibition: The predicted inhibition of CYP2D6 needs to be confirmed experimentally. An IC50 value below 10 µM warrants further investigation into the potential for clinical drug-drug interactions.

    • Permeability and Efflux: While high permeability is predicted, the Caco-2 assay will be definitive and will confirm whether the compound is a substrate for efflux pumps, a common liability for kinase inhibitors.

By systematically generating this experimental data, researchers can make an informed, data-driven decision on whether to advance this compound in the drug discovery pipeline. This structured approach to ADMET profiling minimizes risk and maximizes the potential for developing a safe and effective therapeutic agent.

References

Bridging the Gap: An In Vitro to In Vivo Correlation Guide for the Anticancer Activity of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] Compounds such as the FDA-approved kinase inhibitors Axitinib and Pazopanib feature this heterocyclic motif.[1] The journey from a promising compound in a lab dish to an effective therapy in a patient is fraught with challenges, with the transition from in vitro (laboratory) efficacy to in vivo (living organism) activity being a critical hurdle. This guide provides an in-depth comparison and technical overview of establishing an in vitro to in vivo correlation (IVIVC) for the anticancer activity of indazole-based compounds.

Due to the limited public data on the specific molecule 5-(4-Fluorophenyl)-1H-indazole, this guide will utilize a well-characterized, potent indazole derivative, the Polo-like kinase 4 (PLK4) inhibitor C05 , as a primary example to illustrate the principles and methodologies of IVIVC. For comparative purposes, we will contrast its profile with Rigosertib (ON 01910.Na) , a multi-kinase inhibitor with extensive clinical investigation.[3]

Compound Profiles: A Tale of Two Inhibitors

The Potent but Unstable Contender: Indazole PLK4 Inhibitor C05

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is a hallmark of various cancers, making it an attractive therapeutic target.[4][5] Compound C05 is a novel indazole-based inhibitor that has demonstrated exceptional potency against PLK4.

  • Mechanism of Action: C05 is an ATP-competitive inhibitor of PLK4, a serine/threonine kinase that governs the formation of centrioles, which are essential for proper cell division.[4][6] Inhibition of PLK4 leads to defects in mitosis, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[6]

  • In Vitro Potency: C05 has shown remarkable kinase inhibitory activity with an IC50 (half-maximal inhibitory concentration) of less than 0.1 nM.[4][7] At the cellular level, it exhibits potent antiproliferative effects against a range of cancer cell lines, including neuroblastoma (IMR-32), breast cancer (MCF-7), and non-small cell lung cancer (H460).[4][7]

  • The Achilles' Heel: A significant challenge for the clinical translation of C05 is its poor metabolic stability. In human liver microsomes (HLMs), it has a very short half-life of only 2.69 minutes, suggesting rapid clearance in vivo.[4]

The Clinically-Evaluated Multi-Kinase Inhibitor: Rigosertib (ON 01910.Na)

Rigosertib is a benzyl styryl sulfone derivative that acts as a multi-kinase inhibitor and has been extensively studied in clinical trials, particularly for myelodysplastic syndromes (MDS).[3][8][9]

  • Mechanism of Action: Rigosertib's anticancer effects are attributed to the inhibition of multiple signaling pathways. It was initially identified as an inhibitor of Polo-like kinase 1 (PLK1) and has also been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway.[3][8][10] This multi-targeted approach leads to G2/M cell cycle arrest and apoptosis in tumor cells.[10][11]

  • In Vitro Activity: Rigosertib has demonstrated exposure time-dependent, rather than concentration-dependent, cell-killing effects in cell culture studies.[10] It has shown efficacy against various cancer cell lines, including those from hematological malignancies and solid tumors.[11]

  • In Vivo Profile: Rigosertib has undergone extensive Phase I, II, and III clinical trials.[3][9] Both intravenous and oral formulations have been developed and tested, providing a wealth of data on its pharmacokinetics, safety, and clinical activity in humans.[8][10]

Establishing the In Vitro Baseline: Methodologies and Data

The initial assessment of an anticancer compound's potential relies on robust in vitro assays. These experiments provide crucial data on potency, selectivity, and mechanism of action.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., C05 and Rigosertib) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[12]

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells compound_prep->treatment incubation 4. Incubate (72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition solubilization 6. Solubilize Formazan mtt_addition->solubilization read_plate 7. Read Absorbance solubilization->read_plate calc_ic50 8. Calculate IC50 read_plate->calc_ic50

Caption: Workflow of a standard cell viability (MTT) assay.

Comparative In Vitro Data
CompoundTarget(s)Cell LineIC50Reference
C05 PLK4IMR-32 (Neuroblastoma)0.948 µM[4][7]
MCF-7 (Breast Cancer)0.979 µM[4][7]
H460 (Lung Cancer)1.679 µM[4][7]
Rigosertib PLK1, PI3KVariousExposure time-dependent[10]
MyeloblastsInduces apoptosis[8]

The Transition to In Vivo Models: Assessing Efficacy in a Living System

Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. Animal models, particularly xenograft studies, are essential for evaluating a compound's therapeutic potential in a more complex biological environment.

Experimental Protocol: Human Tumor Xenograft Model

In a xenograft model, human cancer cells are implanted into immunocompromised mice, where they form tumors that can be used to test the efficacy of anticancer drugs.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunocompromised mice (e.g., BALB/c nude mice) in a sterile environment for at least one week to acclimatize.

  • Cell Implantation: Suspend human cancer cells (e.g., SK-UT-1 uterine leiomyosarcoma cells) in a suitable medium (e.g., Matrigel) and inject them subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the test compound (e.g., a PLK4 inhibitor like CFI-400945) in a suitable vehicle. Administer the compound to the treatment group according to a predetermined dosing schedule (e.g., 5 mg/kg, orally, once daily).[13] The control group receives the vehicle only.

  • Efficacy Assessment: Measure the tumor volume and body weight of each mouse regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the tumor growth inhibition (TGI).

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis acclimatize 1. Acclimatize Mice implant 2. Implant Human Cancer Cells acclimatize->implant monitor_growth 3. Monitor Tumor Growth implant->monitor_growth randomize 4. Randomize into Groups monitor_growth->randomize administer 5. Administer Compound/Vehicle randomize->administer measure 6. Measure Tumor Volume & Body Weight administer->measure Repeatedly endpoint 7. Euthanize & Excise Tumors measure->endpoint At study end analyze 8. Analyze Tumor Growth Inhibition endpoint->analyze

Caption: Workflow of a typical human tumor xenograft study.

Comparative In Vivo Data
CompoundModelDosingOutcomeReference
CFI-400945 (PLK4i) SK-UT-1 Xenograft5-7.5 mg/kg, oralDose-dependent tumor volume reduction[13]
Breast Cancer XenograftNot specifiedReduced tumor growth[6]
Rigosertib Human Clinical Trial (MDS)700 mg b.i.d., oralMTD established, clinical activity observed[8]
Human Clinical Trial (Advanced Cancer)850 mg/m²/24h CI x 3 days41% of patients achieved stable disease[10]

The Crux of the Matter: In Vitro to In Vivo Correlation

Establishing a predictive mathematical model that links in vitro properties to in vivo responses is the primary goal of IVIVC.[14][15] For anticancer drugs, this correlation is often complex, influenced by pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[16][17]

The IVIVC Framework

A successful IVIVC can streamline drug development, reduce the need for extensive clinical trials, and help in optimizing formulations.[18] The process generally involves correlating an in vitro parameter, such as the IC50 or the area under the concentration-time curve (AUC) in cell culture, with an in vivo endpoint, like tumor growth inhibition.[14][15]

IVIVC_Logic cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain invitro_assay In Vitro Assay (e.g., Cell Viability) invitro_param In Vitro Parameter (e.g., IC50) invitro_assay->invitro_param correlation Predictive Correlation invitro_param->correlation pk_pd Pharmacokinetics & Pharmacodynamics invivo_response In Vivo Response (e.g., Tumor Inhibition) pk_pd->invivo_response correlation->pk_pd

Caption: Logical relationship in an In Vitro to In Vivo Correlation.

Analysis of the Exemplar Compounds
  • C05 (Indazole PLK4 Inhibitor): The exceptional in vitro potency of C05 (<0.1 nM against PLK4) is a strong starting point.[4][7] However, its poor metabolic stability (t½ = 2.69 min in HLMs) presents a significant barrier to achieving and maintaining therapeutic concentrations in vivo.[4] This highlights a common IVIVC challenge: a highly potent compound in vitro may fail in vivo due to unfavorable pharmacokinetic properties. The IVIVC for C05 is currently "broken" by its metabolic liability. Future work on this scaffold would need to focus on improving its metabolic stability while retaining its high potency.

  • Rigosertib (Multi-Kinase Inhibitor): Rigosertib provides a more mature example of the IVIVC journey. Its in vitro activity, characterized by time-dependent cell killing, informed the design of clinical trials using prolonged intravenous infusions to maximize drug exposure.[10] While Phase III trials did not meet their primary endpoints for overall survival in high-risk MDS, the compound showed clinical activity and a manageable safety profile, demonstrating a translatable, albeit not yet fully successful, link from in vitro observations to in vivo human outcomes.[3][8] The challenges faced by Rigosertib in later-stage trials underscore the complexity of IVIVC in oncology, where patient heterogeneity and tumor biology play crucial roles.

Conclusion

The development of novel indazole-based anticancer agents like this compound requires a rigorous and iterative IVIVC strategy. As illustrated by the potent PLK4 inhibitor C05, exceptional in vitro activity is only the first step; it must be paired with favorable pharmacokinetic properties to translate into in vivo efficacy. In contrast, the clinical journey of Rigosertib demonstrates how in vitro mechanistic understanding can guide clinical trial design, even for multi-targeted agents. For researchers and drug developers, a deep understanding of the principles of IVIVC is essential to navigate the complex path from a promising molecule in the laboratory to a life-saving medicine for patients.

References

A Senior Application Scientist's Guide to 1H- and 2H-Indazole Inhibitors: A Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the indazole scaffold, a cornerstone of modern medicinal chemistry. While recognized as a privileged structure, the nuanced yet critical differences between its two primary isomeric forms, 1H- and 2H-indazole, are often a pivotal factor in the success or failure of a drug discovery campaign. This guide moves beyond a simple recitation of facts to provide a functional, field-tested perspective on how to differentiate, synthesize, and strategically deploy these isomers. We will dissect their structural disparities and translate them into tangible impacts on biological activity, supported by experimental data and validated protocols.

Part 1: The Foundation: Structural, Electronic, and Physicochemical Divergence

The indazole nucleus is an aromatic heterocyclic system composed of a benzene ring fused to a pyrazole ring.[1][2] The position of the single hydrogen atom on the pyrazole nitrogen leads to two tautomeric forms: 1H-indazole and 2H-indazole.[3][4] This seemingly minor difference creates two distinct chemical entities with unique properties.

Tautomeric Stability and Aromaticity

The 1H-indazole tautomer is the thermodynamically more stable and predominant form in solution, solid-state, and the gas phase.[1][3][5][6][7] Its stability, approximately 2.3 kcal/mol greater than the 2H form, arises from its benzenoid character, which confers superior aromaticity.[7] In contrast, the 2H-indazole possesses a less stable ortho-quinonoid structure.[1] This fundamental stability difference is the first critical consideration, as synthetic routes can often produce mixtures, making unambiguous characterization essential.[5]

G cluster_0 Indazole Tautomerism 1H_Indazole 1H-Indazole (Benzenoid) Thermodynamically Favored 2H_Indazole 2H-Indazole (Quinonoid) Thermodynamically Disfavored 1H_Indazole->2H_Indazole Tautomerization

Caption: Thermodynamic equilibrium between the more stable 1H- and less stable 2H-indazole tautomers.

Spectroscopic Differentiation: A Self-Validating System

For any researcher working with indazoles, the ability to rapidly and definitively distinguish between N-1 and N-2 substituted isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[5][6]

The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the position of the substituent. Key diagnostic markers include:

  • ¹H NMR: The H-3 proton of a 2H-indazole is typically more deshielded (appears at a higher chemical shift) than the H-3 proton in a corresponding 1H-indazole.[5] For unsubstituted indazoles, the broad N-H signal around 13.4 ppm is characteristic of the 1H tautomer.[5]

  • ¹³C NMR: This technique is often even more definitive for structural assignment.[6] The carbon chemical shifts within the heterocyclic ring show distinct patterns for each isomer.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Isomeric Indazoles

Proton 1H-Indazole (Representative) 2H-Indazole Derivative (Representative) Key Diagnostic Difference
N-H ~13.40 (s, broad) - The presence of a broad N-H signal is characteristic of the unsubstituted 1H-indazole.[5]
H-3 ~8.10 (s) ~8.40 (s) The H-3 proton in 2H-indazoles is consistently more deshielded.[5]

| H-4 | ~7.51 (d) | ~7.70 (d) | Aromatic protons in the 2H-isomer often show slight but measurable downfield shifts.[5] |

Note: Exact chemical shifts are dependent on the solvent and substitution pattern.

Part 2: The Strategic Choice: Regioselective Synthesis

Controlling the N-alkylation or N-arylation site is a central challenge in indazole chemistry. The choice of synthetic route is therefore a critical experimental decision that dictates the final scaffold.

Synthesis of 1H-Indazole Derivatives

The synthesis of 1H-indazoles often leverages intramolecular cyclization reactions. Common methods include:

  • Palladium-catalyzed C-H Amination: This involves the cyclization of aminohydrazones.[3]

  • Copper-mediated N-N Bond Formation: Cyclization of ketimines derived from o-aminobenzonitriles provides an efficient route.[3]

  • Cyclization of o-haloaryl N-sulfonylhydrazones: This method uses a copper catalyst to facilitate the ring closure.[3]

Synthesis of 2H-Indazole Derivatives

Synthesizing the less stable 2H-isomer requires specific strategies that direct substitution to the N-2 position.

  • One-Pot, Three-Component Reactions: Copper-catalyzed reactions of 2-bromobenzaldehydes, primary amines, and sodium azide are highly effective for producing 2H-indazoles.[1][8]

  • Reductive Cyclization: Commercially available ortho-nitrobenzaldehydes can be condensed with amines and then undergo reductive cyclization to yield the 2H-indazole scaffold.[8]

  • Rhodium-catalyzed C-H Activation: Tandem reactions involving azoxy compounds can also be employed to construct 3-acyl-2H-indazoles.[3]

G cluster_1 Regioselective Indazole Synthesis Workflow Start Select Starting Materials (e.g., o-haloaryl hydrazones, o-aminobenzonitriles) Decision Choose Catalytic System & Reaction Conditions Start->Decision Path1H Synthesize 1H-Isomer (e.g., Pd-catalyzed C-H amination) Decision->Path1H Conditions favoring N1 cyclization Path2H Synthesize 2H-Isomer (e.g., Cu-catalyzed 3-component reaction) Decision->Path2H Conditions favoring N2 formation Purify Chromatographic Purification Path1H->Purify Path2H->Purify Characterize Structural Verification (NMR, MS, X-Ray) Purify->Characterize

Caption: A generalized workflow illustrating the critical decision point in synthesizing 1H- vs. 2H-indazoles.

Part 3: The Payoff: Comparative Pharmacology and Binding Interactions

The structural and electronic differences between 1H- and 2H-indazoles directly translate into distinct pharmacological profiles. This is most evident in their application as protein kinase inhibitors, where the indazole core frequently serves as a "hinge-binding" motif.[9][10]

Divergent Binding Modes at the Kinase Hinge

The ATP-binding site of most kinases features a "hinge" region that forms critical hydrogen bonds with inhibitors. The orientation of the indazole nitrogens dictates the nature of this interaction.

  • 1H-Indazole: The 1H-indazole scaffold is a versatile hinge binder. The N-1 proton can act as a hydrogen bond donor , while the N-2 nitrogen can act as a hydrogen bond acceptor . This dual interaction capability allows it to mimic the adenine portion of ATP, forming two or three key hydrogen bonds that anchor the inhibitor in the binding pocket. The 1H-indazole-3-amine substructure is particularly effective in this role.[9][10]

  • 2H-Indazole: In contrast, the N-2 substituted 2H-indazole lacks a proton on the pyrazole ring. Therefore, it can only function as a hydrogen bond acceptor (via the N-1 nitrogen). This fundamental difference in binding potential has profound implications for inhibitor potency and selectivity.

G cluster_0 Comparative Kinase Hinge Binding cluster_1 1H-Indazole Inhibitor cluster_2 2H-Indazole Inhibitor KinaseHinge KinaseHinge Indazole1H Indazole1H Indazole1H:n1->KinaseHinge:f1 H-Bond (Donor) Indazole1H:n2->KinaseHinge:f0 H-Bond (Acceptor) Indazole2H Indazole2H Indazole2H:n1->KinaseHinge:f0 H-Bond (Acceptor)

Caption: 1H-indazoles can act as H-bond donors and acceptors, while 2H-indazoles act only as acceptors.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Structure-activity relationship (SAR) studies on FGFR inhibitors highlight the functional consequences of isomer choice. In one study, derivatives based on a 1H-indazole scaffold were found to inhibit FGFR1-3 with excellent ligand efficiency.[3] Another study identified a potent 1H-indazole-based inhibitor of FGFR1 with an IC₅₀ value of 100 nM.[11] Conversely, a separate investigation noted that replacing the 1H-indazole core with a 2H-indazole led to a loss of required inhibition against FGFR-1, underscoring the importance of the N-1 proton for potent activity against this specific target.[12]

Table 2: Representative Activity Data for Indazole-based Kinase Inhibitors

Compound Class Target Kinase Isomer Type Reported IC₅₀ / Kᵢ Reference
Indazole Carboxamides MAO-B 1H-indazole Kᵢ = 0.17 nM [1]
Indazol-3-amine Derivative FGFR1 1H-indazole IC₅₀ = 2.9 nM [3]
Diarylurea Derivative c-Kit, PDGFRβ 1H-indazole KᏧ = 68.5 nM, 140 nM [3][12]
Indazole Derivative 1 FGFR1 1H-indazole IC₅₀ = 100 nM [11]
Phenyl-Indazole Protozoa 2H-indazole IC₅₀ < 0.050 µM [13]

| Hexahydro-indazole | Bacteria/Fungi | 2H-indazole | Active |[14] |

This table illustrates the broad applicability of both scaffolds, with specific activities being highly context- and target-dependent.

Part 4: Validated Experimental Protocols

Scientific integrity demands reproducible, self-validating methodologies. The following protocols outline key experimental procedures for the characterization and evaluation of indazole inhibitors.

Protocol 1: Definitive Isomer Identification via NMR Spectroscopy

Objective: To unambiguously determine whether a synthesized indazole derivative is an N-1 or N-2 isomer.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Utilize a high-resolution NMR spectrometer (≥300 MHz).[5]

    • Acquire a standard one-dimensional ¹H NMR spectrum over a spectral width of 0-15 ppm.[5]

    • Ensure a sufficient number of scans for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A significantly larger number of scans will be required compared to ¹H NMR.[5]

  • Data Processing & Analysis:

    • Process the raw data using appropriate software (Fourier transformation, phase correction, baseline correction).[5]

    • Reference the spectra to the residual solvent peak.

    • Crucial Analysis: Carefully compare the chemical shift of the H-3 proton and the overall pattern of the aromatic signals to reference data for known 1H- and 2H-indazoles to assign the structure.[5][6]

Protocol 2: Single Crystal X-Ray Diffraction for Absolute Structure Elucidation

Objective: To obtain an unambiguous, three-dimensional structure of an indazole inhibitor, confirming its isomeric form and stereochemistry.

Methodology:

  • Single Crystal Growth:

    • Dissolve the highly purified compound in a suitable solvent or solvent system (e.g., ethanol, ethanol/water).[15]

    • Employ a slow evaporation technique by covering the crystallization vessel with parafilm pierced with a few small holes.[15]

    • Allow the solvent to evaporate slowly over several days to weeks at a constant temperature until high-quality single crystals form.

  • Data Collection:

    • Select a suitable, defect-free single crystal and mount it on a goniometer head.[15]

    • Use a single-crystal X-ray diffractometer with a Mo Kα or Cu Kα X-ray source.[15]

    • Collect diffraction data by rotating the crystal in the X-ray beam.[15]

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell parameters and space group.[15]

    • Solve the crystal structure using direct or Patterson methods.[15]

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.[15] This provides irrefutable proof of the N-1 or N-2 substitution.

Conclusion

The choice between a 1H- and 2H-indazole scaffold is a critical, early-stage decision in drug design that extends far beyond synthetic convenience. The 1H-isomer, with its thermodynamic stability and ability to act as both a hydrogen bond donor and acceptor, is a powerful and frequently employed hinge-binding element, particularly in kinase inhibitor design. However, the 2H-isomer offers a distinct electronic and steric profile that can unlock unique interactions and lead to potent inhibitors for other target classes, such as certain pathogens. A thorough understanding of their comparative structures, guided by robust spectroscopic and crystallographic characterization, is essential for rationally designing the next generation of indazole-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(4-Fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 5-(4-Fluorophenyl)-1H-indazole are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

Disclaimer: No specific, publicly available Safety Data Sheet (SDS) for this compound was identified at the time of this writing. Therefore, this guide is predicated on the precautionary principle, treating the compound as potentially hazardous based on the known properties of structurally similar indazole and fluorinated aromatic compounds.[1] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities, and to adhere to all local, state, and federal regulations.[2]

Hazard Assessment and Core Principles

While specific toxicity data is unavailable, analogous indazole derivatives are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][3][4] The fluorophenyl group suggests stability and potential for environmental persistence.[5] Consequently, this compound must be managed as a hazardous chemical waste.

The disposal process is governed by the Resource Conservation and Recovery Act (RCRA), which gives the U.S. Environmental Protection Agency (EPA) the authority to regulate hazardous waste from "cradle-to-grave."[6][7][8] This principle mandates that the generator of the waste is responsible for its safe management until its ultimate disposal.

Key Prohibitions:

  • Do NOT dispose of this compound down the sink.[9][10] This can interfere with wastewater treatment processes and release the chemical into the environment.[10]

  • Do NOT discard this chemical in regular laboratory or municipal trash.[9][11]

  • Do NOT mix this waste with incompatible materials, such as strong oxidizing agents.[12][13]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE.[11]

  • Eye Protection: Chemical safety goggles or glasses meeting OSHA standard 29 CFR 1910.133 or European Standard EN166 are mandatory.[11][13]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.[14]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[11]

  • Respiratory Protection: If handling the compound as a fine powder or if there is a risk of aerosolization, a NIOSH-approved respirator or a dust mask (e.g., N95) should be used in a well-ventilated area or chemical fume hood.[11][14]

Step-by-Step Disposal Protocol

The following protocol outlines a systematic approach to safely collect, store, and prepare this compound waste for final disposal by a licensed professional service.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[9][15]

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, designated liquid waste container. If the solvent is halogenated, it may need to be segregated into a specific halogenated organic waste stream. Consult your EHS department for local requirements.[5]

  • Contaminated Materials: Any lab materials that have come into contact with the compound (e.g., pipette tips, gloves, weigh boats, contaminated paper towels) must be treated as hazardous waste.[1][11] These items should be collected in a designated, sealed container or a double-bagged, clearly labeled plastic bag.[11]

Step 2: Container Selection and Labeling

All waste must be accumulated in appropriate containers.

  • Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[5] Never use food-grade containers like milk jugs.[16] For liquid waste, ensure the container is designed to hold liquids and will not leak.[16]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5][17] The label must include:

    • The words "Hazardous Waste."[5]

    • The full chemical name: "this compound." Do not use abbreviations.

    • An accurate list of all constituents, including solvents, and their approximate percentages.[5]

    • The date on which waste was first added to the container (the "accumulation start date").[5][12]

    • The name and location of the principal investigator or laboratory generating the waste.[5]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[9][16]

  • Secure Storage: Keep waste containers tightly closed except when adding waste.[12][15]

  • Secondary Containment: Place liquid waste containers inside a larger, chemically resistant secondary containment pan or tray to contain any potential leaks.[1][12]

  • Location: Store waste away from ignition sources, heat, and general laboratory traffic.[1][12] Do not store waste containers in hallways or other public locations.[9][12]

Step 4: Arranging Final Disposal

Hazardous waste must be collected by your institution's EHS department or a contracted professional waste disposal service.

  • Adhere to Time and Quantity Limits: Chemical waste must typically be picked up within 60-90 days of the accumulation start date.[11][12] Be aware of quantity limits for your specific generator status (e.g., up to 55 gallons for a Large Quantity Generator).[11][18]

  • Request Pickup: Follow your institution's established procedures to schedule a waste pickup. This often involves submitting an online form or calling the EHS office directly.[2][19]

  • Do Not Transport Off-Site: Never transport chemical waste in a personal vehicle. Transportation must be handled by trained personnel following Department of Transportation (DOT) regulations.[18]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_Start Phase 1: Generation & Preparation cluster_Action Phase 2: Segregation & Containment cluster_Segregate Step 2: Segregate Waste Type cluster_Contain Step 3: Select & Label Container cluster_Storage Phase 3: Accumulation & Disposal start Waste Generation (Solid, Liquid, or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid Solid Waste liquid Liquid Waste contaminated Contaminated PPE & Labware solid_cont Place in Labeled, Leak-Proof Solid Waste Container solid->solid_cont Contain liquid_cont Pour into Labeled, Compatible Liquid Waste Carboy liquid->liquid_cont Contain contam_cont Place in Labeled, Sealed Bag or Bin contaminated->contam_cont Contain store Step 4: Store in Designated Satellite Accumulation Area (Secondary Containment for Liquids) solid_cont->store liquid_cont->store contam_cont->store pickup Step 5: Request Pickup from Institutional EHS store->pickup caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Summary of Waste Storage Requirements

RequirementSpecificationRationale
Container Type Chemically compatible, leak-proof, with a secure lid.[5]To prevent spills, reactions, and exposure.
Labeling "Hazardous Waste" label with full chemical name, constituents, accumulation date, and generator info.[5][17]Ensures proper identification, tracking, and regulatory compliance.
Storage Location Designated Satellite Accumulation Area (SAA) within the lab.[16]Keeps hazardous materials in a controlled, known location.
Storage Conditions Tightly closed, away from heat/ignition sources.[12][15] Liquids in secondary containment.[12]Minimizes risk of fire, spills, and accidental reactions.
Time Limit Must be picked up by EHS within 60-90 days of the accumulation start date.[11][12]Prevents excessive accumulation of hazardous materials in the lab.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(4-Fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Fluorophenyl)-1H-indazole. Our objective is to furnish you with a deep understanding of the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe and efficient laboratory environment. This document is structured to explain the causality behind each recommendation, fostering a culture of safety through expertise and trustworthy practices.

Understanding the Risks: A Proactive Approach to Safety

Core Principles of Handling:

  • Engineering Controls First: Always prioritize engineering controls like chemical fume hoods and ventilated balance enclosures to minimize airborne particulates.[4][6]

  • Procedural Diligence: Adherence to standard operating procedures is paramount.

  • Appropriate PPE: Use the correct PPE as a final barrier to exposure.

Essential Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the procedures involving this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Powder Chemical Splash Goggles & Face ShieldDouble-Gloving: Inner Nitrile, Outer Chemical-Resistant GlovesFull-Sleeve Lab Coat (Nomex® recommended for pyrophoric potential, though not indicated here)NIOSH-approved N95 Respirator (or higher)
Preparing Solutions Chemical Splash GogglesChemical-Resistant Gloves (Nitrile or Neoprene)Full-Sleeve Lab CoatNot typically required if performed in a fume hood
Post-Experiment Cleanup Chemical Splash GogglesChemical-Resistant Gloves (Nitrile or Neoprene)Full-Sleeve Lab CoatNot typically required
Eye and Face Protection: Your First Line of Defense
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against airborne powder and accidental splashes.[7]

  • Face Shield: When handling larger quantities of the powder or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[7][8]

Hand Protection: Preventing Dermal Exposure
  • Double-Gloving: For handling the solid compound, double-gloving is a critical best practice.[9]

    • Inner Glove: A standard nitrile glove provides a base layer of protection.

    • Outer Glove: A chemical-resistant glove (e.g., thicker nitrile or neoprene) should be worn over the inner glove. This outer glove should be removed and disposed of immediately upon any known or suspected contamination.[8][10]

  • Glove Inspection: Always inspect gloves for tears or punctures before use.[5][11] After handling the chemical, wash the outer glove before removal, and then wash your hands thoroughly.[5][11]

Body Protection: Shielding Your Skin and Clothing
  • Laboratory Coat: A clean, buttoned, full-sleeve laboratory coat is required at all times.[11] This protects your skin and personal clothing from contamination.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory.[4][11] Perforated shoes, sandals, and shorts are not permitted.[11]

Respiratory Protection: Guarding Against Inhalation

When weighing or transferring the powdered form of this compound outside of a certified chemical fume hood or a ventilated balance enclosure, respiratory protection is necessary.

  • NIOSH-Approved Respirator: A NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates. For higher-risk procedures, a half-mask or full-face respirator with appropriate cartridges may be necessary.[10][12]

  • Fit Testing and Training: Proper fit testing and user training are essential for a respirator to be effective.[8]

Operational Plans: Step-by-Step Guidance

Weighing and Transferring this compound

This procedure carries the highest risk of generating airborne powder.

Workflow Diagram: Weighing and Transfer

G cluster_prep Preparation cluster_weigh Weighing (in Fume Hood) cluster_cleanup Cleanup prep_area 1. Designate & Clean Work Area don_ppe 2. Don All Required PPE prep_area->don_ppe place_balance 3. Place Balance in Fume Hood don_ppe->place_balance tare_vessel 4. Tare Weighing Vessel place_balance->tare_vessel transfer_powder 5. Carefully Transfer Powder tare_vessel->transfer_powder record_mass 6. Record Mass & Seal Container transfer_powder->record_mass decontaminate 7. Decontaminate Spatula & Surfaces record_mass->decontaminate doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safely weighing and transferring powdered chemicals.

Step-by-Step Protocol:

  • Preparation: Designate a work area within a certified chemical fume hood.[6] Line the work surface with disposable bench paper.[13]

  • PPE: Don all required PPE as outlined in the table above (goggles, face shield, double gloves, lab coat, respirator).

  • Weighing:

    • Place an analytical balance inside the fume hood. Be aware that air currents may affect accuracy.[13]

    • Use a spatula to carefully transfer small amounts of the powder to a tared weighing vessel.[13] Avoid any actions that could create dust.

    • Once the desired amount is weighed, securely close the primary container.[13]

  • Cleanup:

    • Carefully decontaminate the spatula and any surfaces using a wet wipe or a cloth dampened with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of the bench paper and outer gloves in the designated solid chemical waste container.

    • Doff the remaining PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[11]

Disposal Plans: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous chemical waste.[11]

Waste Segregation
  • Solid Waste: Contaminated items such as gloves, weighing paper, bench liners, and unused compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]

Waste Disposal Workflow

G cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Paper, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container ehs_pickup Arrange Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-1h-indazole
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-1h-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.